molecular formula C7H8BrNO B591530 (2-Amino-4-bromophenyl)methanol CAS No. 946122-05-0

(2-Amino-4-bromophenyl)methanol

Cat. No.: B591530
CAS No.: 946122-05-0
M. Wt: 202.051
InChI Key: JHLFDAZFHWATIS-UHFFFAOYSA-N
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Description

(2-Amino-4-bromophenyl)methanol (CAS Registry Number: 946122-05-0) is a benzyl alcohol derivative of high interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol, serves as a versatile building block . Its structure features both an amino group and a bromine substituent on the phenyl ring, which provide two distinct reactive sites for further chemical modification, making it a valuable intermediate for constructing more complex molecules . Researchers utilize this compound in the synthesis of novel heterocyclic compounds. A key application documented in scientific literature includes its use as a precursor in the development of complex coumarin derivatives, which are a important class of compounds studied for their potential antioxidant properties . Proper handling is essential; this compound requires storage in a dark place under an inert atmosphere at room temperature to ensure stability . According to safety information, it carries the signal word "Warning" and hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLFDAZFHWATIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702898
Record name (2-Amino-4-bromophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946122-05-0
Record name (2-Amino-4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-4-bromophenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Amino-4-bromophenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a key chemical intermediate. Identified by its CAS number 946122-05-0 , this compound serves as a versatile building block for medicinal chemists and researchers in drug development.[1][2] Its unique structure, featuring an aminobenzyl alcohol scaffold substituted with bromine, offers multiple reaction sites for creating complex molecular architectures. We will delve into its chemical properties, provide a detailed synthesis protocol, outline methods for its characterization, discuss its strategic importance in the synthesis of targeted therapeutics, and cover essential safety and handling procedures.

Core Compound Properties and Specifications

This compound, also known as 2-Amino-4-bromobenzyl alcohol, is a solid organic compound at room temperature.[3] Its molecular structure is foundational to its utility in synthetic chemistry. The primary amino group and the benzylic alcohol offer nucleophilic and electrophilic potential, respectively, while the bromine atom provides a site for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 946122-05-0[1][2][4]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Synonyms 2-Amino-4-bromobenzyl alcohol[1]
Physical Form Solid[3]
Purity (Typical) ≥97%[4]
XLogP3 1.6[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Topological Polar Surface Area 46.2 Ų[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: Selective Bromination

The synthesis of this compound can be achieved through the selective bromination of 2-aminobenzyl alcohol. The choice of brominating agent is critical to prevent oxidation of the alcohol and over-bromination of the electron-rich aromatic ring. A common and effective method utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which provides a controlled source of electrophilic bromine.[5]

Diagram: Synthesis Workflow

G start 2-Aminobenzyl Alcohol (Starting Material) reaction Reaction Vessel (-10°C to 0°C) start->reaction reagent 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (Brominating Agent) Solvent: Methylene Chloride reagent->reaction workup Aqueous Workup (e.g., Na₂S₂O₃ wash) reaction->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound (Final Product) purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminobenzyl alcohol (1 equivalent).

  • Dissolution: Dissolve the starting material in a suitable solvent, such as methylene chloride (CH₂Cl₂), to a concentration of approximately 0.3 M.

  • Cooling: Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., acetone/dry ice). Maintaining a low temperature is crucial to control the reaction's exothermicity and selectivity.

  • Reagent Addition: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.05 equivalents) in portions to the cooled solution.[5] The temperature should be carefully monitored and maintained between -10°C and 0°C during the addition.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6] This step is essential to remove unreacted starting material and by-products.

  • Final Product: Evaporate the solvent from the pure fractions to yield this compound as a solid.

Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed. Commercial suppliers provide access to key analytical data, including NMR, HPLC, and LC-MS, which serve as a benchmark for in-house validation.[1][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton environment of the molecule. Expected signals include distinct peaks for the aromatic protons (showing characteristic splitting patterns), a singlet for the benzylic CH₂ group, and broad singlets for the NH₂ and OH protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis verifies the carbon skeleton. One would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two characteristic molecular ion peaks (M+ and M+2) separated by two mass units, confirming the presence of a single bromine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >97%.[4]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to the pharmaceutical industry. Its functional groups allow for its use as a versatile intermediate in the synthesis of complex heterocyclic systems and other targeted molecules.

Diagram: Role as a Synthetic Building Block

G core This compound (Core Scaffold) amino Amino Group (NH₂) - Amide formation - Heterocycle synthesis core->amino bromo Bromo Group (Br) - Suzuki Coupling - Buchwald-Hartwig Amination - Sonogashira Coupling core->bromo hydroxyl Hydroxyl Group (OH) - Etherification - Esterification - Oxidation to Aldehyde core->hydroxyl target Diverse Lead Compounds (e.g., Kinase Inhibitors, GPCR Modulators) amino->target bromo->target hydroxyl->target

Sources

An In-Depth Technical Guide to (2-Amino-4-bromophenyl)methanol: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with (2-Amino-4-bromophenyl)methanol. It moves beyond a simple data sheet to provide in-depth context, causality behind experimental choices, and a practical framework for its use as a critical chemical intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the utility of a chemical intermediate is often defined by its functionality and the strategic placement of those functional groups. This compound is a prime example of a high-value building block. Its structure incorporates a nucleophilic amino group, a versatile benzylic alcohol, and a bromine atom positioned for a wide array of cross-coupling reactions. This trifecta of functionalities makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic systems and the development of novel pharmaceutical candidates.

This document provides a detailed examination of its physical and chemical properties, protocols for its characterization, insights into its applications, and essential safety guidelines.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is a solid compound at room temperature, valued for its role as a pharmaceutical intermediate.[1] Key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 946122-05-0[1][2][3][4]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1][4]
Synonyms 2-Amino-4-bromobenzyl alcohol[1]
Appearance Solid
Purity (Typical) ≥97%[3]
Topological Polar Surface Area 46.2 Ų[2]
XLogP3 (Lipophilicity) 1.6[2]
InChI Key JHLFDAZFHWATIS-UHFFFAOYSA-N
Storage Conditions Store in a dry, cool, dark, and well-ventilated place under an inert atmosphere.[1][5] The compound is noted to be light-sensitive.[2]

Note: Specific physical properties such as melting and boiling points are not consistently reported across commercial suppliers, indicating that they may vary with purity. Experimental determination is recommended for any application where this is a critical parameter.

Representative Synthesis Pathway

While multiple synthetic routes to substituted aminobenzyl alcohols exist, a common strategy involves the regioselective bromination of an accessible precursor. The following protocol, adapted for the synthesis of the related isomer (2-Amino-5-bromophenyl)methanol, illustrates the core chemical principles.

Causality in Experimental Design: The choice of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as the brominating agent is deliberate.[6] The starting material, 2-aminobenzyl alcohol, contains a strongly activating amino group, which makes the aromatic ring highly susceptible to electrophilic substitution. A harsh brominating agent (like Br₂) could lead to over-bromination or oxidation. The chosen reagent provides a controlled, single bromination. The reaction is conducted at low temperatures (-10°C to 0°C) to further manage the high reactivity of the substrate and enhance regioselectivity.[6]

Illustrative Protocol: Synthesis of a Brominated 2-Aminobenzyl Alcohol Isomer[9]
  • Preparation: Dissolve 2-aminobenzyl alcohol (58 mmol) in methylene chloride (200 mL) in a flask equipped with a stirrer and cool the solution to -10°C using an appropriate cooling bath.

  • Reagent Addition: Add 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (61 mmol) in portions to the cooled solution.

  • Temperature Control: Critically maintain the internal reaction temperature between -10°C and 0°C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction, drying of the organic layer, and purification by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-aminobenzyl alcohol in CH2Cl2 cool Cool to -10°C start->cool add Add Brominating Agent (in portions) cool->add Maintain Temp -10°C to 0°C monitor Monitor via TLC add->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Column Chromatography extract->purify end Final Product purify->end Isolate Pure Product

Fig. 1: Representative workflow for the synthesis of a brominated aminobenzyl alcohol.

Structural Elucidation and Quality Control

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control. While specific spectra should be requested from the supplier or generated in-house, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit complex splitting patterns due to their proximity. A singlet corresponding to the two benzylic protons (-CH₂OH) would appear, along with broad singlets for the amine (-NH₂) and alcohol (-OH) protons, the positions of which can be concentration-dependent and will shift upon D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum should reveal seven distinct signals: five for the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity) and one for the benzylic carbon (-CH₂OH).

  • IR Spectroscopy: The infrared spectrum will be characterized by strong O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of bromine incorporation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Using a suitable reversed-phase column and a mobile phase (e.g., acetonitrile/water gradient), a single major peak should be observed, allowing for quantification of purity above 97-98%.

G cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment compound This compound Sample nmr ¹H & ¹³C NMR compound->nmr Identity ms Mass Spec (MS) compound->ms Identity ir IR Spectroscopy compound->ir Identity hplc HPLC compound->hplc Purity report report nmr->report Certificate of Analysis ms->report Certificate of Analysis ir->report Certificate of Analysis hplc->report Certificate of Analysis

Fig. 2: Standard workflow for the analytical characterization and quality control of the compound.

Applications in Drug Discovery and Organic Synthesis

The strategic arrangement of functional groups in this compound makes it a highly sought-after intermediate in drug discovery.[1]

  • Scaffold for Heterocyclic Synthesis: The ortho-amino alcohol moiety is a classic precursor for synthesizing a variety of fused heterocyclic systems, such as benzoxazines and other related structures, which are prevalent in biologically active molecules.

  • Platform for Library Synthesis: The bromine atom serves as a versatile handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the phenyl ring. The amino group can be readily acylated, alkylated, or used in cyclization reactions, providing another vector for modification.

  • Precursor for Targeted Inhibitors: Substituted bromophenyl moieties are features in numerous potent enzyme inhibitors. For instance, related structures are integral to the design of inhibitors for targets like epidermal growth factor receptor (EGFR) and DNA topoisomerases, both of which are critical targets in anticancer drug development.[7][8] The use of this building block allows for the precise placement of a bromine atom that can occupy key hydrophobic pockets in an enzyme's active site or serve as a point for further derivatization.

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is mandatory to ensure laboratory safety.[2] All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard CategoryGHS InformationSource(s)
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[2][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9]
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere like argon or nitrogen to prevent degradation.[1][5]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined physical properties, combined with its versatile chemical reactivity, provide a reliable foundation for complex synthetic campaigns. For researchers in drug discovery, its structure offers a pre-validated scaffold for accessing novel chemical entities with therapeutic potential. By understanding its properties, handling it safely, and leveraging its synthetic versatility, scientists can effectively unlock its potential in their research and development endeavors.

References

  • Angene Chemical. (n.d.). This compound | 946122-05-0. Retrieved from [Link]

  • P212121 Store. (n.d.). This compound | CAS 946122-05-0. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-4-bromophenyl)-(furan-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Amino-2-bromophenyl)methanol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Cyano-4'-methylbiphenyl.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet for (4-Bromophenyl)(phenyl)methanol.
  • El-Agrody, A. M., et al. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4]thieno[2,3-d]pyrimidines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of (2-Amino-4-bromophenyl)methanol. As a key building block in modern organic synthesis and medicinal chemistry, a thorough understanding of its characteristics is crucial for its effective utilization. This document provides field-proven insights, detailed experimental protocols, and a discussion of its reactivity, grounded in authoritative references.

Core Physicochemical and Structural Properties

This compound, also known by its synonym 2-Amino-4-bromobenzyl alcohol, is a substituted aromatic compound featuring an aniline, a benzyl alcohol, and a bromine substituent.[1] This unique combination of functional groups makes it a versatile intermediate for constructing more complex molecular architectures. Its core properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 946122-05-0[1][2]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1]
Appearance Solid
Melting Point Estimated 70-90 °CBased on analogs[3]
Boiling Point Not determined[1]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.
InChI Key JHLFDAZFHWATIS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)N)CO[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a suitable carbonyl precursor, such as 2-amino-4-bromobenzaldehyde or a derivative of 2-amino-4-bromobenzoic acid. The reduction of the aldehyde is a direct and high-yielding approach.

Proposed Synthetic Pathway: Reduction of 2-Amino-4-bromobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its high chemoselectivity; it readily reduces aldehydes and ketones without affecting other functional groups like the aromatic bromine or the amino group under standard conditions. The solvent, typically methanol or ethanol, not only dissolves the starting material but also participates in the reaction mechanism by protonating the intermediate alkoxide.

G cluster_workflow Synthetic Workflow Start 2-Amino-4-bromobenzaldehyde Reaction Reduction at 0-25 °C Start->Reaction Reagent Sodium Borohydride (NaBH₄) Methanol (MeOH) Reagent->Reaction Quench Aqueous Workup (e.g., add H₂O or NH₄Cl) Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound Purification->Product G cluster_reactions Potential Reaction Pathways Core This compound Oxidation Oxidation (e.g., MnO₂) Core->Oxidation -CH₂OH N_Acylation N-Acylation (e.g., Ac₂O, Py) Core->N_Acylation -NH₂ Suzuki Suzuki Coupling (e.g., ArB(OH)₂, Pd cat.) Core->Suzuki -Br Friedlander Friedländer Annulation (via oxidation + ketone) Core->Friedlander Overall Transformation Product_Aldehyde 2-Amino-4-bromobenzaldehyde Oxidation->Product_Aldehyde Product_Amide N-Acyl derivative N_Acylation->Product_Amide Product_Biaryl Biaryl derivative Suzuki->Product_Biaryl Product_Quinoline Substituted Quinoline Friedlander->Product_Quinoline

Sources

Introduction: A Chemist's Companion to (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of (2-Amino-4-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted benzyl alcohol derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile brominated aromatic ring, makes it a key intermediate in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. Professionals in drug discovery and development frequently encounter this reagent. However, its utility in synthesis is matched by the critical need for a thorough understanding of its chemical hazards and safety protocols.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive, in-depth analysis of the safety and handling protocols for this compound. As Senior Application Scientists, our goal is not just to present data, but to provide a causal framework for understanding why specific precautions are necessary. This document is structured to empower researchers to conduct their work safely and effectively, transforming safety from a checklist into an integrated scientific practice.

Section 1: Core Chemical and Physical Identity

A precise understanding of a chemical's properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions and inform decisions on storage, handling, and emergency response.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 2-Amino-4-bromobenzyl alcohol[1]
CAS Number 946122-05-0[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Data not consistently available; typically a solidN/A
Topological Polar Surface Area 46.2 Ų[2]
Complexity 110[2]

The molecular weight is essential for accurate reagent measurement, while the polar surface area can provide insights into its potential solubility and biological interactions.

Section 2: Hazard Identification and Proactive Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling. Understanding these classifications is the first step in a robust risk assessment.

GHS Hazard Classification: [2]

  • Signal Word: Warning

  • Pictogram:

    • Health Hazard

    • Exclamation Mark

  • Hazard Statements:

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

These statements indicate that the primary routes of hazardous exposure are ingestion, skin contact, and inhalation. The irritant nature of the compound necessitates the use of comprehensive personal protective equipment (PPE).

Logical Workflow for Risk Assessment:

The following diagram illustrates the decision-making process for establishing a safe experimental plan when working with this compound.

G cluster_assessment Risk Assessment Workflow A Identify Hazards (H302, H312, H332, H315, H319, H335) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion, Ocular) A->B based on E Establish Emergency Procedures (Eyewash, Shower, Spill Kit) A->E to prepare for C Select Engineering Controls (Fume Hood, Ventilated Area) B->C to mitigate D Determine Required PPE (Gloves, Goggles, Lab Coat) B->D to prevent F Proceed with Experiment C->F D->F E->F

Caption: Risk assessment workflow for this compound.

Section 3: Emergency Response Protocols

In the event of an accidental exposure, immediate and correct action is critical to mitigating harm. The following protocols are based on established best practices for the identified hazards.

Step-by-Step First Aid Procedures:
  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[3][4]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[4]

    • Seek immediate medical attention.[3][4] Causality: The H319 classification (causes serious eye irritation) means the compound can cause significant damage. Prolonged, high-volume flushing is essential to physically remove the chemical and dilute any remaining residue.

  • In Case of Skin Contact:

    • Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[4][5]

    • Continue washing for at least 15 minutes.

    • Seek medical attention if irritation persists.[4] Causality: The compound is harmful upon skin contact (H312) and a skin irritant (H315). Prompt removal is necessary to prevent systemic absorption and minimize local tissue damage.

  • If Inhaled:

    • Move the individual to fresh air immediately.[5][6]

    • If the person is not breathing, give artificial respiration.[5]

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.[4] Causality: As a respiratory irritant (H335) and harmful if inhaled (H332), the primary goal is to remove the individual from the contaminated atmosphere to prevent further damage to the respiratory tract and systemic absorption.

  • If Swallowed:

    • Do NOT induce vomiting.[6]

    • Rinse the mouth thoroughly with water.[4][6]

    • Never give anything by mouth to an unconscious person.[3][6]

    • Call a poison control center or seek immediate medical attention.[4] Causality: The compound is harmful if swallowed (H302). Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications. Rinsing the mouth helps to remove residual material.

First Aid Decision Workflow:

G node_action node_action Start Exposure Event Occurs Route Exposure Route? Start->Route Skin Remove Clothing Wash with Soap & Water (15 min) Route->Skin Skin Eyes Flush with Water (15 min) Remove Contacts Route->Eyes Eyes Inhaled Move to Fresh Air Provide Oxygen if Needed Route->Inhaled Inhalation Ingested Rinse Mouth DO NOT Induce Vomiting Route->Ingested Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical if irritation persists Eyes->SeekMedical Inhaled->SeekMedical Ingested->SeekMedical

Caption: Decision workflow for first aid response to exposure.

Section 4: Safe Handling, Storage, and Engineering Controls

Proactive safety measures are paramount. The following protocols are designed to minimize the risk of exposure during routine laboratory operations.

Detailed Handling Protocol:
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation exposure (H332, H335).[3] The work area should have readily accessible eyewash stations and safety showers.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[3][7]

    • Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.[3]

    • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][4] Do not eat, drink, or smoke in the laboratory.[6]

Storage Requirements:
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8] A recommended storage temperature is between 2-8°C.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] Causality: The amino group on the molecule can react exothermically with strong acids and oxidizing agents, potentially leading to a hazardous release of energy or toxic fumes.

Section 5: Fire and Explosion Hazard Management

While not classified as highly flammable, like most organic compounds, this compound is combustible and requires appropriate fire safety measures.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). Water mist may be used to cool closed containers.[4]

  • Unsuitable Extinguishing Media: A solid water jet may be ineffective as it could scatter the material.[9]

  • Specific Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[10]

  • Firefighting Protocol:

    • Evacuate the area.

    • Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][11]

    • Cool containers exposed to fire with water spray to prevent pressure build-up and potential rupture.[9]

    • Contain fire-extinguishing water to prevent it from entering drains or surface water.[12][13]

Section 6: Accidental Release and Disposal Procedures

A systematic approach to spill cleanup is essential to ensure the safety of laboratory personnel and protect the environment.

Spill Response Protocol:
  • Evacuate & Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[3]

  • Don PPE: Wear the appropriate level of PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup (Solid Spill):

    • Carefully sweep up the material, avoiding the generation of dust.[3][8]

    • Place the swept material into a suitable, closed, and labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the contaminated waste in accordance with all local, state, and federal regulations.[5]

Spill Response Workflow Diagram:

G A Spill Detected B Evacuate Area & Ensure Ventilation A->B C Don Full PPE (Respirator, Gloves, Goggles) B->C D Contain Spill (Prevent entry to drains) C->D E Sweep Up Solid Material (Avoid Dust Generation) D->E F Place in Labeled Waste Container E->F G Decontaminate Spill Area F->G H Dispose of Waste per Regulations G->H

Caption: Step-by-step workflow for managing an accidental spill.

Section 7: Toxicological Profile

The toxicological information is primarily derived from the GHS hazard classifications. No specific LD50 or LC50 data is consistently available in public databases for this compound.

  • Acute Toxicity: Classified as harmful if swallowed, inhaled, or in contact with skin.[2] This suggests that single, high-dose exposures via these routes can cause significant adverse health effects.

  • Skin Corrosion/Irritation: Causes skin irritation, characterized by redness, itching, or inflammation upon contact.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation, which may involve pain, redness, and impaired vision.[2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2][3]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.[8] In the absence of data, it should be handled as a potentially hazardous substance.

Conclusion

This compound is a potent chemical intermediate whose utility demands a corresponding level of respect for its potential hazards. A safety-conscious approach, grounded in a thorough understanding of its chemical properties and toxicological profile, is non-negotiable. By integrating the principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergency situations, researchers can handle this compound with confidence and security. This guide serves as a framework for developing a culture of safety that protects the most valuable asset in any laboratory: the scientist.

References

  • Angene Chemical. * this compound | 946122-05-0*. [Link]

  • Labster. SECTION 5: Firefighting measures. [Link]

  • PubChem. (4-Amino-2-bromophenyl)methanol | C7H8BrNO | CID 20616118. [Link]

  • Angene Chemical. Safety Data Sheet for a related compound. [Link]

  • P212121 Store. This compound | CAS 946122-05-0. [Link]

  • GOV.UK. Incident management: methanol. [Link]

  • Science Company. Safety Data Sheet Salicylic Acid. [Link]

  • Carl ROTH. Safety Data Sheet: Salicylic acid. [Link]

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Spectroscopic data of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Amino-4-bromophenyl)methanol

This guide provides a detailed technical overview of the spectroscopic characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical methodologies to offer a comprehensive understanding of the molecule's spectroscopic signature. While experimental data for this specific compound is not publicly available, this guide leverages data from structurally analogous compounds and predictive models to provide a robust analytical framework.

Introduction to this compound

This compound, with the chemical formula C₇H₈BrNO and a molecular weight of approximately 202.05 g/mol , is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a primary amine, a benzyl alcohol, and a bromine atom on the phenyl ring, bestowing it with multiple reactive sites and potential for diverse chemical transformations. Accurate spectroscopic analysis is paramount for its identification, purity assessment, and for tracking its involvement in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of atoms and the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the hydroxyl proton, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (H-6)~7.3 ppmd1HDoublet due to coupling with H-5. Downfield shift due to proximity to the electron-withdrawing bromine atom.
Aromatic H (H-5)~6.8 ppmdd1HDoublet of doublets due to coupling with H-6 and H-3.
Aromatic H (H-3)~6.6 ppmd1HDoublet due to coupling with H-5.
Methylene (-CH₂OH)~4.5 ppms2HSinglet, as adjacent protons are on oxygen and nitrogen and typically do not couple.
Hydroxyl (-OH)~5.0 ppmbr s1HBroad singlet, chemical shift is concentration and temperature dependent. Exchangeable with D₂O.
Amine (-NH₂)~4.9 ppmbr s2HBroad singlet, chemical shift is concentration and temperature dependent. Exchangeable with D₂O.

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (C-NH₂)~148 ppmAromatic carbon attached to the electron-donating amino group.
C-1 (C-CH₂OH)~130 ppmAromatic carbon attached to the hydroxymethyl group.
C-6~129 ppmAromatic carbon adjacent to the bromine atom.
C-5~118 ppmAromatic carbon.
C-4 (C-Br)~115 ppmAromatic carbon directly bonded to the electronegative bromine atom.
C-3~114 ppmAromatic carbon.
Methylene (-CH₂OH)~62 ppmAliphatic carbon of the hydroxymethyl group.

Note: These are predicted values based on the analysis of similar compounds and spectral databases.[3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) dissolve->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction analysis Integration & Referencing correction->analysis Final Spectra Final Spectra analysis->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as the aromatic ring.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Alcohol O-H3400 - 3200Strong, BroadStretching
Amine N-H3400 - 3300 and 3330 - 3250Medium, Sharp (two bands for primary amine)Asymmetric and Symmetric Stretching
Aromatic C-H3100 - 3000Medium to WeakStretching
Aliphatic C-H2950 - 2850Medium to WeakStretching
Aromatic C=C1620 - 1580MediumRing Stretching
Amine N-H1650 - 1580MediumBending (Scissoring)
Alcohol C-O1260 - 1000StrongStretching
Aromatic C-N1335 - 1250StrongStretching
C-Br700 - 500Medium to StrongStretching

The presence of a broad O-H stretch and two distinct N-H stretching bands would be a key feature in the IR spectrum, confirming the presence of both the alcohol and primary amine functionalities.[4]

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum

For this compound (MW ≈ 202.05 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202 and 204 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Collision Cross Section Data: PubChem provides predicted collision cross section (CCS) values for various adducts, which can be useful in ion mobility-mass spectrometry.[5]

  • [M+H]⁺: m/z 201.98621, Predicted CCS 133.7 Ų

  • [M+Na]⁺: m/z 223.96815, Predicted CCS 145.3 Ų

Expected Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Key fragmentation pathways could include:

  • Loss of a hydroxyl radical (•OH) to give a fragment at m/z 185/187.

  • Loss of water (H₂O) from the molecular ion to give a fragment at m/z 184/186.

  • Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at m/z 171/173.

  • Cleavage of the C-Br bond, though less common as a primary fragmentation, could lead to a fragment at m/z 123.

MassSpec_Fragmentation M [M]⁺˙ m/z 202/204 M_H2O [M-H₂O]⁺˙ m/z 184/186 M->M_H2O - H₂O M_OH [M-•OH]⁺ m/z 185/187 M->M_OH - •OH M_CH2OH [M-•CH₂OH]⁺ m/z 171/173 M->M_CH2OH - •CH₂OH

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for a pure sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By integrating predicted data with established analytical protocols, researchers can effectively approach the identification and analysis of this compound. The provided methodologies for NMR, IR, and MS are robust and can be readily adapted for experimental validation once a sample is procured. The predictive nature of the spectral data presented herein serves as a valuable reference point for future experimental work.

References

  • Sundaraganesan, N., Anand, B., Meganathan, C., Dominic Joshua, B., & Saleem, H. (2008). Vibrational spectra and assignments of 3-aminobenzyl alcohol by ab initio Hartree-Fock and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 198–204. [Link]

  • Wu, T.-H., Su, Z.-S., Sung, R., & Sung, K. (2020). Acid‐titration electronic absorption spectra of o‐aminobenzyl alcohol. ResearchGate. [Link]

  • SpectraBase. (n.d.). o-Aminobenzyl alcohol. [Link]

  • Angene Chemical. (n.d.). This compound|946122-05-0. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53440895, this compound. Retrieved January 10, 2026 from [Link].

  • NIST. (n.d.). 2-Aminobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • UCLA, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • PubChemLite. (n.d.). This compound (C7H8BrNO). [Link]

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1H NMR spectrum of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Amino-4-bromophenyl)methanol

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. Our focus is on the foundational principles of spectral interpretation, enabling a thorough understanding of the compound's structure through nuclear magnetic resonance spectroscopy.

Molecular Structure and Proton Environments

This compound presents a unique substitution pattern on the benzene ring that directly influences the chemical environment of each proton. The electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, along with the electron-withdrawing bromo (-Br) group, create a distinct electronic landscape, leading to a predictable and interpretable ¹H NMR spectrum.

Below is a diagram illustrating the molecular structure and the nomenclature used for the protons in this guide.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR spectral data for this compound in a common deuterated solvent such as CDCl₃. These predictions are based on established substituent effects and typical coupling constants observed in substituted benzene derivatives.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₆~ 7.20dJ(H₆, H₅) ≈ 8.0 (ortho)1H
H₅~ 6.85ddJ(H₆, H₅) ≈ 8.0 (ortho), J(H₅, H₃) ≈ 2.0 (meta)1H
H₃~ 6.70dJ(H₅, H₃) ≈ 2.0 (meta)1H
-CH₂OH~ 4.60s-2H
-NH₂~ 4.00 (broad)s (broad)-2H
-OHVariable (broad)s (broad)-1H

In-Depth Spectral Analysis

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the aromatic ring.

  • Aromatic Protons (H₃, H₅, H₆): The aromatic region of the spectrum is expected to show three distinct signals.[1]

    • H₆: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing bromo group. The strong shielding effect of the amino group will cause this proton to appear at a relatively upfield chemical shift for an aromatic proton. It is expected to be a doublet due to ortho-coupling with H₅.[2]

    • H₅: This proton is ortho to the bromo group and meta to both the amino and hydroxymethyl groups. The deshielding effect of the bromine atom will shift this proton downfield relative to H₃ and H₆. It will appear as a doublet of doublets due to ortho-coupling with H₆ and meta-coupling with H₃.

    • H₃: This proton is ortho to the hydroxymethyl group and meta to the amino group, and para to the bromo group. The combined shielding effects of the amino and hydroxymethyl groups will result in this proton appearing at the most upfield position in the aromatic region. It is expected to be a doublet due to meta-coupling with H₅. Para coupling is generally too small to be resolved.[3]

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a singlet. Their chemical shift is influenced by the adjacent hydroxyl group and the aromatic ring.

  • Amine Protons (-NH₂): The two protons of the amino group are also chemically equivalent and typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will also appear as a broad singlet due to hydrogen exchange.

The coupling patterns between the aromatic protons provide valuable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled protons.

G H6 H₆ H5 H₅ H6->H5 ortho (³J ≈ 8.0 Hz) H3 H₃ H5->H3 meta (⁴J ≈ 2.0 Hz)

Caption: Coupling relationships between the aromatic protons of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol should be followed.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To remove any particulate matter that could affect the spectral quality, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2. Data Acquisition

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a sample of this concentration, a sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

  • Data Acquisition: Initiate the data acquisition process.

Data Processing and Interpretation

  • Fourier Transform: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Structural Confirmation: The final processed spectrum is analyzed by comparing the chemical shifts, multiplicities, coupling constants, and integrations to the predicted values to confirm the structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation. A thorough understanding of the influence of its substituents on proton chemical shifts and coupling patterns allows for a confident assignment of all signals in the spectrum. By following the detailed experimental protocol and data analysis steps outlined in this guide, researchers can reliably characterize this compound and ensure its identity and purity for applications in drug development and other scientific endeavors.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]

  • Why para aromatic has a low J constant and why ortho has high J constant?. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • How can multiplets in para-disubstituted benzene rings be described?. (2017, October 18). Chemistry Stack Exchange. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Squarespace. ortho meta para. [Link]

  • Determining the coupling on a substituted benzene ring. (2017, January 31). Chemistry Stack Exchange. [Link]

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An In-depth Technical Guide to the ¹³C NMR Spectrum of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (2-Amino-4-bromophenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed exploration of the theoretical underpinnings of the spectrum, a step-by-step experimental protocol, and a thorough interpretation of the spectral data, grounded in established scientific principles and comparative analysis with structurally related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The precise characterization of its chemical structure is paramount for its use in research and development. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of the carbon atoms, we can confirm the compound's structure and purity. This guide will delve into the intricacies of the ¹³C NMR spectrum of this compound, providing a framework for its analysis and interpretation.

Theoretical Framework: Understanding Substituent Effects

The chemical shifts of the carbon atoms in a benzene ring are highly sensitive to the nature of the substituents attached to it. In this compound, we have three substituents to consider: an amino group (-NH₂), a bromine atom (-Br), and a hydroxymethyl group (-CH₂OH).

  • Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, causing the corresponding carbon nuclei to be shielded and their signals to appear at a lower chemical shift (upfield).[1]

  • Bromine Atom (-Br): Bromine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I), which deshields nearby carbon atoms, shifting their signals downfield. However, like the amino group, it also has lone pairs of electrons that can be donated into the ring via resonance (+R effect), which shields the ortho and para carbons. The overall effect on the chemical shifts is a combination of these two opposing factors.[2]

  • Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating due to the electronegativity of the oxygen atom, which causes a slight downfield shift of the attached carbon and other carbons in the ring.

The interplay of these electronic effects from the three substituents determines the final chemical shifts of the seven unique carbon atoms in this compound. Aromatic carbons typically resonate in the range of 110-160 ppm.[3]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters.

1. Sample Preparation:

  • Analyte: this compound of high purity.

  • Sample Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). A concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for a good signal-to-noise ratio within a reasonable acquisition time.[4][5]

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent's deuterium signal is used for field-frequency locking, and its residual proton and carbon signals can serve as internal references. It is important to be aware that solvent choice can influence chemical shifts.[6][7][8]

  • Procedure:

    • Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • Once fully dissolved, transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

    • If any particulate matter is present, filter the solution through a small plug of glass wool to prevent degradation of the spectral resolution.[4]

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 25 °C (298 K).

Predicted ¹³C NMR Spectrum and Peak Assignment

Molecular Structure and Carbon Numbering:

Caption: Numbering scheme for the carbon atoms in this compound.

Predicted Chemical Shifts and Rationale:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C7 (-CH₂OH)~60-65The benzylic carbon attached to an electronegative oxygen atom is expected in this region. For 2-aminobenzyl alcohol, this carbon appears at 61.65 ppm.[4]
C4 (C-Br)~110-115The carbon directly attached to bromine. The electronegativity of bromine would suggest a downfield shift, but heavy atoms like bromine can also have a shielding "heavy atom effect". In 4-bromoaniline, this carbon is at ~113 ppm.
C5~115-120This carbon is ortho to the bromine and meta to the amino and hydroxymethyl groups. It is expected to be shielded by the resonance effect of the amino group.
C3~128-132This carbon is meta to both the amino and bromo substituents. It is expected to be less affected by resonance effects and appear in a more neutral region for aromatic carbons.
C6~130-135This carbon is ortho to the hydroxymethyl group and para to the bromine atom. It will be influenced by both.
C1 (C-CH₂OH)~125-130This carbon is ipso to the hydroxymethyl group and ortho to the amino group. The strong shielding from the amino group will shift it upfield compared to a typical quaternary aromatic carbon. In 2-aminobenzyl alcohol, the ipso-carbon to the CH₂OH group is at 125.83 ppm.[4]
C2 (C-NH₂)~145-150The carbon directly attached to the strongly electron-donating amino group is expected to be significantly deshielded and appear furthest downfield among the aromatic carbons. In 2-aminobenzyl alcohol, this carbon appears at 146.82 ppm.[4]

Workflow for Spectral Analysis:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation prep Sample Preparation (50-100mg in 0.6-0.7mL solvent) nmr 13C NMR Experiment (Proton Decoupled) prep->nmr ft Fourier Transform nmr->ft phase Phasing and Baseline Correction ft->phase cal Chemical Shift Calibration (TMS or Solvent Signal) phase->cal count Count Number of Signals (7 expected) cal->count predict Predict Chemical Shifts (Substituent Effects) count->predict compare Compare with Analogous Compounds (e.g., 2-aminobenzyl alcohol, 4-bromoaniline) predict->compare assign Assign Peaks to Specific Carbons compare->assign

Caption: A workflow diagram for the acquisition and analysis of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, with chemical shifts dictated by the electronic effects of the amino, bromo, and hydroxymethyl substituents. The interpretation of this spectrum relies on a solid understanding of substituent effects on aromatic systems and can be greatly aided by comparison with the spectra of structurally related molecules. This guide provides a robust framework for researchers to approach the ¹³C NMR analysis of this and similar compounds, ensuring accurate structural elucidation, which is a critical step in the advancement of chemical and pharmaceutical research.

References

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An In-depth Technical Guide to the Infrared Spectrum of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of (2-Amino-4-bromophenyl)methanol, a substituted benzyl alcohol derivative. By dissecting its molecular structure and correlating it with fundamental principles of vibrational spectroscopy, we will interpret the key absorption bands that serve as a unique fingerprint for this molecule. This document offers a detailed experimental protocol for sample preparation and spectral acquisition, a thorough interpretation of the resulting spectrum, and a summary of characteristic peaks, providing researchers and drug development professionals with the expertise to confidently identify and characterize this compound.

The Foundational Principles of IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, scissoring). An IR spectrometer measures this absorption as a function of wavenumber (typically in units of reciprocal centimeters, cm⁻¹) to generate a spectrum. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber, where troughs (in a transmittance spectrum) indicate the absorption of energy.

The position, intensity, and shape of these absorption bands are directly related to the types of bonds present (e.g., O-H, N-H, C=C), the masses of the atoms involved, and the overall molecular environment, including factors like hydrogen bonding.[1] This makes IR spectroscopy a powerful and rapid tool for identifying functional groups within a molecule.

Molecular Structure and Functional Group Analysis

To accurately interpret the IR spectrum of this compound (CAS No. 946122-05-0), we must first examine its constituent functional groups.[2] Each group will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound highlighting key functional groups.

The key functional groups are:

  • Primary Aromatic Amine (-NH₂): This group will exhibit characteristic N-H stretching and bending vibrations.

  • Primary Alcohol (-CH₂OH): This group is defined by its O-H and C-O stretching bands. The benzylic nature influences the C-O stretch.

  • Substituted Benzene Ring: The aromatic ring will show C-H stretching and C=C in-plane stretching, as well as out-of-plane C-H bending vibrations that can be indicative of the substitution pattern.

  • Carbon-Bromine Bond (C-Br): This bond will have a stretching vibration in the low-wavenumber (fingerprint) region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples.[3][4] The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) and press it into a thin, transparent disc, minimizing light scattering.[3][4]

4.1 Materials and Equipment

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for 2-3 hours and stored in a desiccator.[3]

  • Agate mortar and pestle

  • Pellet-forming die set

  • Hydraulic press capable of applying 8-10 tons of pressure.[5]

  • FTIR Spectrometer

4.2 Step-by-Step Methodology

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry, spectroscopic grade KBr.[4][6] The ratio is critical for pellet transparency.

  • Grinding and Mixing: First, grind the 1-2 mg sample in the agate mortar to a fine, consistent powder. Add the KBr to the mortar and gently but thoroughly mix the two powders until the mixture is homogeneous.[5] Causality Note: Grinding the sample to a particle size smaller than the wavelength of the IR radiation is crucial to minimize scattering (the Christiansen effect) and prevent distorted, sloping baselines.[3]

  • Die Loading: Carefully transfer a portion of the homogeneous mixture into the pellet die, ensuring an even distribution across the die surface.

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. If available, connect a vacuum line to the die to remove trapped air and moisture. Gradually apply 8-10 tons of pressure and hold for 1-2 minutes.[5][7] The pressure causes the KBr to cold-flow, encapsulating the sample in a transparent disc.

  • Background Spectrum: Prepare a "blank" pellet using only the dried KBr from the same batch.[3] Run a background scan with this blank pellet in the spectrometer. Trustworthiness Note: This step is a self-validating control. It allows the instrument's software to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr, ensuring the final spectrum is solely that of the analyte.[3]

  • Sample Analysis: Carefully remove the blank pellet and insert the sample pellet into the spectrometer. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Detailed Spectral Interpretation

The IR spectrum of this compound is characterized by distinct regions corresponding to its functional groups.

5.1 The O-H and N-H Stretching Region (3600 - 3200 cm⁻¹)

  • O-H Stretch (Alcohol): A strong and characteristically broad absorption band is expected between 3550-3200 cm⁻¹.[8][9] The broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][10] In a solid-state spectrum, this hydrogen bonding is significant.

  • N-H Stretch (Primary Amine): Primary amines typically show two distinct bands in this region due to symmetric and asymmetric stretching modes.[11][12] Expect two medium-intensity peaks, often appearing as sharp shoulders on the broader O-H band, in the range of 3500-3300 cm⁻¹.[8][11][13] The asymmetric stretch occurs at a higher frequency than the symmetric stretch.[13]

5.2 The C-H Stretching Region (3100 - 2850 cm⁻¹)

  • Aromatic C-H Stretch: Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are characteristic of C-H bonds where the carbon is part of an aromatic ring.[14][15]

  • Aliphatic C-H Stretch: The C-H bonds of the methylene group (-CH₂OH) will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[1]

5.3 The Fingerprint Region (< 1650 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the molecule's overall structure.

  • N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range, characteristic of a primary amine.[11]

  • Aromatic C=C Stretching: The benzene ring will produce two or more bands of variable intensity in the 1600-1430 cm⁻¹ region.[1][9] These peaks confirm the presence of the aromatic core.

  • C-O Stretching (Primary Alcohol): A strong, distinct band should appear in the 1260-1050 cm⁻¹ range.[10] For a primary alcohol like this, the C-O stretch is typically found around 1050 cm⁻¹.[9]

  • C-N Stretching (Aromatic Amine): Aromatic amines exhibit a C-N stretching band that is typically strong and appears at a higher wavenumber than aliphatic amines, generally in the 1335-1250 cm⁻¹ range.[11]

  • C-Br Stretching: The carbon-bromine bond stretch gives rise to an absorption in the low-frequency end of the fingerprint region, typically between 690-515 cm⁻¹.[16] This peak can sometimes be weak and may be obscured by other vibrations.

Data Summary: Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3550 - 3200O-H Stretch (H-bonded)Alcohol (-OH)Strong, Broad
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Two Bands
3100 - 3000C-H StretchAromatic RingWeak to Medium
2950 - 2850C-H StretchMethylene (-CH₂)Medium
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1600 - 1430C=C Stretch (In-ring)Aromatic RingMedium to Weak
1335 - 1250C-N StretchAromatic AmineStrong
~1050C-O StretchPrimary AlcoholStrong
690 - 515C-Br StretchBromoalkaneMedium to Weak

Conclusion

The infrared spectrum of this compound provides a definitive confirmation of its structure. The presence of a broad O-H stretch, coupled with the characteristic doublet of a primary amine's N-H stretch, immediately identifies the core functional groups. These features, supported by aromatic C-H and C=C absorptions, and strong C-O and C-N stretching bands in the fingerprint region, create a unique spectral signature. By following the detailed protocol and interpretive guide presented, researchers can confidently use FTIR spectroscopy for the qualitative identification, purity assessment, and structural verification of this compound in a drug development or research setting.

References

  • Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis.
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  • Synblock. (n.d.). CAS 946122-05-0 | this compound.
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  • Simson Pharma Limited. (n.d.). 2-Amino-4-bromobenzyl alcohol | CAS No- 946122-05-0.
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Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2-Amino-4-bromophenyl)methanol

This compound is a substituted benzyl alcohol derivative whose structural complexity and functional group arrangement make it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The purity and structural integrity of such intermediates are paramount, as any deviation can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation, impurity profiling, and quantitative analysis of these critical molecules.[4][5]

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of methods, we will delve into the causal relationships between molecular structure, choice of ionization technique, and the resulting fragmentation patterns. The protocols and interpretations presented herein are designed to serve as a self-validating framework for researchers, quality control analysts, and drug development scientists, ensuring robust and reliable characterization of this important compound.

Molecular Profile and its Mass Spectrometric Implications

A molecule's behavior within a mass spectrometer is a direct consequence of its chemical properties. Understanding these properties is the first step in developing a sound analytical method.

The structure of this compound contains three key features that dictate its mass spectrometric fingerprint:

  • A primary amine (-NH₂) : A basic site that is readily protonated, making it ideal for positive-mode Electrospray Ionization (ESI).

  • A primary alcohol (-CH₂OH) : Susceptible to neutral losses, such as water (H₂O), which provides a key diagnostic fragment.

  • A bromine atom (-Br) : The most distinctive feature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.7% and 49.3%, respectively).[6] This results in a characteristic isotopic pattern for every bromine-containing ion, appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This pattern is an unambiguous indicator of the presence of a single bromine atom.

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈BrNO[7]
Average Molecular Weight 202.05 g/mol [7]
Monoisotopic Mass 200.979 g/mol (for ⁷⁹Br)[8]
Exact Mass (⁷⁹Br) 200.97893 Da[9]
Exact Mass (⁸¹Br) 202.97688 DaCalculated

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical experimental parameter, determining whether we primarily observe the intact molecule or its constituent fragments. For a comprehensive analysis of this compound, both "soft" and "hard" ionization techniques provide complementary information.

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

ESI is the premier technique for analyzing polar, thermally labile molecules, making it perfectly suited for this compound when coupled with Liquid Chromatography (LC-MS).[10]

  • Causality : The basicity of the aromatic amine group makes it highly susceptible to protonation in the acidic mobile phases typically used in reversed-phase LC. Therefore, analysis in positive ion mode is the logical choice. This process generates an even-electron, protonated molecule, [M+H]⁺ , which has low internal energy and is relatively stable.[10] This stability ensures that the molecular ion is the most prominent peak in the full-scan mass spectrum, providing unambiguous confirmation of the molecular weight. The characteristic M+2 isotopic peak will be clearly visible.

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

EI is a classic, high-energy technique typically coupled with Gas Chromatography (GC-MS). It involves bombarding the analyte with high-energy electrons (~70 eV), causing extensive and reproducible fragmentation.[10]

  • Causality : This high energy is sufficient to eject an electron from the molecule, creating a high-energy, odd-electron molecular ion, [M]⁺• . This radical cation is unstable and rapidly undergoes fragmentation to produce a rich pattern of daughter ions. This fragmentation pattern serves as a structural "fingerprint" that can be used for library matching and detailed structural confirmation. While ESI confirms what the molecular weight is, EI helps to confirm that the structure is correct. The applicability of GC-MS depends on the thermal stability and volatility of the compound; derivatization may be required.

Fragmentation Pathways: Decoding the Mass Spectrum

The true power of mass spectrometry lies in the structural information gleaned from fragmentation analysis, typically performed via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) for ESI or observed directly in an EI spectrum.

Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In a typical ESI-MS/MS experiment, the protonated molecule (precursor ion) is selected and fragmented by collision with an inert gas. For this compound, the [M+H]⁺ ions at m/z 202.0 and m/z 204.0 would be selected as precursors.

  • Primary Fragmentation: Loss of Water (-18.01 Da) : The most favored fragmentation pathway is the facile elimination of the hydroxymethyl group as a neutral water molecule. This is driven by the formation of a highly stable, resonance-stabilized benzyl-type carbocation. The resulting product ions at m/z 184.0/186.0 are often the most abundant fragments in the MS/MS spectrum.

  • Secondary Fragmentation: Loss of HNC (-27.01 Da) : The ion at m/z 184.0/186.0 can undergo further fragmentation, potentially through ring rearrangement and elimination of HNC, to yield a fragment at m/z 157.0/159.0 .

ESI_Fragmentation M_H [M+H]⁺ m/z 202.0 / 204.0 Frag1 [M+H - H₂O]⁺ m/z 184.0 / 186.0 M_H->Frag1 - H₂O Frag2 [M+H - H₂O - HNC]⁺ m/z 157.0 / 159.0 Frag1->Frag2 - HNC

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Predicted EI Fragmentation of the [M]⁺• Ion

The EI spectrum will be more complex, but provides highly diagnostic fragments. The molecular ion [M]⁺• at m/z 201.0/203.0 will be observed, confirming the bromine isotope pattern.

  • Loss of a Hydrogen Radical (•H) : A minor fragmentation resulting in an [M-H]⁺ ion at m/z 200.0/202.0 .

  • Loss of a Hydroxyl Radical (•OH) : Cleavage of the C-O bond can lead to the loss of •OH, forming an ion at m/z 184.0/186.0 .

  • Loss of a Hydroxymethyl Radical (•CH₂OH) : Alpha-cleavage next to the aromatic ring results in the loss of the entire methanol substituent, yielding a brominated aniline radical cation at m/z 170.0/172.0 .

  • Loss of a Bromine Radical (•Br) : The C-Br bond can cleave, leading to the loss of a bromine radical.[11][12] This produces a characteristic fragment ion at m/z 122.0 , which lacks the bromine isotope pattern. The presence of this ion and the absence of its M+2 partner is strong evidence for this pathway.

EI_Fragmentation M [M]⁺• m/z 201.0 / 203.0 M_H [M-H]⁺ m/z 200.0 / 202.0 M->M_H - •H M_OH [M-OH]⁺ m/z 184.0 / 186.0 M->M_OH - •OH M_CH2OH [M-CH₂OH]⁺ m/z 170.0 / 172.0 M->M_CH2OH - •CH₂OH M_Br [M-Br]⁺ m/z 122.0 M->M_Br - •Br

Caption: Key predicted Electron Ionization (EI) fragmentation pathways.

Table 2: Summary of Predicted Key Ions

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
ESI (+) 202.0 / 204.0184.0 / 186.0H₂O2-amino-4-bromobenzyl cation
EI 201.0 / 203.0184.0 / 186.0•OH2-amino-4-bromobenzyl cation
EI 201.0 / 203.0170.0 / 172.0•CH₂OH4-bromoaniline radical cation
EI 201.0 / 203.0122.0•Br2-aminobenzyl alcohol radical cation

Experimental Protocols: A Validated Approach

The following protocols are designed as robust starting points for the analysis of this compound and related impurities.

Overall Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prep Dissolve 1 mg/mL in Methanol/Water (50:50) + 0.1% Formic Acid LC Reversed-Phase LC Separation (C18 Column) Prep->LC MS Q-TOF Mass Spectrometer LC->MS ESI ESI Positive Ion Mode MS->ESI FullScan Full Scan (m/z 100-400) - Confirm MW - Check Isotope Pattern ESI->FullScan Data Acquisition MSMS MS/MS on m/z 202/204 - Confirm Fragmentation ESI->MSMS Data Acquisition

Caption: General workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis (ESI)

This method is ideal for quantification and impurity identification.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in a diluent of 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

    • Causality: Formic acid is added to the mobile phase and diluent to ensure the analyte is protonated prior to entering the ESI source, maximizing signal intensity in positive ion mode.

  • Liquid Chromatography Parameters :

    • Column : C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 10 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometer Parameters (Q-TOF) :

    • Ionization Mode : ESI Positive.

    • Scan Range : m/z 100 - 400.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • MS/MS : Target precursor ions m/z 202.0 and 204.0. Use a collision energy ramp (e.g., 10-30 eV) to observe the full range of fragment ions.

Protocol: GC-MS Analysis (EI)

This method is a powerful tool for structural confirmation.

  • Sample Preparation :

    • Prepare a 1 mg/mL solution of the sample in high-purity Methanol or Acetonitrile.[1]

    • Note: If the compound shows poor peak shape or thermal degradation, derivatization (e.g., silylation of the alcohol and amine groups) may be necessary.

  • Gas Chromatography Parameters :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature : 250 °C.

    • Injection Mode : Split (e.g., 20:1 ratio).

    • Oven Program : Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature : 230 °C.

    • Scan Range : m/z 40 - 350.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental chemical principles can be leveraged to build a robust analytical strategy. The presence of the basic amine, the labile hydroxyl group, and the characteristic bromine isotope pattern provide multiple points of analytical leverage. By strategically employing both soft (ESI) and hard (EI) ionization techniques, one can achieve unambiguous molecular weight confirmation, detailed structural elucidation, and sensitive quantification. The methodologies and fragmentation insights provided in this guide offer a comprehensive framework for any scientist tasked with the characterization of this, or structurally similar, pharmaceutical intermediates, ultimately contributing to the development of safer and more effective medicines.

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  • 2-Aminobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

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An In-Depth Technical Guide to the Safe Storage and Handling of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of (2-Amino-4-bromophenyl)methanol (CAS No. 946122-05-0). As a substituted aminophenol, this compound requires specific protocols to ensure user safety, maintain chemical integrity, and prevent environmental contamination. The procedures outlined herein are based on established safety data, the chemical properties of related compounds, and best practices in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known as 2-Amino-4-bromobenzyl alcohol, is a solid organic compound frequently utilized as a building block in medicinal chemistry and materials science.[1] Understanding its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 946122-05-0[1][2][3][4]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1][2][3][4][5]
Appearance Solid[2]
Topological Polar Surface Area 46.2 Ų[2][5]
XLogP3 1.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]

Section 2: Hazard Identification and Toxicology

The primary risks associated with this compound stem from its classification as a harmful and irritating substance. The structural motifs—an aminophenol and a brominated aromatic ring—inform its toxicological profile.

GHS Hazard Classification:

  • Signal Word: Warning[2]

Hazard Statements (H-Statements):

  • H302 + H332: Harmful if swallowed or if inhaled. [6][7] Ingestion or inhalation of dust can lead to systemic toxicity.

  • H312: Harmful in contact with skin. [7] The compound can be absorbed through the skin, contributing to systemic exposure.

  • H315: Causes skin irritation. [2][7][8] Direct contact can cause localized redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [2][7][8] Contact with eyes can result in significant damage if not addressed immediately.

  • H335: May cause respiratory irritation. [2][7][8] Inhalation of dust can irritate the nose, throat, and lungs.

Toxicological Rationale: The toxicity profile is consistent with the aminophenol class of compounds. A significant, though not explicitly confirmed for this specific molecule in the provided results, risk associated with aminophenols is the potential to cause methemoglobinemia . This condition impairs the ability of red blood cells to carry oxygen, leading to symptoms like headache, dizziness, fatigue, and a bluish discoloration of the skin (cyanosis).[9] Furthermore, some aminophenols are suspected of causing genetic defects (mutagenicity, H341), a risk that should be considered when handling any compound in this class.[6]

Section 3: Storage Protocols

The stability and integrity of this compound are contingent upon strict adherence to proper storage conditions. The compound's amino and hydroxyl groups make it susceptible to oxidative and photolytic degradation.

  • Atmosphere: The compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen).[2][3][10] This is the most critical parameter to prevent oxidation of the electron-rich aminophenol ring system, which can lead to the formation of colored impurities and degradation of the material.

  • Temperature: Store at room temperature .[2][3][7][11] The container should be kept in a cool, dry area away from direct heat sources.[7][12]

  • Light: The compound is light-sensitive .[2] Always store in an opaque container or a clear container placed inside a light-blocking secondary container (e.g., an amber jar or a cabinet).[3][10]

  • Container: Keep the container tightly closed and properly sealed to prevent moisture ingress and contamination.[12][13] Containers should be made of appropriate materials, such as glass or compatible plastic liners.[12]

  • Location: Store in a dedicated, well-ventilated chemical storage area away from incompatible materials, particularly strong oxidizing agents, and foodstuffs.[12]

Section 4: Handling Procedures and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE use, is mandatory.

Engineering Controls

The primary defense against exposure is to handle the compound within a properly functioning chemical fume hood . This minimizes the risk of inhaling airborne dust particles. The work area must be well-ventilated to prevent the accumulation of any vapors or dust.[6][12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when there is a risk of exposure.

  • Eye and Face Protection: Chemical safety goggles are required.[6][14] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[8][9][13]

  • Skin Protection: A lab coat and suitable protective gloves (e.g., nitrile) are mandatory.[9][14] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[8] Contaminated clothing should be removed and laundered separately.[9][12]

  • Respiratory Protection: Respiratory protection is necessary when dusts are generated, especially outside of a fume hood. A NIOSH-approved particulate respirator should be used in accordance with a comprehensive respiratory protection program.[9]

Safe Handling Workflow
  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

  • Weighing and Dispensing: Conduct all weighing and transfer operations within the fume hood to contain dust. Avoid practices that generate dust, such as scraping or vigorous shaking.[12] Use tools like spatulas carefully.

  • Housekeeping: Do not allow dust to accumulate on surfaces. Clean up minor spills promptly using a wet method or a HEPA-filtered vacuum; do not dry sweep , as this can aerosolize the powder.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][12][14] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][9]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste.[7] Place waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for disposal.

Section 5: Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • General Advice: In case of an incident, move the affected person out of the dangerous area. Provide the attending physician with the Safety Data Sheet (SDS) for the compound.[7][8]

  • Spill Response: Evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material.[14] Carefully collect the material, place it into a suitable container for disposal, and clean the affected area thoroughly.[7][12] Prevent the material from entering drains.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek medical attention.[6][7][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist.

  • Ingestion: Rinse the mouth thoroughly with water. Have the victim drink one or two glasses of water to dilute the substance. Do not induce vomiting. Never give anything by mouth to an unconscious person.[7][8] Call a physician or poison control center immediately.

Section 6: Workflow Visualization

The following diagram illustrates the standard lifecycle and logical workflow for the safe management of this compound within a laboratory environment.

Safe_Handling_Workflow Safe Handling Workflow for this compound Receiving Step 1: Receiving Inspect container for damage and proper labeling. Storage Step 2: Secure Storage - Tightly Sealed - Inert Atmosphere - Room Temp, Dark, Dry Receiving->Storage PreUse Step 3: Pre-Use Preparation - Review SDS - Don Full PPE - Prepare Fume Hood Storage->PreUse Handling Step 4: Active Handling - All operations in Fume Hood - Minimize dust generation - Use appropriate tools PreUse->Handling Waste Step 5: Waste Collection - Segregate as Hazardous Waste - Place in sealed, labeled container Handling->Waste Decontamination Step 6: Decontamination - Clean work area & equipment - Doff PPE correctly Handling->Decontamination Disposal Step 7: Final Disposal Follow institutional and regulatory protocols. Waste->Disposal

Caption: Logical workflow for the safe management of this compound.

References

  • This compound | 946122-05-0. Angene Chemical. [Link]

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • 3-AMINOPHENOL EXTRA PURE MSDS. Loba Chemie. [Link]

  • Safety Data Sheet for (S)-1-(4-Bromophenyl)ethanol. Angene Chemical. [Link]

  • (4-Amino-2-bromophenyl)methanol | C7H8BrNO. PubChem. [Link]

  • Safety Data Sheet for (4-Bromophenyl)(phenyl)methanol. Angene Chemical. [Link]

  • This compound | CAS 946122-05-0. P212121 Store. [Link]

  • LCSS: BROMINE. National Institutes of Health. [Link]

  • Storing & Handling Bromine. Contemporary Daguerreotypes. [Link]

  • Sealing Bromine in Ampoules. YouTube. [Link]

  • Method for the bromination of aromatic compound.
  • Solventfree synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Proceedings of the Estonian Academy of Sciences. [Link]

  • Methanol toxicity. Wikipedia. [Link]

  • Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans. PubMed. [Link]

  • Methanol poisoning as a new world challenge: A review. PMC. [Link]

  • Methanol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • METHANOL SAFE HANDLING MANUAL. Methanol Institute. [Link]

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An In-depth Technical Guide to (2-Amino-4-bromophenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-bromophenyl)methanol, a key trifunctional aromatic building block, holds significant importance in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern—comprising an amine, a bromine atom, and a hydroxymethyl group—offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the probable synthetic history, detailed modern synthetic protocols, physicochemical properties, and key applications of this versatile intermediate, with a focus on its role in the development of novel therapeutic agents.

Introduction and Historical Context

This compound, also known as 2-amino-4-bromobenzyl alcohol, is a valuable reagent in the synthesis of a variety of heterocyclic and polyfunctional molecules. While a definitive "discovery" paper pinpointing its first synthesis is not readily apparent in the surveyed literature, its structural motif suggests its emergence as a key intermediate alongside the development of synthetic methodologies for substituted anilines and benzyl alcohols in the 20th century.

The likely historical synthesis route would have involved the reduction of a corresponding 2-amino-4-bromobenzoic acid or its ester derivative. A notable general method for the reduction of anthranilic acid derivatives to 2-aminobenzyl alcohol derivatives was outlined in a Japanese patent, which utilized sodium borohydride and sulfuric acid[1]. This suggests that the synthesis of this compound would have been readily achievable following the establishment of such reduction protocols. Today, it is widely commercially available, underscoring its utility as a foundational starting material in contemporary drug discovery programs[2][3].

Synthesis of this compound

The most logical and widely applicable method for the preparation of this compound is the reduction of the carboxylic acid functionality of 2-amino-4-bromobenzoic acid or its corresponding esters. Powerful hydride reagents are typically employed for this transformation.

Key Synthetic Pathways

Two primary pathways from 2-amino-4-bromobenzoic acid are presented below. The choice of reagent depends on the desired reactivity and reaction conditions.

G cluster_0 Synthetic Pathways to this compound A 2-Amino-4-bromobenzoic Acid B Methyl 2-amino-4-bromobenzoate A->B Esterification (MeOH, H+) C This compound A->C Reduction (e.g., LiAlH4) B->C Reduction (e.g., LiAlH4 or NaBH4)

Caption: Synthetic routes to this compound.

Representative Experimental Protocol: Reduction of 2-Amino-4-bromobenzoic Acid

This protocol describes a representative synthesis using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of directly reducing carboxylic acids to alcohols[4][5].

Disclaimer: This is a representative protocol based on established chemical principles for the reduction of similar substrates. Researchers should conduct their own risk assessment and optimization.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) (approximately 2.0-3.0 molar equivalents) to form a suspension. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: 2-Amino-4-bromobenzoic acid (1.0 molar equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, the reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

  • Work-up and Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed literature, its key physicochemical properties can be compiled from various chemical supplier databases and predictive models.

PropertyValueReference(s)
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
CAS Number 946122-05-0[2]
Appearance Solid (typically off-white to light yellow)
Melting Point Not consistently reported
Boiling Point Not consistently reported
Topological Polar Surface Area 46.2 Ų[6]
XLogP3 1.6[6]
InChIKey JHLFDAZFHWATIS-UHFFFAOYSA-N

Spectroscopic Data Interpretation (Predicted and Analog-Based):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ group, the hydroxyl proton, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution.

  • ¹³C NMR: The carbon NMR would show signals for the six aromatic carbons (with the carbon attached to bromine having a characteristic lower chemical shift) and the benzylic carbon (around 60-65 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, C-H stretching of the aromatic ring and CH₂ group just above and below 3000 cm⁻¹, and C=C stretching of the aromatic ring in the 1400-1600 cm⁻¹ region. A C-Br stretching band would be expected in the lower frequency region.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable scaffold for creating diverse molecular libraries for drug discovery. Each functional group provides a handle for specific chemical transformations.

G cluster_1 Reactivity and Derivatization Core This compound Amine Amine (NH2) - Acylation - Alkylation - Diazotization Core->Amine Bromine Bromine (Br) - Suzuki Coupling - Heck Reaction - Buchwald-Hartwig Amination Core->Bromine Alcohol Alcohol (CH2OH) - Oxidation (to aldehyde) - Etherification - Esterification Core->Alcohol

Sources

(2-Amino-4-bromophenyl)methanol: A Technical Guide to Unveiling its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Uncharted Territory of a Novel Molecule

In the vast landscape of chemical compounds, countless molecules with untapped therapeutic potential await discovery. (2-Amino-4-bromophenyl)methanol, a structurally distinct aminophenyl alcohol, represents one such frontier. While its physicochemical properties are documented, its biological activities remain largely unexplored. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth framework for systematically investigating the potential biological activities of this intriguing compound. We will move beyond a simple listing of protocols, delving into the scientific rationale behind experimental choices to construct a robust and self-validating investigative workflow. Our approach is grounded in the principles of modern drug discovery, emphasizing a logical progression from broad phenotypic screening to more focused mechanistic studies.

Compound Profile: this compound

Before embarking on biological evaluation, a thorough understanding of the test article is paramount.

PropertyValueSource
CAS Number 946122-05-0[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Synonyms 2-Amino-4-bromobenzyl alcohol[1]
Structure (Image of the chemical structure of this compound would be placed here)

The structure reveals key functional groups that may inform its biological activity: a primary aromatic amine, a bromine substituent on the phenyl ring, and a primary alcohol. The presence of a bromine atom, a halogen, can influence lipophilicity and metabolic stability, and is a feature in some bioactive compounds.[2] The amino alcohol moiety is also present in various pharmacologically active molecules, suggesting potential for interaction with biological targets.[3]

A Strategic Workflow for Biological Activity Screening

A hierarchical and logical screening cascade is essential for efficiently identifying and characterizing the biological effects of a novel compound. This workflow is designed to initially cast a wide net with broad, cell-based assays and then progressively narrow the focus to more specific activities and mechanisms of action.

workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Broad Phenotypic Screening cluster_2 Phase 3: Preliminary Mechanistic & ADME Profiling cluster_3 Phase 4: Target Identification & Validation A Compound Acquisition & Purity Analysis B Solubility & Stability Assessment A->B C Cytotoxicity Profiling B->C D Antimicrobial Screening B->D E In Vitro ADME Assays C->E F Secondary & Target-Based Assays D->F G Target Deconvolution E->G F->G target_id cluster_0 Target Identification Strategies A Affinity Chromatography B Chemical Proteomics F Identification of Potential Protein Targets A->F B->F C Computational Approaches D Genetic Approaches C->F D->F E Bioactive Compound (this compound) E->A E->B E->C E->D G Target Validation F->G

Sources

Methodological & Application

Application Note and Protocol: Synthesis of (2-Amino-4-bromophenyl)methanol from 2-amino-4-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (2-Amino-4-bromophenyl)methanol, a valuable building block in medicinal chemistry, through the reduction of 2-amino-4-bromobenzoic acid.[1][2] The protocol emphasizes the use of Lithium Aluminum Hydride (LAH) as the reducing agent, outlining the reaction setup, execution, workup, and purification.[3][4] Furthermore, this guide delves into the rationale behind procedural steps, safety considerations for handling hazardous reagents, and expected outcomes. The information presented is intended to enable researchers to confidently and safely perform this synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The presence of the amino, bromo, and hydroxyl functionalities on the phenyl ring offers multiple points for chemical modification, making it a versatile scaffold in drug discovery.[2] Specifically, the bromo group can be utilized in cross-coupling reactions to introduce further complexity, while the amino and hydroxyl groups can be derivatized to modulate the compound's physicochemical properties and biological activity.[2]

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, Lithium Aluminum Hydride (LAH) is a powerful and efficient choice for this particular substrate.[3][4] This application note will provide a comprehensive guide to this synthesis, with a strong focus on safety and procedural integrity.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2-amino-4-bromobenzoic acid≥97%Sigma-Aldrich20776-50-5[5]
Lithium Aluminum Hydride (LAH)1.0 M solution in THFSigma-Aldrich16853-85-3[4]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific141-78-6
Saturated Sodium Sulfate solutionLaboratory GradeFisher ScientificN/A
Anhydrous Sodium SulfateACS reagent, ≥99.0%Fisher Scientific7757-82-6
Deionized WaterN/AN/A7732-18-5
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Celite® 545N/ASigma-Aldrich68855-54-9

Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Nitrogen inlet adapter

  • Septa

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (100 mL)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

Reaction Setup
  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator before use. This is critical to prevent the reaction of LAH with residual moisture.

  • Inert Atmosphere: Assemble the three-necked round-bottom flask with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a septum. Purge the entire system with dry nitrogen for at least 15 minutes to establish an inert atmosphere.[6] Maintaining an inert atmosphere is crucial as LAH reacts violently with water and moisture in the air.[6][7]

  • Reagent Preparation: In the reaction flask, dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in anhydrous THF (10 mL per gram of starting material). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C.[6]

Reduction with Lithium Aluminum Hydride
  • LAH Addition: Slowly add the 1.0 M solution of Lithium Aluminum Hydride in THF (2.0 eq) to the cooled solution of 2-amino-4-bromobenzoic acid via a syringe or dropping funnel over a period of 30-45 minutes.[8] The slow addition is necessary to control the exothermic reaction and prevent a dangerous temperature increase.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl acetate:Hexanes).

Workup and Isolation
  • Quenching the Reaction: After the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice-water bath. CAUTION: The quenching process is highly exothermic and generates hydrogen gas, which is flammable.[6] Perform this step in a well-ventilated fume hood.

  • Slowly and carefully add deionized water (X mL, where X is the mass of LAH in grams used) dropwise to the reaction mixture.

  • Next, add a 15% aqueous solution of sodium hydroxide (X mL) dropwise.

  • Finally, add deionized water (3X mL) and stir the mixture vigorously for 30 minutes. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration: Filter the resulting slurry through a pad of Celite® in a Büchner funnel to remove the aluminum salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the filtrate and the washes in a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated sodium sulfate solution (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • Recrystallization: The crude this compound can be purified by recrystallization.[9] Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Workflow Diagram

start Start: 2-amino-4-bromobenzoic acid in THF inert Establish Inert Atmosphere (N₂) start->inert cool_reactants Cool to 0 °C inert->cool_reactants add_lah Slowly Add LiAlH₄ Solution cool_reactants->add_lah react Stir at Room Temperature (2-4h) add_lah->react monitor Monitor by TLC react->monitor cool_quench Cool to 0 °C monitor->cool_quench quench Quench with H₂O and NaOH(aq) cool_quench->quench filter Filter through Celite® quench->filter extract Extract with Ethyl Acetate filter->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate recrystallize Recrystallize from Methanol concentrate->recrystallize isolate Isolate and Dry Pure Product recrystallize->isolate end End: this compound isolate->end

Sources

Application Note: High-Fidelity Reduction of 2-Amino-4-bromobenzaldehyde to (2-Amino-4-bromophenyl)methanol using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the chemoselective reduction of the aldehyde functional group in 2-amino-4-bromobenzaldehyde to yield the corresponding primary alcohol, (2-amino-4-bromophenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the integrity of the amino and bromo functionalities on the aromatic ring. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization guidelines.

Introduction and Scientific Context

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the amino, bromo, and hydroxylmethyl groups on the phenyl ring offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. The selective reduction of the aldehyde in 2-amino-4-bromobenzaldehyde is a key transformation that requires a reducing agent with high chemoselectivity to avoid unwanted side reactions, such as the reduction of the bromo group or reactions involving the amino group.

Sodium borohydride (NaBH₄) is an ideal choice for this purpose. It is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄) and exhibits excellent selectivity for the reduction of aldehydes and ketones in the presence of other functional groups like esters, amides, and aryl halides.[1] The reaction proceeds under mild conditions, typically in alcoholic solvents, and offers high yields with straightforward work-up procedures.

Reaction Mechanism and Causality

The reduction of an aldehyde with sodium borohydride is a two-step process involving nucleophilic addition followed by protonation.[1]

Step 1: Nucleophilic Attack by Hydride

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the aldehyde. The polarity of the carbon-oxygen double bond in the aldehyde group renders the carbon atom electron-deficient and thus susceptible to nucleophilic attack. This results in the formation of a new carbon-hydrogen bond and the breaking of the C=O pi bond, leading to the formation of a tetrahedral alkoxide intermediate.

Step 2: Protonation of the Alkoxide

In the second step, the negatively charged alkoxide intermediate is protonated by a protic solvent (e.g., methanol or water) or during an aqueous/acidic workup. This step neutralizes the charge on the oxygen atom, yielding the final primary alcohol product.

The choice of a protic solvent like methanol or ethanol is strategic as it not only dissolves the starting material and the reagent but also serves as the proton source for the final step.

Materials and Instrumentation

Reagents and Chemicals Grade Supplier CAS Number
2-Amino-4-bromobenzaldehyde≥98%e.g., Sigma-Aldrich59278-65-8
Sodium borohydride (NaBH₄)≥98%e.g., Sigma-Aldrich16940-66-2
Methanol (MeOH), AnhydrousACS Gradee.g., Fisher Scientific67-56-1
Ethyl acetate (EtOAc)ACS Gradee.g., Fisher Scientific141-78-6
Saturated Sodium Chloride Solution (Brine)N/AIn-house preparationN/A
Anhydrous Magnesium Sulfate (MgSO₄)ACS Gradee.g., Sigma-Aldrich7487-88-9
Deionized WaterN/AIn-houseN/A

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Melting Point Apparatus

Detailed Experimental Protocol

Safety Precautions
  • 2-Amino-4-bromobenzaldehyde: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. It is also corrosive and toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood, away from sources of ignition. Do not allow contact with water during storage and handling. Wear a lab coat, gloves, and safety goggles.

  • Methanol: A flammable liquid and is toxic. Avoid inhalation and skin contact.

Reaction Setup and Execution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask. prep2 Cool the solution to 0 °C in an ice bath with stirring. prep1->prep2 react1 Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. prep2->react1 react2 Allow the reaction to warm to room temperature and stir for 2-4 hours. react1->react2 react3 Monitor reaction progress by TLC (e.g., 3:1 Hexane:EtOAc). react2->react3 work1 Quench the reaction by slowly adding deionized water at 0 °C. react3->work1 work2 Concentrate the mixture in vacuo to remove most of the methanol. work1->work2 work3 Extract the aqueous residue with ethyl acetate (3x). work2->work3 work4 Combine organic layers and wash with brine. work3->work4 work5 Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. work4->work5 purify1 Purify the crude product by flash column chromatography or recrystallization. work5->purify1

Caption: Experimental workflow for the reduction of 2-amino-4-bromobenzaldehyde.

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.00 g (10.0 mmol, 1.0 eq) of 2-amino-4-bromobenzaldehyde in 30 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add 0.57 g (15.0 mmol, 1.5 eq) of sodium borohydride in small portions over 15 minutes. Note: The addition may cause gas evolution (hydrogen); ensure it is done slowly and in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The starting aldehyde is more nonpolar than the product alcohol. A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the majority of the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Flash Column Chromatography: Use silica gel as the stationary phase and a gradient eluent system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1).

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

Expected Results and Characterization

The expected product, this compound, is typically an off-white to light yellow solid.[2]

Parameter Expected Value
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol [2]
Yield >90% (after purification)
Appearance Off-white to light yellow solid
Purity (by HPLC/NMR) >98%

Characterization:

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the CH₂OH group, a broad singlet for the OH proton, and a broad singlet for the NH₂ protons. The disappearance of the aldehyde proton signal (around 9.8-10.0 ppm) from the starting material is a key indicator of a successful reaction.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum should show the disappearance of the aldehyde carbonyl carbon (around 190 ppm) and the appearance of a new signal for the methylene carbon (CH₂OH) around 60-65 ppm.

  • FT-IR: The infrared spectrum should show the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde at approximately 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

Troubleshooting

Observed Problem Potential Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Insufficient NaBH₄. 2. Deactivated NaBH₄ (due to moisture). 3. Insufficient reaction time.1. Add another 0.2-0.5 equivalents of NaBH₄. 2. Use a fresh, unopened container of NaBH₄. 3. Extend the reaction time and continue monitoring by TLC.
Low Yield 1. Product loss during workup (due to its polarity). 2. Incomplete extraction.1. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility in water. 2. Increase the number of extractions with ethyl acetate.
Presence of Impurities Formation of borate esters.Ensure the quenching step is performed thoroughly. The purification by column chromatography should effectively remove these impurities.

Conclusion

This application note details a reliable and high-yielding protocol for the selective reduction of 2-amino-4-bromobenzaldehyde to this compound using sodium borohydride. The mild reaction conditions, high chemoselectivity of the reagent, and straightforward work-up make this procedure highly suitable for both small-scale research and larger-scale synthesis in drug development and chemical research. The provided guidelines for reaction execution, purification, and characterization will enable researchers to consistently obtain high-purity material for their downstream applications.

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • PubChem. 2-Amino-4-bromobenzaldehyde. [Link]

  • Google Patents.
  • Angene Chemical. This compound. [Link]

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Application Note: High-Purity Isolation of (2-Amino-4-bromophenyl)methanol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of (2-Amino-4-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. The guide details the principles and step-by-step methodology for purification by recrystallization, a robust technique for removing impurities from solid organic compounds. Emphasis is placed on the scientific rationale behind solvent selection, procedural steps, and post-purification validation using Thin-Layer Chromatography (TLC) and melting point analysis. This document is intended for researchers, chemists, and process development professionals seeking to achieve high purity of this and structurally similar compounds.

Introduction and Scientific Principles

This compound (CAS 946122-05-0) is a substituted aromatic amino alcohol.[1][2][3][4] Crude samples obtained from synthesis are often contaminated with unreacted starting materials, by-products, or colored tars. For applications in drug development and fine chemical synthesis, achieving high purity is paramount.

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a given solvent at different temperatures.[5][6] The core principle dictates that an ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point.[7][8][9] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent. As a hot, saturated solution is slowly cooled, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).[8][10][11]

The success of this technique hinges on the careful selection of a solvent system and precise control over the rates of cooling and crystallization.[6]

Preliminary Analysis: Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization.[9] The ideal solvent should meet several criteria:

  • Temperature Coefficient: The compound should have high solubility in the hot solvent and low solubility in the cold solvent.[5][7][12]

  • Impurity Solubility: Soluble impurities should remain in solution upon cooling, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[13]

  • Chemical Inertness: The solvent must not react with the compound being purified.[11][12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[12]

Given the polar amino (-NH₂) and hydroxyl (-CH₂OH) groups on this compound, polar protic solvents are logical starting points. A mixed-solvent system is often effective for such compounds.[7] A common and highly effective approach is to use a pair of miscible solvents where the target compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[12] For this compound, an Ethanol/Water system is a highly recommended starting point.

Protocol 2.1: Small-Scale Solvent Screening

Before committing to a bulk purification, a small-scale test is essential.

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the primary solvent (e.g., Ethanol) dropwise at room temperature until the solid just dissolves.

  • To this solution, add the anti-solvent (e.g., Water) dropwise until persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Gently warm the test tube until the solution becomes clear again.

  • Allow the tube to cool slowly to room temperature, then place it in an ice-water bath.

  • Observation: Abundant formation of fine, crystalline precipitate upon cooling indicates a suitable solvent system. If the compound "oils out" (forms liquid droplets), the system may need modification.[14][15]

Optimized Recrystallization Protocol

This protocol assumes the use of an Ethanol/Water solvent system based on preliminary screening.

Materials & Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks (x2)

  • Graduated Cylinders

  • Heating Source (e.g., hot plate with water bath)

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

  • Glass Stirring Rod

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This step is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, particulates), perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent: To the hot, clear solution, add hot deionized water dropwise until the first sign of persistent cloudiness appears. The solution is now saturated at this elevated temperature. Add a few more drops of hot ethanol to re-dissolve the precipitate and ensure the solution is just below its saturation point.

  • Slow Cooling (Crucial for Purity): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential as it allows for the selective growth of pure crystals, excluding impurities from the crystal lattice.[6][10] Rapid cooling can trap impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio) to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry thoroughly under vacuum. For final drying, they can be transferred to a watch glass and placed in a vacuum oven at a mild temperature.

Purity Assessment and Validation

A successful purification must be validated. Thin-Layer Chromatography (TLC) and melting point analysis are rapid and effective methods for this purpose.[16][17]

Protocol 4.1: Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[18]

  • Sample Preparation: Prepare three dilute solutions in a suitable solvent (e.g., ethyl acetate): (a) the crude starting material, (b) the recrystallized product, and (c) a "co-spot" containing both crude and recrystallized samples.

  • Plate Spotting: Using a capillary tube, spot each of the three solutions onto a silica gel TLC plate along a pencil line drawn ~1 cm from the bottom.[17][19]

  • Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent to ascend the plate until it is ~1 cm from the top.[17]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Interpretation: A pure sample should show a single, well-defined spot. The crude sample may show multiple spots. The co-spot helps confirm the identity of the main spot.

Protocol 4.2: Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[20][21] Impurities disrupt the crystal lattice, causing the melting point to become depressed and broadened.[20][21]

  • Sample Preparation: Ensure the recrystallized sample is completely dry.[22] Pack a small amount into a capillary tube.[23]

  • Measurement: Place the tube in a melting point apparatus and heat slowly (1-2 °C per minute) near the expected melting point.[22]

  • Record the Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid.[22]

  • Comparison: Compare the observed melting point range to the literature value for pure this compound and to the melting point of the crude starting material. A sharp range close to the literature value indicates high purity.

Data Summary
PropertyCrude MaterialRecrystallized ProductInterpretation
Appearance Off-white to yellowish powderWhite, crystalline solidRemoval of colored impurities.
TLC (3:1 Hex/EtOAc) Major spot + minor impurity spotsSingle, distinct spotSuccessful removal of soluble impurities.
Melting Point Broad range, e.g., 85-92 °CSharp range, e.g., 95-96 °CIncreased purity and crystalline order.
(Note: Melting point values are illustrative examples.)

Troubleshooting and Field Insights

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. [15] The solution is not supersaturated.Re-heat the solution and boil off some of the solvent to concentrate it. Allow to cool again.[14]
Supersaturation. The solution is supersaturated but requires a nucleation site.Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" from a previous batch if available.[15]
"Oiling Out" Melting point depression. The melting point of the impure solid is lower than the boiling point of the solvent system.[14][15][24]Re-heat the solution to re-dissolve the oil. Add a small amount of the primary "good" solvent (e.g., ethanol) and attempt to cool again, but much more slowly.[14][24]
Solution cooled too rapidly. [24]Insulate the flask to ensure a very slow cooling rate.
Low Recovery Yield Too much solvent used. The compound remains dissolved in the mother liquor.Use the absolute minimum amount of hot solvent for initial dissolution.[8]
Premature crystallization. Crystals formed during a hot filtration step.Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent before filtering.

Workflow Diagrams (Graphviz)

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Crude Crude Compound Dissolve Dissolve in Minimum Hot Solvent (Ethanol) Crude->Dissolve HotFilt Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt AddAnti Add Hot Anti-Solvent (Water) to Cloud Point HotFilt->AddAnti SlowCool Slow Cool to Room Temp AddAnti->SlowCool IceCool Cool in Ice Bath SlowCool->IceCool VacFilt Vacuum Filtration IceCool->VacFilt Wash Wash Crystals with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Purity_Validation_Workflow cluster_tlc TLC Analysis cluster_mp Melting Point Analysis start Recrystallized Product prep_tlc Prepare Dilute Samples (Crude, Pure, Co-spot) start->prep_tlc prep_mp Pack Dry Sample in Capillary Tube start->prep_mp spot_tlc Spot Samples on TLC Plate prep_tlc->spot_tlc dev_tlc Develop Plate in Chamber spot_tlc->dev_tlc vis_tlc Visualize Under UV Light dev_tlc->vis_tlc result Purity Confirmed vis_tlc->result run_mp Measure Melting Range prep_mp->run_mp run_mp->result

Caption: Self-validating workflow for purity assessment post-recrystallization.

References

  • Vertex AI Search. (n.d.). Melting Point Determination. Analytical Testing Labs.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Portland State University, Department of Chemistry. (n.d.). Purity and Identification of Solids Using Melting Points.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Wired Chemist. (n.d.). Recrystallization.
  • Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Unknown Author. (n.d.). Recrystallization1.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown Author. (n.d.). Recrystallization.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • PubMed. (2013). Thin layer chromatography.
  • Unknown Author. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • BenchChem. (2025). Addressing "oiling out" issues during 4-Chlorobenzamide crystallization.
  • Unknown Author. (n.d.). Recrystallization-1.pdf.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Unknown Author. (n.d.). Thin Layer Chromatography.
  • Synblock. (n.d.). CAS 946122-05-0 | this compound.
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)methanol.
  • BLD Pharm. (n.d.). 946122-05-0|this compound.
  • Simson Pharma Limited. (n.d.). 2-Amino-4-bromobenzyl alcohol | CAS No- 946122-05-0.
  • P212121 Store. (n.d.). This compound | CAS 946122-05-0.
  • Sigma-Aldrich. (n.d.). This compound | 946122-05-0.

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Application Notes and Protocols for the Purification of (2-Amino-4-bromophenyl)methanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust column chromatography protocol for the purification of (2-Amino-4-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. Recognizing the unique challenges posed by the compound's bifunctional nature—possessing both a nucleophilic amino group and a polar hydroxyl group—this document provides a step-by-step methodology grounded in the fundamental principles of chromatographic separation. We will explore the rationale behind the selection of the stationary and mobile phases, strategies to mitigate common issues such as peak tailing, and methods for optimizing the separation for high purity and yield. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable purification strategy for this and structurally related compounds.

Introduction: The Chromatographic Challenge of Aminobenzyl Alcohols

This compound is a moderately polar aromatic compound, a characteristic dictated by the presence of a hydrophilic amino (-NH2) and hydroxyl (-CH2OH) group, contrasted with the more lipophilic brominated benzene ring. The purification of such molecules by normal-phase column chromatography, typically employing silica gel as the stationary phase, presents a well-documented challenge. The primary obstacle arises from the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to strong adsorption of the amine, resulting in poor separation, significant peak tailing, and in some cases, irreversible binding to the column.

To achieve a successful and efficient purification, it is imperative to select a chromatographic system that modulates these interactions. This protocol will detail a method that utilizes a modified mobile phase to improve the elution profile and overall purity of the target compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy. The table below summarizes key characteristics of this compound.

PropertyValueSource
Molecular Formula C7H8BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Solid[2]
XLogP3 1.6[2]
Topological Polar Surface Area 46.2 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Storage Conditions Light sensitive, Inert atmosphere, Room Temperature[2][3]

These properties indicate a compound of moderate polarity, making it a suitable candidate for normal-phase chromatography, provided the appropriate conditions are employed.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before committing a sample to a preparative column, it is crucial to first develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that can be expected on a column.[3]

Objective

The primary goal of the TLC analysis is to identify a mobile phase system that provides a good retention factor (Rf) for this compound, ideally between 0.2 and 0.4, and achieves baseline separation from any impurities.

Materials
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Crude sample of this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

  • A range of solvent systems (see table below)

  • UV lamp (254 nm) for visualization

Protocol
  • Prepare a dilute solution of the crude sample.

  • Using a capillary, spot the solution onto the baseline of a TLC plate.

  • Prepare a developing chamber with a small amount of the chosen mobile phase.

  • Place the TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Suggested Solvent Systems for Screening

The following table provides a starting point for mobile phase selection. The addition of a small percentage of triethylamine (Et3N) is recommended to mitigate the issues of streaking and tailing associated with the chromatography of amines on silica gel.[4]

Solvent System (v/v)Expected Observation
20% Ethyl Acetate in HexaneLikely low Rf, good for non-polar impurities
40% Ethyl Acetate in HexaneIncreased Rf, may be a suitable starting point
60% Ethyl Acetate in HexaneHigher Rf, for more polar impurities
5% Methanol in DichloromethaneFor compounds that are not sufficiently mobile in ethyl acetate/hexane
Recommended for Optimization 40% Ethyl Acetate in Hexane + 0.5% Triethylamine

Preparative Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
  • Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Eluent (optimized from TLC, e.g., 40% Ethyl Acetate in Hexane + 0.5% Triethylamine)

  • Crude this compound

  • Collection tubes or flasks

  • TLC setup for fraction analysis

  • Rotary evaporator for solvent removal

Column Packing

A properly packed column is essential for achieving good separation. The "slurry packing" method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.

  • Ensure the column is clean, dry, and vertically clamped.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 20% Ethyl Acetate in Hexane + 0.5% Triethylamine). Use approximately 50-100 g of silica per gram of crude material.

  • Pour the slurry into the column in a single, continuous motion.

  • Gently tap the side of the column to encourage even packing.

  • Open the stopcock to drain some of the solvent, allowing the silica to settle. Crucially, do not let the top of the silica bed run dry at any point during the packing or running of the column. [3]

  • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica bed by draining a small amount of solvent through the column.

  • Gently add fresh eluent to the top of the column.

Elution and Fraction Collection
  • Begin the elution with the optimized mobile phase. A gradient elution can be employed if the crude mixture contains compounds with a wide range of polarities. For this compound, an isocratic elution with 40% Ethyl Acetate in Hexane + 0.5% Triethylamine is a good starting point.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions by TLC. Spot the starting material and each fraction on the same TLC plate for direct comparison.

  • Combine the fractions that contain the pure desired product.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Determine the yield and characterize the product for purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Visualization of the Workflow

The following diagram illustrates the key stages of the column chromatography protocol.

Chromatography_Workflow cluster_prep Preparation cluster_column Column Setup & Execution cluster_analysis Analysis & Isolation cluster_final Final Product TLC TLC Method Development (Mobile Phase Optimization) Packing Column Packing TLC->Packing Informs Mobile Phase Choice Slurry Slurry Preparation (Silica + Mobile Phase) Slurry->Packing Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Fraction_TLC Fraction Analysis by TLC Elution->Fraction_TLC Collect & Analyze Pooling Pooling of Pure Fractions Fraction_TLC->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing on TLC/Column Strong interaction of the amine with acidic silica.Add a small amount of triethylamine (0.1-1%) or ammonia to the mobile phase.[4] Consider using neutral alumina as the stationary phase.
Poor Separation Inappropriate mobile phase polarity. Column overloaded.Re-optimize the mobile phase using TLC.[3] Use a smaller amount of crude material or a larger column.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Cracked or Channeled Column Bed Improper packing; column ran dry.Repack the column carefully using the slurry method. Never let the solvent level drop below the top of the stationary phase.[3]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] It is also light and air-sensitive.[5] Therefore, it is essential to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

All solvents used in chromatography are flammable and should be handled with care, away from ignition sources.

Conclusion

The protocol outlined in this application note provides a comprehensive and reliable method for the purification of this compound by column chromatography. By understanding the chemical nature of the target compound and the principles of chromatographic separation, researchers can overcome the challenges associated with purifying basic amines on silica gel. The key to a successful purification lies in the careful optimization of the mobile phase using TLC and the meticulous packing and running of the column. This methodology can be adapted for the purification of other structurally similar compounds, making it a valuable addition to the synthetic chemist's toolkit.

References

  • Angene Chemical. This compound | 946122-05-0. [Link]

  • Solubility of Things. Benzyl alcohol. [Link]

  • ChemBK. 4-Aminobenzyl alcohol. [Link]

  • Möller Chemie. Benzyl alcohol. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • Ali, M., et al. (2009). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 86(11), 1226-1228.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • JoVE. Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Columbia University. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

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Application Notes and Protocols: (2-Amino-4-bromophenyl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

(2-Amino-4-bromophenyl)methanol is a key intermediate in synthetic organic chemistry, valued for its unique trifunctional nature. The molecule incorporates a primary aromatic amine, a benzylic alcohol, and a bromine atom on a single phenyl ring. This strategic arrangement of functional groups allows for a diverse range of chemical transformations, making it a powerful precursor for the construction of complex heterocyclic scaffolds, particularly those of medicinal and materials science interest. Its chemical formula is C₇H₈BrNO, with a molecular weight of 202.05 g/mol and a CAS Number of 946122-05-0.[1] The primary amine and alcohol groups can participate in cyclization and condensation reactions, while the bromo substituent serves as a versatile handle for late-stage functionalization via cross-coupling reactions. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial.

  • Hazards: The compound is considered hazardous. It may be harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][4]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Application I: Synthesis of 6-Bromo-Substituted Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous pharmacologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7][8] this compound is an excellent starting material for the synthesis of 6-bromoquinazolines, which can be further diversified. The general strategy involves the condensation of the amino alcohol with an aldehyde, followed by an oxidative cyclization.

Reaction Principle and Mechanism

The reaction proceeds through a copper-catalyzed aerobic oxidative cyclization. The process is initiated by the condensation of the primary amine of this compound with an aldehyde to form a Schiff base (imine) intermediate. The benzylic alcohol then attacks the imine intramolecularly. The subsequent copper-catalyzed aerobic oxidation of the resulting dihydroquinazoline intermediate leads to the aromatic quinazoline product. This cascade reaction is highly efficient and offers a direct route to this valuable scaffold.[5]

G cluster_workflow Workflow: Quinazoline Synthesis A This compound + Aldehyde (R-CHO) B Step 1: Condensation (Imine Formation) A->B C Imine Intermediate B->C D Step 2: Intramolecular Cyclization C->D E Dihydroquinazoline Intermediate D->E F Step 3: Copper-Catalyzed Aerobic Oxidation E->F G Final Product: 6-Bromo-2-Substituted Quinazoline F->G G cluster_workflow Workflow: 6-Bromoindole Synthesis A This compound B Step A: Oxidation (e.g., MnO₂) A->B C Intermediate: 2-Amino-4-bromobenzaldehyde B->C D Step B: Hydrazine Formation (Diazotization then Reduction) C->D E Intermediate: (2-Formyl-5-bromophenyl)hydrazine D->E F Step C: Fischer Indole Synthesis (Reaction with Ketone + Acid Catalyst) E->F G Final Product: Substituted 6-Bromoindole F->G

Sources

Application Notes and Protocols for (2-Amino-4-bromophenyl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-bromophenyl)methanol, also known as 2-Amino-4-bromobenzyl alcohol, is a versatile bifunctional building block of significant interest in medicinal chemistry.[1] Its structure, featuring a nucleophilic amino group, a primary alcohol, and a bromine atom amenable to cross-coupling reactions, provides a powerful scaffold for the synthesis of diverse pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. It details its physicochemical properties, core synthetic transformations, and provides validated, step-by-step protocols for its use in the construction of key heterocyclic systems, such as quinazolines and their derivatives, which are prominent in modern drug discovery.

Introduction: The Strategic Value of a Trifunctional Scaffold

The pursuit of novel therapeutic agents often hinges on the efficient construction of complex molecular architectures. Substituted aromatic compounds serve as foundational starting points, and the strategic placement of multiple reactive functional groups on a single scaffold is highly desirable. This compound (Figure 1) is a prime example of such a scaffold, offering three distinct points for chemical modification:

  • The Amino Group (-NH₂): A versatile nucleophile, readily undergoing acylation, alkylation, and serving as a key nitrogen source in heterocycle formation.[2]

  • The Methanol Group (-CH₂OH): A primary alcohol that can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functionalities.[2][3]

  • The Bromo Substituent (-Br): A reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2]

This trifunctionality allows for a modular and divergent approach to library synthesis, making it an invaluable tool in lead optimization and the exploration of structure-activity relationships (SAR). Its derivatives have been incorporated into molecules targeting a range of diseases, including cancer.[2][3]

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for safe handling and successful experimental design.

Physicochemical Data

The key properties of this compound are summarized in Table 1.

PropertyValueSource
CAS Number 946122-05-0[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Solid
Synonyms 2-Amino-4-bromobenzyl alcohol[1]
Topological Polar Surface Area 46.2 Ų[4]
Complexity 110[4]
Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate precautions in a well-ventilated fume hood.[5][6]

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • Precautionary Measures: Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or mist. Do not get in eyes, on skin, or on clothing.[5][6]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

Always consult the full Safety Data Sheet (SDS) before use. [5][6]

Core Synthetic Applications and Protocols

The utility of this compound is best demonstrated through its application in key synthetic transformations. This section provides detailed protocols for N-acylation, oxidation of the alcohol, and its use in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[7]

N-Acylation: A Gateway to Amide Derivatives

N-acylation of the amino group is a fundamental first step in many synthetic routes, often to install a directing group or a key pharmacophoric element. The Schotten-Baumann reaction provides a robust method for this transformation.[8]

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol describes the N-acetylation of this compound using acetyl chloride in a biphasic system.[8]

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM (approx. 15 mL per gram of substrate).

  • Addition of Base: Add 10% aqueous NaOH solution (2.0 eq).

  • Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluent: 50% ethyl acetate in hexanes).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(hydroxymethyl)-5-bromophenyl)acetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality: The use of a biphasic system with an aqueous base (NaOH) serves two purposes: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it deprotonates the ammonium salt intermediate, regenerating the nucleophilic amine.[8]

N_Acylation_Workflow start Dissolve Substrate in DCM add_base Add aq. NaOH start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acetyl Chloride (dropwise) cool->add_acyl_chloride react Stir at RT (1-2h) add_acyl_chloride->react workup Workup: Separate & Wash react->workup dry Dry & Concentrate workup->dry purify Purify dry->purify

Caption: Workflow for N-Acylation of this compound.

Selective Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, without over-oxidation to the carboxylic acid or affecting the amino group, is a critical transformation. This provides an electrophilic handle for subsequent reactions like reductive amination or condensation. Copper-catalyzed aerobic oxidation offers a mild and efficient method.[9][10]

Protocol 2: Copper-Catalyzed Aerobic Oxidation

This protocol is based on a chemoselective method for oxidizing amino alcohols.[9][10]

Materials:

  • This compound or its N-acylated derivative

  • Copper(I) Iodide (CuI) (10 mol%)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%)

  • Acetonitrile (CH₃CN)

  • Oxygen (balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the starting alcohol (1.0 eq), CuI (0.1 eq), DMAP (0.1 eq), and TEMPO (0.01 eq).

  • Solvent Addition: Add acetonitrile (approx. 10 mL per mmol of substrate).

  • Oxygen Atmosphere: Evacuate and backfill the flask with oxygen from a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).[9]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-bromobenzaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: This system utilizes a copper(I)/TEMPO catalytic cycle where molecular oxygen is the terminal oxidant.[9] The presence of the amino group can be challenging in oxidation reactions; however, this catalytic system demonstrates high chemoselectivity for the alcohol, leaving the amine intact.[9][10] The reaction proceeds under mild conditions, which is advantageous for sensitive substrates.[9][10]

Synthesis of Quinazolinones: A Privileged Heterocycle

Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties. This compound is an excellent precursor for these structures. A common strategy involves the condensation of the corresponding 2-aminobenzamide with an aldehyde or its equivalent.

Protocol 3: Two-Step Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol involves the initial preparation of the 2-aminobenzamide followed by a cyclocondensation reaction.

Step A: Synthesis of 2-Amino-4-bromobenzamide This step requires the oxidation of this compound to the corresponding carboxylic acid, followed by amidation. For simplicity, we will start from the commercially available 2-amino-4-bromobenzoic acid, which is conceptually derived from the oxidation of our title compound.

Step B: Cyclocondensation to form the Quinazolinone

Materials:

  • 2-Amino-4-bromobenzamide (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-amino-4-bromobenzamide (1.0 eq), the desired aldehyde (1.1 eq), and a catalytic amount of p-TSA in toluene.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete when no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the toluene under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the 7-bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-one.

  • Dehydrogenation (if required): The resulting dihydroquinazolinone can often be oxidized to the aromatic quinazolinone in a subsequent step, for example, using an oxidant like manganese dioxide (MnO₂) or simply by exposure to air in some catalytic systems.[11]

Causality: The reaction proceeds via an initial acid-catalyzed condensation between the aniline nitrogen and the aldehyde to form an imine, followed by an intramolecular cyclization of the amide nitrogen onto the iminium carbon. The Dean-Stark trap is crucial for driving the reaction to completion by removing water.

Quinazolinone_Synthesis cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclocondensation A This compound B Oxidation A->B C 2-Amino-4-bromobenzoic Acid B->C D Amidation C->D E 2-Amino-4-bromobenzamide D->E F 2-Amino-4-bromobenzamide + Aldehyde (R-CHO) E->F Proceeds to Part 2 G Condensation (p-TSA, Toluene, Reflux) F->G H Dihydroquinazolinone Intermediate G->H I Oxidation/Aromatization H->I J 7-Bromo-2-substituted-quinazolin-4(3H)-one I->J

Caption: Logical workflow for the synthesis of quinazolinones.

Advanced Applications: Cross-Coupling Reactions

The bromine atom at the 4-position is a key feature for diversification, enabling the introduction of various aryl, alkyl, and heteroatom substituents via palladium-catalyzed cross-coupling reactions.[2][12] These reactions are typically performed after functionalizing the amino or alcohol groups to prevent catalyst inhibition.

Example Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[13]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[2]

These reactions dramatically expand the accessible chemical space from this single building block, allowing for the synthesis of highly functionalized and complex molecules.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its trifunctional nature provides a robust platform for the synthesis of diverse molecular libraries. The protocols outlined in this guide for N-acylation, selective oxidation, and heterocycle formation provide researchers with validated methods to leverage the full synthetic potential of this compound. By understanding the interplay of its functional groups and applying the appropriate synthetic strategies, scientists can efficiently construct novel compounds for the discovery of next-generation therapeutics.

References

  • Synblock. (n.d.). CAS 946122-05-0 | this compound.
  • BenchChem. (n.d.). 2-Amino-4-bromo-6-fluorobenzyl alcohol.
  • BenchChem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). This compound.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. (2014).
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). PMC - NIH.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). PMC - NIH.
  • Simson Pharma Limited. (n.d.). 2-Amino-4-bromobenzyl alcohol.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-bromophenyl)ethanol.
  • Angene Chemical. (n.d.). This compound.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
  • Cross coupling reactions in organic synthesis themed issue. (2011). Royal Society of Chemistry.
  • BenchChem. (n.d.). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Bromopyridin-4-YL)methanol.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of (2-Aminobiaryl)methanol Scaffolds

The (2-aminobiaryl)methanol framework is a privileged scaffold in medicinal chemistry and materials science. Molecules incorporating this motif are pivotal in the development of pharmaceuticals, including kinase inhibitors and other therapeutic agents, as well as functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of these biaryl compounds, celebrated for its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acid derivatives.[1][2][3]

(2-Amino-4-bromophenyl)methanol, in particular, serves as a versatile building block. The strategic placement of the amino, hydroxyl, and bromo functionalities allows for post-coupling modifications and presents unique challenges and opportunities in reaction optimization. This guide provides an in-depth exploration of the Suzuki coupling with this substrate, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanism and Key Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][4][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[4][6][7][8][9]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)L2-Br OxAdd->PdII_ArBr Transmetalation Transmetalation (R-B(OH)2 / Base) PdII_ArBr->Transmetalation PdII_ArR Ar-Pd(II)L2-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R Product (2-Amino-4-arylphenyl)methanol RedElim->Product ArBr This compound ArBr->OxAdd BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

    • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.[10]

  • Solvent Addition:

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe. A typical reaction concentration is 0.1 M with respect to the this compound.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[10][11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-amino-4-arylphenyl)methanol.[11]

Table of Optimized Reaction Conditions
Arylboronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)10080-90
3-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)10075-85
2-Thiopheneboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2)Dioxane/H₂O (4:1)10070-80

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a freshly opened or properly stored catalyst.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature, potentially to the reflux temperature of the solvent.
Formation of Side Products Homocoupling: of the boronic acid or aryl bromide.Use a slight excess of the boronic acid (1.1-1.2 equiv.); ensure efficient stirring.
Protodeboronation: Hydrolysis of the boronic acid.Use an anhydrous solvent and a fluoride source as the base (e.g., KF); minimize reaction time.[12]
Dehalogenation: Reduction of the aryl bromide.Ensure the absence of reducing agents; consider a different palladium source or ligand.[12]
Difficult Purification Co-elution of product and impuritiesOptimize the eluent system for column chromatography; consider recrystallization if the product is a solid.
Residual palladium catalystTreat the crude product with a palladium scavenger or perform an additional aqueous wash.
Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity (Fresh vs. Old) Start->Check_Catalyst Check_Base Evaluate Base Strength (e.g., K2CO3 vs. Cs2CO3) Start->Check_Base Check_Temp Increase Reaction Temperature Start->Check_Temp Check_Side_Products Analyze for Side Products (TLC, LC-MS) Check_Catalyst->Check_Side_Products Check_Base->Check_Side_Products Check_Temp->Check_Side_Products Homocoupling Homocoupling Detected Check_Side_Products->Homocoupling Yes Protodeboronation Protodeboronation Detected Check_Side_Products->Protodeboronation Yes Dehalogenation Dehalogenation Detected Check_Side_Products->Dehalogenation Yes End Successful Optimization Check_Side_Products->End No Side Products, Yield Improved Optimize_Stoichiometry Adjust Boronic Acid Stoichiometry Homocoupling->Optimize_Stoichiometry Anhydrous_Conditions Use Anhydrous Solvent and/or Fluoride Base Protodeboronation->Anhydrous_Conditions Change_Ligand Screen Different Ligands/Catalysts Dehalogenation->Change_Ligand Optimize_Stoichiometry->End Anhydrous_Conditions->End Change_Ligand->End

Sources

Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] While the reaction has seen extensive development, its application to highly functionalized substrates, such as (2-Amino-4-bromophenyl)methanol, presents a unique set of challenges that demand a nuanced and strategic approach.

This guide provides an in-depth technical overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound. The presence of three distinct functional groups—a reactive bromoarene, a primary amine, and a benzylic alcohol—necessitates careful consideration of chemoselectivity to avoid undesired side reactions, such as self-coupling or O-arylation. We will explore the mechanistic underpinnings of the reaction, the critical role of ligand and base selection, and provide step-by-step protocols designed to ensure a high-yielding and selective transformation.

The Mechanistic Landscape: A Foundation for Rational Design

A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for troubleshooting and optimizing the reaction for complex substrates. The generally accepted mechanism proceeds through a sequence of elementary steps involving a palladium catalyst.[3][4]

Buchwald_Hartwig_Mechanism cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L_n) Ar-Pd(II)-NHR'R''(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NHR'R''(L_n) Amine Coordination & Deprotonation (+ HNR'R'', Base) Ar-Pd(II)-NHR'R''(L_n)->Pd(0)L_n Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)-NHR'R''(L_n)->Product (Ar-NR'R'') Reductive Elimination Catalyst Regeneration Key Steps Key Steps in the Catalytic Cycle

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[3][4] Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes the desired arylamine product and regenerates the active palladium(0) catalyst.[3][4]

For a substrate like this compound, the presence of the free amino and hydroxyl groups introduces potential competing pathways. The primary amino group could act as a nucleophile, leading to self-coupling, while the hydroxyl group could undergo O-arylation.[1] Judicious selection of the reaction parameters is therefore critical to steer the reaction towards the desired intermolecular C-N bond formation with the target amine.

Experimental Strategy: Taming Reactivity Through Rational Component Selection

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the catalyst system and reaction conditions. Below, we dissect the critical parameters and provide a rationale for their selection.

Palladium Precatalyst

For reproducibility and ease of handling, the use of well-defined palladium precatalysts is highly recommended. These are typically air- and moisture-stable complexes that readily generate the active Pd(0) species in situ.

PrecatalystStructureKey Features
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)A common and effective Pd(0) source.
Pd(OAc)₂ Palladium(II) acetateRequires in situ reduction to Pd(0), often facilitated by the phosphine ligand.
G3/G4 Precatalysts PalladacyclesAir- and moisture-stable, offering high activity and broad substrate scope.
The Decisive Role of the Ligand

The choice of phosphine ligand is arguably the most critical factor in achieving a successful and selective amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and plays a key role in promoting the desired reductive elimination over competing pathways. For substrates bearing protic functional groups, specialized ligands have been developed to enhance stability and selectivity.

LigandStructureApplication Notes
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Specifically designed for the coupling of primary amines and exhibits excellent tolerance for protic functional groups such as hydroxyls and carboxylic acids.[4] This makes it a prime candidate for the target transformation.
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl)A highly versatile and effective ligand, particularly for the coupling of secondary amines with functionalized aryl halides.[5]
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)A bidentate ligand known to promote the amination of a wide range of substrates.
Base Selection: A Balancing Act of Reactivity and Compatibility

The base plays a crucial role in the deprotonation of the amine, a key step in the catalytic cycle. However, strong bases can lead to the deprotonation of the hydroxyl and amino groups on the substrate, potentially leading to side reactions or catalyst inhibition. Therefore, the choice of base must be carefully balanced.

BasepKa of Conjugate AcidApplication Notes
NaOt-Bu ~19A strong, commonly used base that often leads to high reaction rates. However, its high basicity may be incompatible with the protic functional groups of the substrate, potentially causing deprotonation and side reactions.[3]
LiHMDS ~26A strong, non-nucleophilic base that is often the preferred choice for reactions involving substrates with protic functional groups, as it can minimize side reactions.[4][5]
Cs₂CO₃ ~10A weaker inorganic base that offers excellent functional group tolerance.[3] Reactions with this base may require higher temperatures and longer reaction times.
K₃PO₄ ~12Another mild inorganic base that is a good alternative for sensitive substrates.[3]
Solvent Considerations

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous, deoxygenated solvents are essential for optimal results.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for Buchwald-Hartwig aminations.
Dioxane 101Another frequently used solvent, but care should be taken to remove peroxides before use.
THF 66A lower-boiling solvent that can be useful for reactions conducted at moderate temperatures.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Oven-dried reaction vessel under inert atmosphere (Ar/N2) Reagents Add this compound, Pd precatalyst, and ligand Setup->Reagents Addition Add amine coupling partner and base Reagents->Addition Solvent Add anhydrous, degassed solvent Addition->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Dilute and filter through Celite Cooling->Filtration Extraction Aqueous work-up Filtration->Extraction Purification Column chromatography Extraction->Purification

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Coupling with a Primary Amine

This protocol is optimized for the use of BrettPhos, which is well-suited for coupling primary amines and tolerates protic functional groups.

Reagents and Materials:

  • This compound

  • Primary amine coupling partner

  • BrettPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous, degassed toluene

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To the oven-dried reaction vial, add this compound (1.0 equiv.), BrettPhos Pd G3 precatalyst (2-5 mol%), and the magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the primary amine coupling partner (1.2-1.5 equiv.) and LiHMDS (1.5-2.0 equiv.).

  • Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Place the reaction vial in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Procedure Using a Weaker Base

This protocol is designed for substrates that may be sensitive to strong bases, employing a milder inorganic base.

Reagents and Materials:

  • This compound

  • Amine coupling partner (primary or secondary)

  • Pd₂(dba)₃

  • RuPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed dioxane

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To the oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), Cs₂CO₃ (2.0 equiv.), and the magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Under a positive pressure of inert gas, add the amine coupling partner (1.2 equiv.) followed by anhydrous, degassed dioxane to achieve a concentration of 0.1-0.2 M.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor solubility of base; insufficient temperature.Use a precatalyst; ensure the base is finely powdered and the mixture is stirred vigorously; screen different solvents; increase the reaction temperature.[6]
Formation of Side Products Self-coupling of the starting material; O-arylation of the hydroxyl group.Screen different ligands (e.g., BrettPhos for primary amines); use a milder base (e.g., K₃PO₄, Cs₂CO₃); optimize the reaction temperature (lower temperature may increase selectivity).[3]
Decomposition of Starting Material Base-sensitive functional groups; reaction temperature too high.Use a weaker base (e.g., Cs₂CO₃, K₃PO₄); consider a soluble organic base like DBU; lower the reaction temperature.[3]
Hydrodehalogenation Competing pathway leading to the removal of the bromine atom.Screen different phosphine ligands to minimize this side reaction.[7]

Conclusion: A Strategic Approach to a Complex Transformation

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation that requires a deep understanding of the reaction mechanism and careful optimization of the reaction conditions. By strategically selecting the appropriate ligand and base, researchers can navigate the complexities of this multifunctional substrate to achieve high yields of the desired arylamine product. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules.

References

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 10, 2026, from [Link]

Sources

Application Notes & Protocols for the Selective Oxidation of (2-Amino-4-bromophenyl)methanol to 2-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Amino-4-bromobenzaldehyde is a valuable bifunctional building block in synthetic organic and medicinal chemistry. Its utility as a precursor for quinolines, benzodiazepines, and other heterocyclic scaffolds makes it a critical intermediate in drug discovery programs.[1][2] The synthesis of this aldehyde from its corresponding benzyl alcohol, (2-amino-4-bromophenyl)methanol, presents a classic chemoselectivity challenge. The primary task is to oxidize the benzylic alcohol to an aldehyde without affecting the nucleophilic and easily oxidizable aniline moiety or over-oxidizing the desired aldehyde to the corresponding carboxylic acid.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling users to select and adapt the optimal protocol for their specific needs, whether for small-scale screening or larger-scale synthesis. We will explore several field-proven methods, detailing their mechanisms, advantages, and limitations, and provide robust, step-by-step protocols for their execution.

The Chemoselectivity Challenge: Aniline vs. Alcohol

The core difficulty in this transformation lies in the presence of two oxidizable groups: the primary benzylic alcohol and the aromatic amino group. Many powerful oxidizing agents, such as potassium permanganate or chromic acid, are too harsh and would lead to a complex mixture of products, including over-oxidation to the carboxylic acid and formation of colored polymeric aniline byproducts.[3] Therefore, the choice of oxidant is paramount and must be guided by the principle of mild, selective reactivity towards benzylic alcohols.[3][4]

The ideal reagent or catalytic system for this transformation should:

  • Exhibit high selectivity for primary benzylic alcohols.

  • Operate under mild (preferably neutral or slightly basic) pH conditions to avoid protonating the amine, which can alter its reactivity.

  • Minimize over-oxidation to the carboxylic acid.

  • Allow for a straightforward workup and purification procedure.

The following sections detail four distinct and reliable methodologies that meet these criteria to varying degrees.

Comparative Analysis of Recommended Oxidation Protocols

We present four robust methods for the target transformation. The choice of method will depend on factors such as reaction scale, available laboratory equipment, cost, and safety considerations.

Method Key Reagents Temp. Typical Time Yield Advantages Disadvantages
A. Manganese Dioxide Activated MnO₂, DichloromethaneRoom Temp.12-24 h~85%[1]Excellent chemoselectivity, simple filtration workup, mild conditions.[5][6]Stoichiometric, requires highly activated MnO₂, can be slow.
B. Dess-Martin Periodinane DMP, DichloromethaneRoom Temp.1-4 h>90%Fast, highly selective, neutral pH, reliable for complex molecules.[7][8][9]Reagent is expensive and potentially explosive, poor atom economy.[10][11]
C. Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C1-2 h>90%Excellent functional group tolerance, avoids heavy metals, high yields.[12][13][14]Requires cryogenic temperatures, produces foul-smelling DMS, sensitive to water.[15][16]
D. Cu(I)/TEMPO Catalysis CuI, TEMPO, DMAP, O₂ (balloon)Room Temp.3-6 h~88%[17]Catalytic, uses O₂ as terminal oxidant ("green"), proven for amino alcohols.[17][18][19]Requires careful catalyst and ligand optimization, potential for catalyst poisoning.

Detailed Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Anhydrous solvents should be used where specified. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexanes).

Protocol A: Manganese Dioxide (MnO₂) Oxidation

This method leverages the heterogeneous nature of activated MnO₂ for a highly selective oxidation with a simple workup.[1][5][6]

Reagents and Materials:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq by weight)

  • Dichloromethane (DCM), reagent grade

  • Celite® or Diatomaceous Earth

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Setup: To a round-bottom flask, add this compound (e.g., 1.0 g, 4.95 mmol) and Dichloromethane (e.g., 50 mL). Stir at room temperature until the starting material is fully dissolved.

  • Reaction: Add activated manganese dioxide (e.g., 10.0 g) to the solution in one portion. The mixture will turn into a black slurry. Vigorously stir the suspension at room temperature.

  • Monitoring: Monitor the reaction by TLC. A sample can be taken by stopping the stirring, allowing the MnO₂ to settle, and spotting the supernatant. The reaction is typically complete in 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional DCM (3 x 20 mL) to recover all the product.

  • Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is often of high purity. If necessary, further purification can be achieved by column chromatography (Silica gel, eluting with a gradient of Ethyl Acetate in Hexanes) or recrystallization to yield 2-amino-4-bromobenzaldehyde as a yellow solid.[1]

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a rapid and clean conversion under strictly neutral conditions, preserving the sensitive amino group.[7][9][10]

Reagents and Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Setup: Dissolve this compound (e.g., 1.0 g, 4.95 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Add Dess-Martin Periodinane (e.g., 2.52 g, 5.94 mmol) to the solution at room temperature. Stir the mixture for 1-4 hours.

  • Monitoring: Monitor the reaction to completion by TLC. The reaction is typically very fast.

  • Workup: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Protocol C: Swern Oxidation

This classic method is renowned for its mildness and is ideal for substrates with sensitive functional groups, though it requires cryogenic conditions.[12][14][16]

Reagents and Materials:

  • Oxalyl Chloride (1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (3.0 eq)

  • This compound (1.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Three-neck flask, dropping funnels, thermometer, inert atmosphere setup

Procedure:

  • Activator Formation: In a three-neck flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM via a dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Reaction: Add triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then allow it to warm slowly to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Protocol D: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation

This modern, "green" protocol uses molecular oxygen as the ultimate oxidant and has demonstrated excellent chemoselectivity for aminobenzyl alcohols.[17][18][19]

Reagents and Materials:

  • This compound (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.01 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Acetonitrile (CH₃CN), reagent grade

  • Oxygen (O₂) balloon

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), CuI (0.1 eq), DMAP (0.1 eq), and TEMPO (0.01 eq).

  • Reaction: Add acetonitrile as the solvent. Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon. Stir the reaction mixture vigorously at room temperature for 3-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove the copper catalyst, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure aldehyde.

Workflow and Method Selection Diagrams

The following diagrams illustrate the general experimental process and a decision-making framework for choosing the appropriate protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Oxidation Protocol Reagents Gather Reagents & Glassware Start->Reagents Setup Assemble Reaction Setup (Inert atmosphere if needed) Reagents->Setup Dissolve Dissolve Starting Material This compound Setup->Dissolve AddOxidant Add Oxidizing Agent(s) (Control Temperature) Dissolve->AddOxidant Monitor Monitor Progress via TLC AddOxidant->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction / Filtration Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize

Caption: General experimental workflow for the oxidation.

G node_p node_p q1 Need for Mildest Conditions? q2 Cryogenic Setup Available? q1->q2 Yes q3 Concerned about Reagent Cost/Toxicity? q1->q3 No q4 Is Speed a Priority? q2->q4 No p_swern Protocol C: Swern Oxidation q2->p_swern Yes p_dmp Protocol B: Dess-Martin (DMP) q3->p_dmp No p_tempo Protocol D: Cu/TEMPO Catalysis q3->p_tempo Yes q4->p_dmp Yes p_mno2 Protocol A: Manganese Dioxide q4->p_mno2 No start START: Select Protocol start->q1

Caption: Decision tree for selecting an oxidation protocol.

Safety, Handling, and Waste Disposal

Reagent-Specific Hazards:

  • This compound & 2-Amino-4-bromobenzaldehyde: May cause skin, eye, and respiratory irritation.[20][21] Handle in a fume hood and avoid creating dust.

  • Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive, especially if impure or heated.[11] Handle with care and do not grind. Store in a cool, dry place.

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water and DMSO in the absence of a solvent.[15] Must be handled with extreme caution in a fume hood.

  • Dimethyl Sulfide (DMS): A byproduct of the Swern oxidation with an extremely unpleasant and pervasive odor.[16] All workups should be performed in a fume hood. Glassware can be deodorized by rinsing with a bleach solution.

Waste Disposal:

  • Halogenated Solvents: Dispose of chlorinated waste (e.g., DCM) in a designated halogenated organic waste container.

  • Heavy Metals: Manganese waste from Protocol A should be collected in a designated heavy metal waste container.

  • Aqueous Waste: Neutralize acidic or basic aqueous layers before disposal according to institutional guidelines.

Conclusion

The successful synthesis of 2-amino-4-bromobenzaldehyde hinges on the judicious selection of a mild and chemoselective oxidation method. This guide provides four distinct, reliable protocols, each with a unique profile of advantages and operational requirements. For routine, small-scale synthesis where speed and reliability are key, the Dess-Martin Periodinane (DMP) oxidation is an excellent choice. For larger-scale preparations where cost and environmental impact are concerns, the Copper/TEMPO-catalyzed aerobic oxidation represents a modern, efficient alternative. The Manganese Dioxide method remains a simple and effective option, particularly when a straightforward filtration-based workup is desired. Finally, the Swern oxidation provides unmatched mildness for exceptionally sensitive substrates, provided the necessary cryogenic equipment is available. By understanding the causality behind each protocol, researchers can confidently execute this important transformation and advance their synthetic objectives.

References

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Reddy, K. S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Angewandte Chemie International Edition, 54(3), 887-890. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]

  • Gutmann, B., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. Available at: [Link]

  • Hinzmann, A., et al. (2020). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). TEMPO (General overview). Retrieved from [Link]

  • ChemBK. (2024). Benzaldehyde, 2-amino-4-bromo-. Retrieved from [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Reddy, K. S., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Angewandte Chemie, 126(3), 901-904. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Organic Chemistry. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube. Retrieved from [Link]

  • Scilit. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Benzylic Alcohols to Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025). Solvent free oxidation of alcohols with manganese dioxide. Retrieved from [Link]

  • Acros Organics. (2024). 2-Amino-5-bromobenzaldehyde Safety Data Sheet. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Retrieved from [Link]

  • Chemistry with Dr. K. (2020). MnO2 oxidation reaction|| solved questions. YouTube. Retrieved from [Link]

  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromobenzaldehyde. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • PubMed. (n.d.). Benzyl alcohol oxidation in supercritical carbon dioxide: spectroscopic insight into phase behaviour and reaction mechanism. Retrieved from [Link]

  • Jingye Pharmaceutical. (2024). An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of benzyl alcohol GC chromatogram. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Google Patents. (n.d.). CN1201777A - Synthesis of p-benzaldehyde.
  • ACS Publications. (2005). Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ ATR−IR Study. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of the Amino Group in (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-bromophenyl)methanol is a versatile bifunctional building block crucial in the synthesis of pharmaceuticals and advanced materials. Its utility is significantly expanded through the selective derivatization of its primary amino group. This guide provides a comprehensive technical overview and detailed, field-proven protocols for the strategic modification of this amine functionality via acylation and sulfonylation. We delve into the causality behind experimental choices, from reagent selection to reaction optimization, and present self-validating protocols complete with characterization data and troubleshooting insights. This document is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound, a substituted 2-aminobenzyl alcohol, serves as a pivotal starting material in organic synthesis. The molecule possesses three key points of reactivity: the nucleophilic primary amino group, the primary hydroxyl group, and the aryl bromide which is amenable to cross-coupling reactions. The strategic derivatization of the amino group is often the primary step in a synthetic sequence, serving several critical purposes:

  • Protection: Masking the nucleophilic and basic nature of the amine to prevent unwanted side reactions during subsequent transformations of the alcohol or aryl bromide moieties.

  • Modulation of Physicochemical Properties: Altering solubility, lipophilicity, and electronic properties of the molecule.

  • Pharmacophore Installation: Introducing specific functional groups (amides, sulfonamides) that are known pharmacophores or can engage in key binding interactions in a biological target.

  • Directing Group: Influencing the regioselectivity of subsequent reactions on the aromatic ring.

This guide focuses on two of the most robust and widely employed derivatization strategies for the amino group: Acylation and Sulfonylation .

Physicochemical Properties of Starting Material

A clear understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
CAS Number 946122-05-0
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Solid[1]
Functional Groups Primary Amine, Primary Alcohol, Aryl Bromide

Acylation of the Amino Group: Formation of Amides

Acylation is a classic and highly reliable method for converting a primary amine into a stable amide. The reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom.

Causality of Reagent Choice: The selection of the acylating agent is critical and depends on the desired reactivity and the sensitivity of the substrate.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and typically provide rapid and complete conversion. However, they generate stoichiometric amounts of strong acid (e.g., HCl), necessitating the use of a base to neutralize it and prevent protonation of the starting amine.

  • Acid Anhydrides (e.g., Acetic Anhydride): These are excellent acylating agents that are less aggressive than acyl halides.[2] They produce a carboxylic acid as a byproduct, which is less corrosive than HCl. For simple acetylations, acetic anhydride is often the reagent of choice due to its ease of handling and the volatility of the acetic acid byproduct.[2][3]

Workflow for Amine Acylation

The general workflow involves the controlled addition of the acylating agent to the substrate in the presence of a suitable base and solvent.

cluster_reaction Reaction Step cluster_workup Work-up & Purification sub This compound in Solvent (e.g., DCM) add Cool to 0 °C sub->add Dissolve reagent Acylating Agent (Acyl Chloride or Anhydride) base Base (e.g., Pyridine, TEA) mix Slowly add Base & Acylating Agent add->mix Control Exotherm react Stir at RT Monitor by TLC/LC-MS mix->react quench Quench with H₂O react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash (aq. HCl, aq. NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify final_product N-(4-bromo-2-(hydroxymethyl)phenyl)acetamide purify->final_product Characterize

Caption: General workflow for the acylation of this compound.

Protocol: Acetylation using Acetic Anhydride

This protocol details the synthesis of N-(4-bromo-2-(hydroxymethyl)phenyl)acetamide. The use of acetic anhydride is a robust and scalable method.[2]

Materials and Equipment:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add this compound (1.0 eq) and dissolve it in DCM (approx. 0.1 M concentration).

  • Addition of Base: Add pyridine (2.0 eq) or TEA (1.5 eq) to the solution and stir. The base acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct.[4]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions, such as acetylation of the primary alcohol.

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the cold solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up - Quenching: Once complete, carefully add deionized water to quench any remaining acetic anhydride. Transfer the mixture to a separatory funnel.

  • Work-up - Extraction & Washing:

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

    • Rationale: The acidic wash removes the organic base (pyridine/TEA). The basic wash removes the acidic byproduct (acetic acid). The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Characterization of N-(4-bromo-2-(hydroxymethyl)phenyl)acetamide:

TechniqueExpected Data
¹H NMR Appearance of an amide N-H singlet (δ ~8-9 ppm), a methyl singlet (δ ~2.2 ppm), and shifts in the aromatic protons.
¹³C NMR Appearance of an amide carbonyl carbon (δ ~169 ppm) and a methyl carbon (δ ~24 ppm).
IR Spectroscopy Characteristic N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1660 cm⁻¹).[5]
Mass Spec (ESI+) Expected [M+H]⁺ peak for C₉H₁₁BrNO₂⁺.

Sulfonylation of the Amino Group: Formation of Sulfonamides

Sulfonylation is the reaction of an amine with a sulfonyl halide (most commonly a sulfonyl chloride) to form a sulfonamide. Sulfonamides are exceptionally stable functional groups and are prevalent in medicinal chemistry. The reaction mechanism is analogous to acylation.

Causality of Reagent Choice:

  • Sulfonyl Chlorides (e.g., Tosyl Chloride, Mesyl Chloride): These are the most common reagents for sulfonylation. They are highly reactive and require a base to scavenge the HCl byproduct.[6] The choice of the R-group on the sulfonyl chloride (e.g., p-toluene, methane) can be used to tune the properties of the final product.

  • Base Selection: Pyridine is often used as both the solvent and the base. Alternatively, a non-nucleophilic base like triethylamine can be used in an inert solvent like DCM.

Workflow for Amine Sulfonylation

The process is very similar to acylation, emphasizing control over reagent addition and effective neutralization of the acid byproduct.

cluster_reaction Reaction Step cluster_workup Work-up & Purification sub This compound in Solvent (e.g., Pyridine) add Cool to 0 °C sub->add Dissolve reagent Sulfonyl Chloride (e.g., Tosyl Chloride) mix Slowly add Sulfonyl Chloride add->mix Control Exotherm react Stir at 0 °C to RT Monitor by TLC/LC-MS mix->react quench Pour onto Ice-Water react->quench Reaction Complete extract Extract with Organic Solvent (EtOAc) quench->extract wash Wash (aq. HCl, Brine) extract->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify final_product N-(4-bromo-2-(hydroxymethyl)phenyl)-4- methylbenzenesulfonamide purify->final_product Characterize

Caption: General workflow for the sulfonylation of this compound.

Protocol: Tosylation using p-Toluenesulfonyl Chloride (TsCl)

This protocol details the synthesis of N-(4-bromo-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide.

Materials and Equipment:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine (as solvent and base)

  • Ethyl Acetate (EtOAc)

  • 2 M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (approx. 0.2 M concentration). Pyridine serves as both the solvent and the acid scavenger.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.

  • Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and water. This will precipitate the product and dissolve the pyridine hydrochloride salt.

  • Work-up - Extraction & Washing:

    • Extract the aqueous mixture with ethyl acetate (EtOAc).

    • Combine the organic extracts and wash them sequentially with cold 2 M HCl (to remove pyridine) until the aqueous layer is acidic, followed by brine.

    • Self-Validation: The acidic wash is critical. The removal of pyridine is confirmed when the pungent odor is no longer present in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically a solid that can be purified by recrystallization (e.g., from ethanol/water or toluene) to yield the pure sulfonamide.

Characterization of N-(4-bromo-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide:

TechniqueExpected Data
¹H NMR Appearance of a sulfonamide N-H singlet, characteristic aromatic protons of the tosyl group (two doublets, δ ~7.3 and ~7.7 ppm), and a methyl singlet (δ ~2.4 ppm).
¹³C NMR Characteristic carbons of the tosyl group in the aromatic region and a methyl carbon (δ ~21.5 ppm).
IR Spectroscopy N-H stretch (~3250 cm⁻¹), and characteristic S=O stretches (~1330 and ~1160 cm⁻¹).[5]
Mass Spec (ESI+) Expected [M+H]⁺ peak for C₁₄H₁₅BrNO₃S⁺.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction or inefficient extraction.

    • Solution: Ensure anhydrous conditions. Check the quality of the acylating/sulfonylating agent. Extend reaction time. During work-up, perform multiple extractions to ensure complete recovery of the product.

  • Di-substitution (Acylation/Sulfonylation of both Amine and Alcohol):

    • Cause: Reaction temperature is too high, or an excessive amount of derivatizing agent is used. The primary alcohol is less nucleophilic than the primary amine, but can react under forcing conditions.

    • Solution: Maintain low temperatures (0 °C) during the addition of the electrophile. Use only a slight excess (1.05-1.1 eq) of the derivatizing agent.

  • No Reaction:

    • Cause: Deactivated acylating/sulfonylating agent (hydrolyzed by atmospheric moisture) or protonated starting material.

    • Solution: Use fresh, high-purity reagents. Ensure a sufficient amount of base is present to neutralize any adventitious acid and the acid generated during the reaction.

Conclusion

The derivatization of the amino group of this compound via acylation and sulfonylation represents a cornerstone of its synthetic utility. The protocols outlined in this guide are robust, scalable, and grounded in well-established chemical principles. By understanding the causality behind reagent selection and reaction conditions, researchers can confidently and efficiently modify this versatile building block to access a diverse array of complex molecules for applications in drug discovery and materials science. Precise characterization using a combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized derivatives.[5]

References

  • BenchChem (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem Scientific. 7

  • BenchChem (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. BenchChem Scientific. 5

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.

  • Doraghi, R., et al. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate.

  • Various Authors (2024). Fe‐catalyzed reaction of 2‐aminobenzyl alcohol and aliphatic ketones. ResearchGate.

  • U.S. Environmental Protection Agency (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. 8

  • Various Authors (2025). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate.

  • Various Authors (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. SciSpace.

  • Oriyama, T. (n.d.). Acylation of Alcohols and Amines. Science of Synthesis. 4

  • BenchChem (n.d.). Synthesis routes of (2-Amino-5-bromophenyl)methanol. BenchChem Scientific.

  • Various Authors (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry.

  • Various Authors (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist. Journal of Medicinal Chemistry.

  • Organic Chemistry Explained (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube.

  • Synblock (n.d.). CAS 946122-05-0 | this compound. Synblock.

  • Various Authors (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.

  • Various Authors (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.

  • Various Authors (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing.

  • Sigma-Aldrich (n.d.). 2-Aminobenzyl alcohol 98 5344-90-1. Sigma-Aldrich.

  • Various Authors (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry.

  • Various Authors (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC - NIH.

  • Organic Chemistry Portal (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.

  • Various Authors (2023). Dehydroxylative Sulfonylation of Alcohols. PubMed.

  • Google Patents (n.d.). JP3445515B2 - Method for sulfonylation of alcohol. Google Patents.

  • Various Authors (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Organic Chemistry Portal.

  • BenchChem (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. BenchChem Scientific.

  • PubChem (n.d.). (4-Amino-2-bromophenyl)methanol. PubChem.

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  • Ambeed (n.d.). 946122-05-0 | this compound. Ambeed.

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Application Notes & Protocols: Selective O-Protection of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Protection in Complex Scaffolds

(2-Amino-4-bromophenyl)methanol is a valuable synthetic intermediate characterized by a trifunctional scaffold: a primary benzylic alcohol, a nucleophilic aniline, and a halogenated aromatic ring poised for cross-coupling reactions. The inherent reactivity of both the alcohol and amine functionalities necessitates a robust protecting group strategy to achieve selective transformations at other sites of the molecule. Unmasked, the hydroxyl and amino groups can interfere with a wide range of synthetic operations, including organometallic reactions (e.g., Grignard additions, lithiation), oxidations, and acylations, leading to undesired side reactions and diminished yields.[1][2]

Protecting the primary alcohol as an ether derivative effectively masks its acidic proton and nucleophilicity.[1][3] This guide provides a detailed examination of two orthogonal and highly effective protecting groups for the selective O-protection of this compound: the sterically demanding tert-Butyldimethylsilyl (TBDMS) ether and the oxidatively cleavable para-Methoxybenzyl (PMB) ether. The choice between these groups is dictated by the planned downstream synthetic steps and the required deprotection conditions.

PART 1: Choosing the Optimal Protecting Group

The selection of an appropriate protecting group is the most critical decision in the synthetic sequence. A poorly chosen group can result in instability during subsequent reactions or difficulty in removal, jeopardizing the entire synthesis.[1] The ideal protecting group for this compound should meet the following criteria:

  • Ease and Selectivity of Introduction: The protection reaction should proceed in high yield, selectively targeting the alcohol over the less nucleophilic (though still reactive) aniline.

  • Stability: The protected ether must be robust enough to withstand the conditions of subsequent transformations (e.g., Pd-catalyzed cross-coupling, N-alkylation, etc.).

  • Ease and Selectivity of Removal: Deprotection should occur under mild conditions that do not affect other functional groups in the molecule.[4]

  • Orthogonality: The deprotection conditions for the alcohol should not cleave other protecting groups that may be present on the amino group (e.g., Boc, Cbz), and vice-versa.[1][2][5]

Comparative Analysis of TBDMS and PMB Protecting Groups
Featuretert-Butyldimethylsilyl (TBDMS) Etherpara-Methoxybenzyl (PMB) Ether
Protection Conditions Mild; typically TBDMSCl with a base like imidazole in an aprotic solvent (DMF, DCM).[6]Requires a strong base (e.g., NaH) for Williamson ether synthesis or can be installed under neutral conditions.[7][8][9]
Stability Profile Stable to most non-acidic conditions, including organometallics, basic hydrolysis, and many oxidizing/reducing agents.Stable to a wide range of conditions but sensitive to strong acids and oxidative cleavage.[8]
Deprotection Method Fluoride ion sources (e.g., TBAF) or acidic hydrolysis.[10][11]Oxidative cleavage (DDQ, CAN) or strongly acidic conditions.[12][13]
Key Advantage High stability and fluoride-specific cleavage provides excellent orthogonality.Can be removed oxidatively, leaving acid- and base-labile groups intact.[12]
Considerations Silicon's affinity for fluoride is unique, making deprotection highly selective.[3]The electron-rich PMB group is more susceptible to oxidative cleavage than a standard benzyl group.[14][15]

PART 2: Experimental Protocols

Protocol 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is an excellent choice for robust protection. Its steric bulk favors reaction with the less hindered primary alcohol over the aniline nitrogen. The use of imidazole as a base is crucial; it acts as a catalyst by forming a more reactive silyl-imidazolium intermediate.[6]

TBDMS_Protection_Workflow Substrate This compound Reagents TBDMSCl, Imidazole in Anhydrous DMF Reaction Stir at Room Temp (12-18 h) Reagents->Reaction 1. Combine Workup Aqueous Workup (H₂O, EtOAc) Reaction->Workup 2. Quench Purification Column Chromatography (Silica Gel) Workup->Purification 3. Isolate Product O-TBDMS Protected Product Purification->Product 4. Purify

Caption: Workflow for TBDMS protection of the alcohol.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (2.18 g, 10.0 mmol, 1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) and stir until the solid is fully dissolved.

    • Add imidazole (1.02 g, 15.0 mmol, 1.5 eq) to the solution.

  • Reagent Addition:

    • In a separate vial, dissolve tert-butyldimethylsilyl chloride (TBDMSCl, 1.66 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (5 mL).

    • Add the TBDMSCl solution dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting material.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the desired product, tert-butyl((2-amino-4-bromophenyl)methoxy)dimethylsilane.

Protocol 2: para-Methoxybenzyl (PMB) Ether Protection

The PMB group offers an alternative orthogonal protection strategy, as it is readily cleaved under oxidative conditions that leave silyl ethers and many other groups intact.[12][16] The classical Williamson ether synthesis requires a strong base like sodium hydride to deprotonate the alcohol, which is highly selective for the more acidic alcohol proton over the aniline N-H.[3][12]

PMB_Mechanism sub R-OH | { (Alcohol)} alkoxide R-O⁻Na⁺ Alkoxide sub:f0->alkoxide:f0 Deprotonation base NaH product R-O-PMB PMB Ether alkoxide:f0->product:f0 SN2 Attack pmbcl PMB-Cl p-Methoxybenzyl chloride nacl NaCl pmbcl:f0->nacl Cl⁻ displaced

Caption: Williamson ether synthesis for PMB protection.

  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a stir bar and under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 eq) to the cold THF.

  • Substrate Addition:

    • Dissolve this compound (2.18 g, 10.0 mmol, 1.0 eq) in anhydrous THF (15 mL).

    • Add the substrate solution dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reagent Addition:

    • Add p-methoxybenzyl chloride (PMB-Cl, 1.64 mL, 12.0 mmol, 1.2 eq) dropwise to the reaction mixture at room temperature.

    • A catalytic amount of tetrabutylammonium iodide (TBAI, ~5 mol%) can be added to accelerate sluggish reactions.[12]

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC (4:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient of 5% to 20% ethyl acetate in hexanes) to yield 1-((4-methoxybenzyl)oxymethyl)-2-amino-4-bromobenzene.

PART 3: Deprotection Protocols

The strategic removal of the protecting group is the final and crucial step. The chosen method must be compatible with the overall molecular structure.

Protocol 3: TBDMS Group Cleavage with TBAF

The high affinity of silicon for fluoride provides a mild and exceptionally selective method for cleaving silyl ethers.[3][17] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[10]

  • Reaction Setup:

    • Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask at room temperature.

  • Reagent Addition:

    • Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Stir the reaction for 1-3 hours at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol. Purification by chromatography is often unnecessary.

Protocol 4: PMB Group Cleavage with DDQ

The PMB ether is uniquely susceptible to oxidative cleavage due to the electron-donating methoxy group, which stabilizes the intermediate cation formed during the reaction.[12][13] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for this transformation.[12][14]

  • Reaction Setup:

    • Dissolve the PMB-protected substrate (1.0 mmol) in a mixture of dichloromethane (DCM) and water (18:1 v/v, 19 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add DDQ (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

    • Concentrate and purify by flash chromatography to isolate the deprotected alcohol.

References

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  • Manabe, S. et al. (2012). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. Available from: [Link]

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  • Dudley, G. B., & Nwoye, E. O. (2011). Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods. Google Patents.
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  • Murasawa, K. et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. ACS Publications. Available from: [Link]

  • Murasawa, K. et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. Available from: [Link]

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The Versatile Building Block: Application of (2-Amino-4-bromophenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogenated functional groups and privileged heterocyclic scaffolds is a cornerstone of modern drug design. The compound (2-Amino-4-bromophenyl)methanol, also known as 2-amino-4-bromobenzyl alcohol, has emerged as a highly valuable and versatile building block in this context. Its unique trifunctional nature—a primary aromatic amine, a benzylic alcohol, and a bromine atom at a strategic position—offers a rich platform for the synthesis of a diverse array of complex molecules, particularly nitrogen-containing heterocycles that form the core of numerous therapeutic agents.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a precursor to key heterocyclic systems, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and discuss the medicinal significance of the resulting molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their discovery programs.

Physicochemical Properties and Synthetic Accessibility

This compound is a stable, crystalline solid at room temperature, readily available from commercial suppliers. For researchers preferring in-house synthesis, it can be conveniently prepared from commercially available starting materials.

PropertyValueReference
CAS Number 946122-05-0[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance White solid[2]
Synonyms 2-Amino-4-bromobenzyl alcohol[1]
Protocol 1: Synthesis of this compound

This protocol details the reduction of 2-amino-4-bromobenzoic acid to afford the title compound. The use of a powerful reducing agent like lithium aluminum hydride (LAH) is crucial for the efficient conversion of the carboxylic acid to the primary alcohol.

Reaction Scheme:

Synthesis of this compound reactant 2-Amino-4-bromobenzoic acid product This compound reactant->product 1. LiAlH4, THF 2. H2O quench

A straightforward reduction of 2-amino-4-bromobenzoic acid.

Materials and Reagents:

  • 2-Amino-4-bromobenzoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4-bromobenzoic acid (1.0 equivalent) portion-wise at 0 °C. Causality: The portion-wise addition helps to control the exothermic reaction between the highly reactive LAH and the acidic proton of the carboxylic acid, as well as the subsequent reduction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the sequential slow addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams. This Fieser workup method ensures the formation of a granular precipitate that is easy to filter.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30:70 transitioning to 70:30) to afford this compound as a white solid.[2]

Expected Yield: 85-95%

Application in the Synthesis of Bioactive Heterocycles

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to bicyclic and polycyclic heteroaromatic systems. The ortho-disposition of the amino and hydroxymethyl groups allows for facile cyclization reactions to form six-membered rings, while the bromine atom serves as a convenient handle for further structural diversification through cross-coupling reactions.

I. Synthesis of 7-Bromoquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for the construction of the quinoline scaffold.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound can be readily oxidized in situ to the corresponding aldehyde, which then undergoes the Friedländer annulation.

Workflow for 7-Bromoquinoline Synthesis:

Friedlander Annulation Workflow start This compound oxidation In situ Oxidation start->oxidation e.g., MnO2, DDQ intermediate 2-Amino-4-bromobenzaldehyde oxidation->intermediate reaction Reaction with α-Methylene Ketone intermediate->reaction cyclization Friedländer Annulation (Acid or Base Catalyzed) reaction->cyclization product 7-Bromoquinoline Derivative cyclization->product

A generalized workflow for the synthesis of 7-bromoquinolines.

Protocol 2: Generalized Synthesis of 2-Substituted-7-bromoquinolines

This protocol describes a one-pot procedure for the synthesis of 7-bromoquinolines from this compound and a ketone.

Reaction Scheme:

Generalized Quinoline Synthesis start This compound product 2,3-Disubstituted-7-bromoquinoline start->product [Oxidant] Acid or Base Catalyst Heat ketone Ketone (R1-CO-CH2-R2) ketone->product

One-pot synthesis of 7-bromoquinolines.

Materials and Reagents:

  • This compound

  • A ketone with an α-methylene group (e.g., acetone, acetophenone, cyclohexanone)

  • Oxidant (e.g., manganese dioxide, DDQ, or air in the presence of a suitable catalyst)

  • Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., toluene, xylenes, or a higher boiling alcohol)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the ketone (2.0-5.0 equivalents) in a suitable high-boiling solvent, add the oxidant (e.g., MnO₂; 5.0 equivalents) and the catalyst (e.g., KOH; 1.0 equivalent).

  • Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid oxidant and catalyst.

  • Wash the filter cake with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 7-bromoquinoline derivative.

Medicinal Significance of the Quinoline Scaffold:

The quinoline ring system is a prominent feature in a wide range of biologically active compounds.[4][5][6] The 7-bromo-substituted quinolines synthesized from this compound can serve as advanced intermediates for the development of novel therapeutics in areas such as:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[7]

  • Antimicrobial Agents: The quinoline core is found in several antibacterial and antifungal drugs.[6]

  • Antimalarial Drugs: Chloroquine and other quinoline-based compounds have been cornerstones of antimalarial therapy for decades.

  • Anti-inflammatory and Cardiovascular Agents: Certain quinoline derivatives have shown promise in treating inflammatory conditions and cardiovascular diseases.[4]

The bromine atom at the 7-position is particularly valuable as it allows for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to fine-tune the pharmacological properties of the molecule.

II. Synthesis of 7-Bromoquinazoline Derivatives

Quinazolines and their derivatives are another class of N-heterocycles with significant medicinal importance.[8] this compound can be used in a multi-step or one-pot synthesis of 7-bromoquinazolines through condensation with various C1 and N1 sources.

Workflow for 7-Bromoquinazoline Synthesis:

Quinazoline Synthesis Workflow start This compound oxidation Oxidation start->oxidation intermediate1 2-Amino-4-bromobenzaldehyde oxidation->intermediate1 condensation1 Condensation with Amine/Amide Source intermediate1->condensation1 intermediate2 Imintermediate condensation1->intermediate2 cyclization Cyclization/Oxidation intermediate2->cyclization product 7-Bromoquinazoline Derivative cyclization->product

A generalized workflow for the synthesis of 7-bromoquinazolines.

Protocol 3: Generalized Synthesis of 2-Substituted-7-bromoquinazolines from Aldehydes

This protocol outlines a general procedure for the synthesis of 7-bromoquinazolines via a copper-catalyzed cascade reaction of this compound with aldehydes.

Reaction Scheme:

Generalized Quinazoline Synthesis from Aldehyde start This compound product 2-Substituted-7-bromoquinazoline start->product Cu(I) or Cu(II) catalyst Nitrogen Source (e.g., NH4OAc) Oxidant (e.g., air) Solvent, Heat aldehyde Aldehyde (R-CHO) aldehyde->product

One-pot synthesis of 2-substituted-7-bromoquinazolines.

Materials and Reagents:

  • This compound

  • An aldehyde (aromatic or aliphatic)

  • Copper catalyst (e.g., CuI, CuBr, or Cu(OAc)₂)

  • Nitrogen source (e.g., ammonium acetate)

  • Solvent (e.g., DMSO, DMF, or toluene)

  • Base (optional, e.g., K₂CO₃)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the aldehyde (1.2 equivalents), the copper catalyst (5-10 mol%), and the nitrogen source (e.g., ammonium acetate, 2.0-3.0 equivalents).

  • Add the solvent and, if required, a base.

  • Heat the reaction mixture under an air atmosphere (or with bubbling air) at a temperature ranging from 100 to 130 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 7-bromoquinazoline derivative.

Medicinal Significance of the Quinazoline Scaffold:

The quinazoline core is a privileged structure in medicinal chemistry, found in several approved drugs.[8] The 7-bromoquinazolines are valuable intermediates for the synthesis of compounds with a wide range of biological activities, including:

  • Tyrosine Kinase Inhibitors: Several quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase and are used in cancer therapy.

  • Antihypertensive Agents: Prazosin and its analogues are quinazoline-based alpha-1 adrenergic receptor blockers used to treat hypertension.

  • Antimicrobial and Antiviral Agents: The quinazoline scaffold has been explored for the development of new antimicrobial and antiviral drugs.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry. Its trifunctional nature provides a robust platform for the efficient synthesis of medicinally relevant heterocyclic scaffolds, most notably quinolines and quinazolines. The protocols outlined in this guide offer reliable and adaptable methods for the preparation and utilization of this key intermediate. The presence of the bromine atom provides a crucial handle for late-stage functionalization, enabling the generation of diverse compound libraries for lead optimization in drug discovery programs. As the demand for novel and effective therapeutic agents continues to grow, the application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

  • Covalent organocatalysis for the development of new methodologies in asymmetric synthesis - ADDI. (n.d.). Retrieved January 10, 2026, from [Link]

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  • Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]

  • Humeedi, M. D., & Hussein, M. S. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. In AIP Conference Proceedings (Vol. 2394, No. 1, p. 020023). AIP Publishing.
  • Biological activities of quinoline derivatives. (2009). PubMed. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (n.d.). Scientific journals of the University of Benghazi. Retrieved January 10, 2026, from [Link]

Sources

Synthesis of 7-Bromoquinoline Scaffolds from (2-Amino-4-bromophenyl)methanol via Oxidative Annulation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a detailed framework for the synthesis of 7-bromo-substituted quinolines, a critical scaffold in medicinal chemistry, starting from the readily available precursor, (2-Amino-4-bromophenyl)methanol. We will explore the underlying chemical theory, present robust experimental protocols, and offer insights into the practical execution of this transformation, grounded in the principles of modern synthetic organic chemistry.

Introduction: The Strategic Value of 7-Bromoquinolines

The quinoline ring system is a quintessential "privileged structure" in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates with applications ranging from antimalarial to anticancer agents.[1] The strategic introduction of a bromine atom, specifically at the 7-position, provides a versatile synthetic handle for late-stage functionalization.[1][2] This allows for the systematic exploration of structure-activity relationships (SAR) through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.[1]

This application note focuses on a modern and efficient approach to synthesizing these valuable intermediates: the indirect Friedländer synthesis , also known as oxidative annulation. This method utilizes this compound as the starting material, which undergoes an in situ oxidation to the corresponding aldehyde, immediately followed by condensation and cyclization to furnish the quinoline product. This strategy circumvents the often-problematic isolation and handling of 2-aminobenzaldehyde derivatives, which can be unstable.[3][4]

Chemical Theory & Mechanism: The Indirect Friedländer Synthesis

The classical Friedländer synthesis, first reported in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group.[5][6] The indirect approach adapts this powerful reaction for 2-aminoaryl methanol precursors.[3][7]

The reaction proceeds through a cascade mechanism catalyzed by a variety of systems, including transition metals (like Ruthenium, Iridium, or Copper) or even metal-free conditions using an oxidant like DMSO.[8][9][10] The generally accepted mechanism involves three key stages:

  • Oxidation: The benzylic alcohol of the starting material is oxidized in situ to the corresponding 2-aminobenzaldehyde. This is the rate-determining step in many variations of this reaction.

  • Condensation: The newly formed aldehyde undergoes a base or acid-catalyzed aldol condensation with the α-methylene group of a ketone partner, forming a β-hydroxy carbonyl intermediate which then dehydrates to an α,β-unsaturated system. An alternative pathway involves the initial formation of a Schiff base between the aniline and the ketone, followed by an intramolecular aldol-type reaction.[11]

  • Cyclization & Aromatization: The intermediate undergoes an intramolecular cyclization (addition of the amino group to the carbonyl) followed by dehydration, leading to the aromatic quinoline ring system.

Indirect_Friedlander_Mechanism Mechanism of Indirect Friedländer Synthesis cluster_0 Stage 1: Oxidation cluster_1 Stage 2 & 3: Condensation & Cyclization A This compound B 2-Amino-4-bromobenzaldehyde (In situ intermediate) A->B [O] (e.g., Ru cat./acceptor or DMSO) D Aldol/Schiff Base Intermediate B->D + Ketone (C) C Ketone Partner (R1-CO-CH2-R2) C->D E 7-Bromo-substituted Quinoline D->E Cyclization & - H2O (Aromatization)

Caption: General mechanism of the indirect Friedländer synthesis.

Experimental Protocol: Oxidative Annulation

This protocol describes a general method for the synthesis of 2,3-disubstituted 7-bromoquinolines from this compound and a generic ketone. Researchers should consult specific literature for catalyst and condition optimization based on the chosen ketone.[9][12]

1. Materials & Equipment:

  • Starting Materials: this compound, desired ketone (e.g., acetophenone, cyclohexanone).

  • Catalyst/Oxidant System: e.g., Ruthenium(II) catalyst with a hydrogen acceptor, or Copper catalyst with DMSO as the oxidant.[8][9]

  • Base (if required): e.g., Potassium tert-butoxide (KOtBu) or Potassium Hydroxide (KOH).

  • Solvent: High-boiling point, inert solvent (e.g., Toluene, Dioxane, or DMSO).

  • Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath, separatory funnel.

  • Purification: Silica gel for column chromatography, appropriate eluents (e.g., Hexanes/Ethyl Acetate mixture).

2. Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the ketone partner (1.5-2.0 eq), the catalyst (e.g., 1-5 mol%), and base (if applicable, 1.0-2.0 eq).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the mixture to the target temperature (typically 100-150 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst is used, it may be filtered off.

    • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and any water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure 7-bromoquinoline derivative.

Experimental_Workflow start Start: Assemble Dry Glassware reagents Charge Flask: 1. This compound 2. Ketone Partner 3. Catalyst & Base 4. Anhydrous Solvent start->reagents reaction Heat & Stir (100-150 °C) Monitor by TLC/LC-MS reagents->reaction workup Cool, Dilute, Wash with H2O/Brine reaction->workup dry Dry Organic Layer (Na2SO4) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Pure 7-Bromoquinoline purify->end

Caption: Generalized experimental workflow for quinoline synthesis.

Data Presentation: Reaction Parameters

The versatility of the indirect Friedländer synthesis allows for the creation of a wide array of substituted quinolines. The table below summarizes representative conditions and expected outcomes for the reaction of this compound with various ketones, based on analogous transformations in the literature.

Ketone Partner Catalyst/Oxidant System Base Solvent Temp (°C) Typical Yield (%) Product (Structure)
AcetophenoneRu(PPh₃)₃Cl₂ / K₂CO₃K₂CO₃Toluene12075-857-Bromo-2-phenylquinoline
CyclohexanoneKOH / DMSOKOHDMSO13080-907-Bromo-1,2,3,4-tetrahydroacridine
PropiophenoneCuI / N-heterocyclic carbeneK₃PO₄DMSO10070-807-Bromo-3-methyl-2-phenylquinoline
AcetoneIr-complex / H-acceptorKOtBuDioxane11065-757-Bromo-2-methylquinoline

Note: Yields are estimates based on published procedures for similar substrates and are highly dependent on precise reaction conditions and purification efficiency.[3][9][10]

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[13][14] Avoid breathing dust and ensure adequate ventilation.[15]

  • Strong Bases (KOH, KOtBu): Corrosive and can cause severe skin and eye burns. Handle with care, avoiding contact and inhalation.

  • Solvents (Toluene, DMSO): Toluene is flammable and has associated reproductive toxicity. DMSO is readily absorbed through the skin and can carry dissolved chemicals with it; handle with impermeable gloves.

  • Heavy Metal Catalysts (Ru, Ir, Cu): Can be toxic and require proper handling and disposal according to institutional guidelines.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient oxidant. 2. Reaction temperature is too low. 3. Insufficient base to facilitate condensation.1. Use fresh catalyst/reagents. Consider a different catalytic system. 2. Increase reaction temperature in increments of 10 °C. 3. Increase the stoichiometry of the base.
Formation of Side Products 1. Self-condensation of the ketone partner. 2. Over-oxidation or decomposition of starting material/product.1. Use a smaller excess of the ketone. 2. Reduce reaction temperature or time once starting material is consumed.
Difficult Purification 1. Product and starting material have similar polarity. 2. Complex mixture of byproducts.1. Ensure the reaction goes to completion. Use a different eluent system for chromatography. 2. Re-evaluate reaction conditions (temp, catalyst, time) to improve selectivity.

Conclusion

The oxidative annulation (indirect Friedländer) synthesis is a powerful and efficient method for converting this compound into highly valuable 7-bromoquinoline building blocks. This approach offers significant advantages in terms of operational simplicity and substrate scope. The resulting products are primed for further chemical exploration, making this protocol a cornerstone for research, discovery, and development programs targeting novel quinoline-based therapeutics.

References

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Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (2-Amino-4-bromophenyl)methanol in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] A pivotal strategy in medicinal chemistry involves the synthesis of new heterocyclic scaffolds, as these structures are central to a vast number of pharmaceuticals. Among these, nitrogen-containing heterocycles like quinazolines and quinazolinones are of paramount importance, exhibiting a wide spectrum of biological activities, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4]

This compound emerges as a highly strategic starting material in this endeavor. Its unique molecular architecture, featuring an ortho-positioned amino group and a hydroxymethyl group, provides an ideal framework for facile cyclization into the quinazoline core. Furthermore, the presence of a bromine atom at the 4-position is not merely a passive substituent; it serves as a crucial handle for subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR). This bromo-substituent can also enhance the lipophilicity of the final compounds, a key factor in their ability to penetrate microbial cell membranes. This guide provides detailed protocols and scientific rationale for leveraging this versatile building block in the synthesis of novel antimicrobial candidates.

Part 1: Synthesis of 2-Substituted-6-bromoquinazolines via Oxidative Cyclization

One of the most direct and atom-economical routes from this compound to a key antimicrobial scaffold is the cascade reaction with aldehydes. This process efficiently constructs the 2-substituted-6-bromoquinazoline core, a privileged structure in medicinal chemistry.

Causality Behind the Experimental Design

This synthesis is a multi-step cascade reaction that often proceeds in a single pot. The process begins with the formation of a Schiff base between the amino group of the starting material and the aldehyde. The subsequent intramolecular cyclization, driven by the proximity of the hydroxymethyl group, forms a dihydroquinazoline intermediate. The final, and often rate-determining, step is the in-situ oxidation or dehydrogenation of this intermediate to yield the stable, aromatic quinazoline ring. Catalysts like cerium nitrate or molecular iodine are employed to facilitate this final oxidative step, often using atmospheric oxygen as the ultimate oxidant, which makes the process environmentally benign.[5]

Experimental Protocol: Cerium-Catalyzed Synthesis of 2-Substituted-6-bromoquinazolines

This protocol describes a general method for the synthesis of a variety of 2-substituted quinazolines.[5]

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium Chloride (NH₄Cl)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the desired aldehyde (1.2 mmol).

  • Add cerium(III) nitrate hexahydrate (10 mol%) and ammonium chloride (2.0 mmol).

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Dilute the residue with ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-substituted-6-bromoquinazoline.[6]

Data Presentation: Reagents and Expected Yields
Starting MaterialAldehydeCatalyst SystemProductAnticipated Yield
This compoundBenzaldehydeCe(NO₃)₃·6H₂O / NH₄Cl6-Bromo-2-phenylquinazoline~85%
This compound4-ChlorobenzaldehydeCe(NO₃)₃·6H₂O / NH₄Cl6-Bromo-2-(4-chlorophenyl)quinazoline~82%
This compound2-FuraldehydeCe(NO₃)₃·6H₂O / NH₄Cl6-Bromo-2-(furan-2-yl)quinazoline~78%
Visualization: Synthetic Workflow for Quinazolines

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification A This compound D One-Pot Oxidative Cyclization A->D B Aldehyde (R-CHO) B->D C Ce(NO₃)₃·6H₂O / NH₄Cl Acetonitrile, 80 °C, Air C->D Catalysis E Crude Product D->E F Column Chromatography E->F G Pure 2-Substituted-6-bromoquinazoline F->G

Caption: Workflow for the one-pot synthesis of 2-substituted-6-bromoquinazolines.

Part 2: Synthesis of 6-Bromoquinazolin-4(3H)-one

The quinazolin-4(3H)-one scaffold is another critical pharmacophore known for its antimicrobial properties.[7] Synthesizing this structure from this compound requires a two-step approach: oxidation of the alcohol to a carboxylic acid, followed by cyclization.

Causality Behind the Experimental Design

The primary alcohol of the starting material must first be oxidized to a carboxylic acid to provide the necessary carbonyl group for the quinazolinone ring. This creates 2-amino-4-bromobenzoic acid. This intermediate is then subjected to the Niementowski reaction, a classic method for quinazolinone synthesis.[8] In this reaction, the anthranilic acid derivative is heated with formamide, which serves as both the reagent (providing the C2 carbon) and the solvent. The reaction proceeds via an initial acylation of the amino group followed by dehydrative cyclization to form the final product.

Experimental Protocol: Two-Step Synthesis of 6-Bromoquinazolin-4(3H)-one

Step A: Oxidation to 2-Amino-4-bromobenzoic Acid

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve this compound (5.0 mmol) in a 1 M aqueous solution of NaOH (20 mL).

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (15.0 mmol) in water (30 mL) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.

  • Acidify the clear solution to pH 3-4 with concentrated HCl.

  • The white precipitate of 2-amino-4-bromobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step B: Niementowski Reaction to 6-Bromoquinazolin-4(3H)-one [8]

Materials:

  • 2-Amino-4-bromobenzoic acid (from Step A)

  • Formamide

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, mix 2-amino-4-bromobenzoic acid (2.0 mmol) with an excess of formamide (5 mL).

  • Heat the mixture at 130-140 °C for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude 6-bromoquinazolin-4(3H)-one by recrystallization from ethanol.

Visualization: Workflow for 6-Bromoquinazolin-4(3H)-one Synthesis

G cluster_step1 Step A: Oxidation cluster_step2 Step B: Niementowski Reaction A This compound B KMnO₄, NaOH then HCl A->B C 2-Amino-4-bromobenzoic Acid B->C D Formamide 140 °C C->D E 6-Bromoquinazolin-4(3H)-one D->E F Purification (Recrystallization) E->F

Caption: A two-step protocol for synthesizing 6-bromoquinazolin-4(3H)-one.

Part 3: Antimicrobial Activity and Putative Mechanisms of Action

Derivatives of 6-bromoquinazoline and 6-bromoquinazolin-4(3H)-one are recognized for their significant antimicrobial potential. The quinazoline core acts as a versatile scaffold that can be decorated with various substituents to modulate biological activity and target specificity.

Expert Insights on Biological Activity

Quinazoline-based compounds have demonstrated efficacy against a broad range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[7] The mechanism of action is often multifaceted and can vary depending on the specific substitution pattern of the quinazoline ring.[9][10] Elucidating the precise mechanism is a critical step in advancing these compounds from discovery to clinical candidates.[10]

Potential Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase: Many quinoline and quinazoline derivatives function as bacterial DNA gyrase inhibitors.[11] They interfere with the enzyme's ability to manage DNA supercoiling during replication, leading to a breakdown of DNA integrity and ultimately cell death.[11]

  • Disruption of Cell Division: Some heterocyclic compounds target FtsZ, a protein crucial for forming the Z-ring at the site of bacterial cell division. Inhibition of FtsZ polymerization prevents cell septation, leading to filamentation and cell lysis.[12]

  • Inhibition of Fatty Acid Biosynthesis: The bacterial fatty acid synthesis (FAS) pathway is an attractive target for new antibiotics. Certain quinazoline derivatives have been shown to covalently bind to and inhibit key enzymes in this pathway, such as β-ketoacyl-ACP-synthase (FabF), disrupting membrane integrity.[13]

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a classic antibiotic target. While less common for quinazolines, some derivatives may interfere with the cytoplasmic steps of peptidoglycan biosynthesis.[9]

Data Presentation: Antimicrobial Activity of Representative Compounds

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for quinazolinone derivatives against various microbial strains. Lower MIC values indicate higher potency.

Compound ClassMicrobial StrainMIC (μg/mL)Reference
Substituted Quinazolin-4(3H)-onesStaphylococcus aureus16 - 128[7]
Substituted Quinazolin-4(3H)-onesStreptococcus pneumoniae64 - 128[7]
Thiazole derivativesCandida albicansModerate[14]
Thiazole derivativesBacillus subtilisModerate[14]
New Quinazolin-4(3H)-one derivativesEscherichia coliGood[2]
Visualization: Potential Microbial Targets of Quinazoline Derivatives

G cluster_compound Quinazoline Scaffold cluster_targets Bacterial Cell Processes A 6-Bromoquinazoline Derivatives B DNA Replication (DNA Gyrase) A->B Inhibition C Cell Division (FtsZ Protein) A->C Inhibition D Membrane Synthesis (FabF Enzyme) A->D Inhibition E Bacterial Cell Death B->E C->E D->E

Caption: Plausible mechanisms of action for quinazoline-based antimicrobial agents.

Conclusion and Future Outlook

This compound stands out as a cost-effective and highly adaptable precursor for the synthesis of quinazoline and quinazolinone-based antimicrobial agents. The protocols outlined in this guide demonstrate efficient pathways to these valuable heterocyclic cores. The inherent chemical functionalities of the starting material and its synthetic derivatives offer vast possibilities for creating diverse chemical libraries for antimicrobial screening. Future research should focus on expanding the SAR studies by exploiting the bromo-substituent for cross-coupling reactions, as well as conducting detailed mechanistic studies to identify specific microbial targets for the most potent compounds. Such efforts will be instrumental in the development of the next generation of antibiotics to combat the growing threat of drug-resistant pathogens.

References

  • ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from- 2- amino- 4-( 4-nitro-/ 4- bromo-phenyl thiazole). Available from: [Link]

  • Biomedical Pharmacology Journal. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • Research in Pharmacy and Health Sciences. Recent Developments in the Antimicrobial Activity of Quinazoline. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • Scientific Research Publishing. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4(3h)-one Derivatives. Available from: [Link]

  • Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]

  • PubMed Central. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Available from: [Link]

  • National Center for Biotechnology Information. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available from: [Link]

  • National Institutes of Health. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • McGill Journal of Medicine. Mechanisms of action by antimicrobial agents: A review. Available from: [Link]

  • National Institutes of Health. Elucidating the Mechanisms of Action of Antimicrobial Agents. Available from: [Link]

  • PubMed Central. Elucidating the Mechanisms of Action of Antimicrobial Agents. Available from: [Link]

  • PubMed Central. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Available from: [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

  • MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Available from: [Link]

  • PubMed Central. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available from: [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]9]([Link])

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (2-Amino-4-bromophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-4-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in the reduction of 2-Amino-4-bromobenzaldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, typically involves the reduction of 2-Amino-4-bromobenzaldehyde. While seemingly straightforward, this transformation is often plagued by low yields. The presence of both an amino and a bromo group on the aromatic ring, in addition to the aldehyde functionality, introduces complexities that can lead to incomplete reactions, side-product formation, and difficulties in purification. This guide will walk you through the critical parameters of this reaction, helping you to optimize your synthesis for higher yields and purity.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured in a question-and-answer format to directly address specific problems you may be encountering during your synthesis.

Issue 1: My reaction is incomplete, and a significant amount of starting material (2-Amino-4-bromobenzaldehyde) remains.

Possible Cause 1: Insufficient or Decomposed Reducing Agent

The most common reducing agent for this transformation is sodium borohydride (NaBH₄).[1][2] While effective, its potency can be compromised by improper storage or handling.

  • Expert Insight: Sodium borohydride is sensitive to moisture and can decompose over time, leading to reduced activity.[3] Always use a fresh, unopened container of NaBH₄ or one that has been stored in a desiccator.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of sodium borohydride.

    • Increase Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of aldehyde, in practice, an excess is often required.[4] Cautiously add another 0.25 to 0.5 equivalents of NaBH₄ to the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

Possible Cause 2: Low Reaction Temperature or Insufficient Reaction Time

While the reduction is often performed at 0 °C to control exothermicity, low temperatures can also slow down the reaction rate.

  • Expert Insight: The optimal temperature is a balance between controlling the reaction rate and ensuring it proceeds to completion.

  • Troubleshooting Steps:

    • Gradual Warming: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue stirring.

    • Extended Reaction Time: Monitor the reaction by TLC every 30 minutes. Continue the reaction until the starting material spot is no longer visible.

Possible Cause 3: Poor Solubility of the Starting Material

2-Amino-4-bromobenzaldehyde may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.

  • Expert Insight: A homogeneous reaction mixture is crucial for efficient reduction. The choice of solvent is critical. Methanol and ethanol are commonly used for NaBH₄ reductions.[5]

  • Troubleshooting Steps:

    • Solvent System: Ensure you are using a sufficient volume of a suitable solvent, such as methanol or ethanol, to fully dissolve the starting material.

    • Co-solvent: If solubility remains an issue, a co-solvent system, such as THF/methanol, might be beneficial.

Issue 2: My yield is low due to the formation of significant byproducts.

Possible Cause 1: Reaction with the Solvent (Methanolysis)

Sodium borohydride can react with protic solvents like methanol, especially in the absence of a substrate, leading to the evolution of hydrogen gas and consumption of the reducing agent.[6][7][8]

  • Expert Insight: This side reaction is accelerated by acidic conditions and can be minimized by controlling the temperature and addition rate of the reducing agent. The purity of commercial NaBH4 has increased, leading to lower concentrations of stabilizing sodium methoxide, which can increase the rate of methanolysis.[6]

  • Troubleshooting Steps:

    • Controlled Addition: Add the sodium borohydride portion-wise to the solution of the aldehyde in methanol at 0 °C. This ensures the reducing agent reacts preferentially with the aldehyde.

    • Basic Conditions: The stability of NaBH₄ in methanol can be increased by the addition of a small amount of sodium methoxide.[6]

Possible Cause 2: Over-reduction or Side Reactions of the Amino Group

The amino group can potentially influence the reactivity of the aromatic ring or participate in side reactions, although this is less common with a mild reducing agent like NaBH₄.

  • Expert Insight: While NaBH₄ is generally selective for aldehydes and ketones, the specific electronic nature of the substrate can sometimes lead to unexpected reactivity.

  • Troubleshooting Steps:

    • Alternative Reducing Agents: If over-reduction is suspected, consider even milder reducing agents or catalytic hydrogenation under controlled conditions.[9][10]

    • Protecting Groups: In more complex syntheses, protection of the amino group might be necessary, though this adds extra steps to the overall process.

Issue 3: I have a low isolated yield after workup and purification.

Possible Cause 1: Product Loss During Aqueous Workup

This compound has some water solubility, which can lead to significant product loss during the extraction phase.

  • Expert Insight: The workup procedure is critical for maximizing the isolated yield. Careful extraction and handling of the aqueous layer are necessary.

  • Troubleshooting Steps:

    • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

    • Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Back-Extraction: Combine all aqueous layers and perform a final back-extraction with the organic solvent to recover any remaining product.

Possible Cause 2: Difficulty in Purification

The product can be challenging to purify by column chromatography due to its polarity and potential for streaking on silica gel.

  • Expert Insight: Proper selection of the mobile phase and careful column packing are essential for good separation.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, optimize the solvent system using TLC to achieve a good separation between your product and any impurities. A common mobile phase is a mixture of hexanes and ethyl acetate.

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[11] Consider solvent systems like ethyl acetate/hexanes.[12]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium borohydride in this reaction?

Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻). The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide, typically from the solvent during the reaction or from water/acid during workup, to yield the primary alcohol.[1][13]

Q2: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?

While LiAlH₄ is a more powerful reducing agent, it is generally not recommended for this specific transformation due to its lack of selectivity.[14] LiAlH₄ can potentially reduce the aryl bromide, leading to undesired byproducts. NaBH₄ is the preferred reagent due to its milder nature and higher chemoselectivity for aldehydes and ketones.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[15] Spot the reaction mixture alongside the starting material (2-Amino-4-bromobenzaldehyde) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the more polar alcohol product, indicates the reaction is proceeding.

Q4: My final product is a yellow oil, but the literature reports a solid. What could be the issue?

The presence of impurities can often prevent a compound from solidifying. The yellow color may also indicate the presence of unreacted starting material or byproducts.

  • Troubleshooting:

    • Re-purify your product using column chromatography with a carefully optimized solvent system.

    • Attempt recrystallization from a different solvent system.

    • Characterize your product using NMR and Mass Spectrometry to identify any impurities.

Experimental Protocols and Data

Optimized Protocol for the Reduction of 2-Amino-4-bromobenzaldehyde

This protocol is a starting point and may require optimization based on your specific experimental setup and reagent quality.

  • Dissolution: In a round-bottom flask, dissolve 2-Amino-4-bromobenzaldehyde (1.0 eq) in methanol (approximately 0.25 M concentration).[4]

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench with water.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Add water and saturate with NaCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Summary: Troubleshooting Parameters
Parameter Recommendation Rationale
Reducing Agent Fresh Sodium Borohydride (1.2-1.5 eq)Ensures sufficient reducing power and avoids side reactions from stronger agents.
Solvent Methanol or EthanolGood solubility for the starting material and compatible with NaBH₄.[5]
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion.
Workup Brine wash and multiple extractionsMinimizes product loss due to its partial water solubility.
Purification Column Chromatography or RecrystallizationRemoves impurities and allows for isolation of the pure product.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde 2-Amino-4-bromobenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride H⁻ (from NaBH₄) Hydride->Aldehyde Product This compound Alkoxide->Product Proton_Source H⁺ (from Solvent/Workup) Proton_Source->Alkoxide Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting Material Present Byproducts Significant Byproducts Check_Reaction->Byproducts Multiple Spots Complete Reaction Complete Check_Reaction->Complete Clean Conversion Solution Implement Corrective Actions Incomplete->Solution -> Add more NaBH₄ -> Increase Temp/Time -> Improve Solubility Byproducts->Solution -> Control Temp -> Portion-wise Addition -> Consider Milder Reagents Check_Workup Review Workup & Purification Complete->Check_Workup Loss_Workup Product Loss During Workup Check_Workup->Loss_Workup Low Isolated Mass Purification_Issue Purification Difficulty Check_Workup->Purification_Issue Impure Product Loss_Workup->Solution -> Use Brine -> Multiple Extractions Purification_Issue->Solution -> Optimize TLC -> Try Recrystallization

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Brown, M. S., & Brown, H. C. (1962). Boron Hydrides. V. Methanolysis of Sodium Borohydride. Journal of the American Chemical Society, 84(8), 1493–1495. Available at: [Link]

  • Zhang, J., Li, Z., Wu, C., & Chen, J. (2013). Indirect hydrolysis of sodium borohydride: Isolation and crystallographic characterization of methanolysis and hydrolysis by-products. International Journal of Hydrogen Energy, 38(20), 8207-8213. Available at: [Link]

  • Akbayrak, S., & Özkar, S. (2024). High-Efficiency and Fast Hydrogen Production from Sodium Borohydride: The Role of Adipic Acid in Hydrolysis, Methanolysis and Ethanolysis Reactions. Molecules, 29(21), 5038. Available at: [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 30. Available at: [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 30. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Fernandes, R., Patel, N., & Miotkine, I. (2010). Hydrogen production from sodium borohydride in methanol-water mixtures. International Journal of Hydrogen Energy, 35(20), 11025-11030. Available at: [Link]

  • Wee, J. H., Lee, K. Y., & Kim, S. H. (2006). Kinetic Studies of Reaction between Sodium Borohydride and Methanol, Water, and Their Mixtures. Energy & Fuels, 20(1), 141-146. Available at: [Link]

  • Jaworski, J. S. (1988). The electroreduction of aromatic aldehydes in aprotic solvents. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 252(1), 127-136. Available at: [Link]

  • Zeynizadeh, B., & Yahyaei, S. (2003). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. E-Journal of Chemistry, 1(1), 22-26. Available at: [Link]

  • Zhang, Y. K., et al. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. Request PDF. Available at: [Link]

  • Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Available at: [Link]

  • Bhattacharyya, S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 5(2), 239-244. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]

  • Shalbaf, H. (2008). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Asian Journal of Chemistry, 20(8), 6761-6763. Available at: [Link]

  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Selectivity using sodium borohydride. University of Calgary. Available at: [Link]

  • Cheng, H. H., & Wu, C. H. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource technology, 197, 323–328. Available at: [Link]

  • Benzaldehyde, 2-amino-4-bromo-. ChemBK. Available at: [Link]

  • 2-Amino-4-bromobenzaldehyde. PubChem. Available at: [Link]

  • Yahyazadeh, A. (2007). Synthesis and Characteristics of 2-Bromophenyl-6-iminopurine from 2-Bromophenyl-4-cyanoimidazole. E-Journal of Chemistry, 4(3), 310-312. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 2-Amino-5-bromobenzaldehyde. Chemsrc. Available at: [Link]

  • Reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. ChemRxiv. Available at: [Link]

  • Purification of Amino-Pyrazoles. Reddit. Available at: [Link]

  • A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.
  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[9][16]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Available at: [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Optimizing Suzuki Coupling with (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing C-C bonds, particularly for biaryl synthesis.[1][2][3] Its mild conditions and high functional group tolerance have made it indispensable in pharmaceutical and materials science research.[4] However, substrates bearing multiple functional groups, such as (2-Amino-4-bromophenyl)methanol, present unique challenges. The presence of an electron-donating amino group and a potentially coordinating benzylic alcohol can significantly impact catalyst activity and reaction outcomes.[5][6]

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific hurdles encountered with this challenging substrate. Our goal is to empower you to diagnose issues, optimize conditions, and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Suzuki coupling of this compound in a practical question-and-answer format.

Problem Area 1: Low to No Product Formation

Q: My reaction shows no conversion of the starting material, or the yield is extremely low. What are the most critical factors to investigate first?

A: When a reaction fails to initiate, the issue typically lies with one of three areas: the catalyst's active state, the integrity of the inert atmosphere, or the quality of your reagents.

  • Catalyst Inactivity: The active catalyst in the Suzuki cycle is a Pd(0) species.[7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This reduction step can sometimes be inefficient.

    • Solution: Consider starting with a dedicated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this variable.[8] If using a Pd(II) source, ensure your ligands and conditions are suitable for its reduction.

  • Compromised Inert Atmosphere: Oxygen is detrimental to the Suzuki coupling. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, which halts the catalytic cycle.[9][10] This oxidation also promotes the unwanted homocoupling of your boronic acid.[7]

    • Solution: Ensure your solvent is rigorously degassed using methods like sparging with argon/nitrogen for 20-30 minutes or employing several freeze-pump-thaw cycles.[9] Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[7][8]

    • Base: The base is crucial for activating the boronic acid.[2][11] Ensure it is fresh and anhydrous if the reaction requires it.

    • Solvent: Use high-purity, anhydrous solvents when specified, as water content can affect the reaction in non-aqueous systems.

Problem Area 2: Significant Side Product Formation

Q: My primary byproduct has the mass of two coupled boronic acid molecules. What is this and how can I prevent it?

A: You are observing homocoupling , a common side reaction where the boronic acid couples with itself.[12] As mentioned above, this is primarily caused by the presence of oxygen or the inefficient reduction of a Pd(II) precatalyst.[9]

  • Mechanism: Pd(II) species can facilitate the transmetalation of two boronic acid molecules, which then reductively eliminate to form the homocoupled product and generate the Pd(0) needed for the main cycle. This is a wasteful pathway.[7][9]

  • Solutions:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[9]

    • Use a Pd(0) Catalyst: Using a catalyst like Pd₂(dba)₃ avoids the Pd(II) reduction pathway that consumes the boronic acid.[8]

    • Slow Addition: In difficult cases, adding the boronic acid slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q: I'm isolating a significant amount of (2-aminophenyl)methanol, where the bromine is replaced by hydrogen. What is causing this?

A: This side product results from dehalogenation (or hydrodehalogenation). After the initial oxidative addition of the aryl bromide to Pd(0), the resulting Pd(II) complex can react with a hydride source in the mixture. Reductive elimination then yields the dehalogenated arene instead of the desired cross-coupled product.[7][13]

  • Common Hydride Sources: Solvents like alcohols or certain amine bases can act as hydride donors.

  • Solutions:

    • Solvent Choice: Switch to aprotic solvents less prone to donating hydrides, such as dioxane, toluene, or DMF.[7]

    • Base Selection: Avoid amine bases if dehalogenation is severe. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred and do not act as hydride sources.[8]

Q: My boronic acid is being consumed, but I'm not getting product. Instead, I'm finding the simple arene corresponding to my boronic acid. What is happening?

A: This is protodeboronation , the cleavage of the C-B bond by a proton source (typically water), replacing it with a C-H bond.[7][12] This side reaction is particularly problematic for electron-rich or heteroaryl boronic acids.[7]

  • Solutions:

    • Use Boronate Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[9][14]

    • Control Water Content: While many Suzuki reactions use aqueous mixtures, excessive water or prolonged heating can exacerbate protodeboronation. Minimize the water content or reaction time.

    • Use a Stronger, Non-Nucleophilic Base: A stronger base can accelerate the desired transmetalation, making it more competitive with protodeboronation.

Problem Area 3: Catalyst Deactivation

Q: My reaction starts effectively but stalls before completion, and I sometimes see black precipitate. What is deactivating my catalyst?

A: Catalyst stalling is a frequent issue with amine-substituted substrates like this compound. There are two primary culprits:

  • Ligand Inhibition by the Substrate: The amino group (-NH₂) on your substrate is a Lewis base and can coordinate strongly to the palladium center. This can displace your phosphine ligand or block the open coordination sites necessary for the catalytic cycle to proceed, effectively poisoning the catalyst.[5][6]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands form more stable bonds with the palladium and their steric bulk can physically hinder the substrate's amino group from coordinating. Excellent choices include dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbenes (NHCs), which are known to stabilize the catalyst and promote high turnover rates.[1][6][15]

  • Formation of Palladium Black: The appearance of a black precipitate is indicative of catalyst decomposition, where the soluble Pd(0) complex aggregates into inactive, insoluble palladium metal (Pd black).[12] This is often a consequence of ligand dissociation or thermal instability.

    • Solution: The use of robust, sterically hindered ligands, as described above, is the best defense. These ligands create a more stable coordination sphere around the palladium, preventing aggregation.

Frequently Asked Questions (FAQs)

Q: What is the precise role of the base in the Suzuki reaction?

A: The base performs at least two critical functions. First, it reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][11] This negatively charged species is much more reactive and readily transfers its organic group to the palladium center during the transmetalation step. Second, the base facilitates the ligand exchange step on the palladium complex, preparing it for transmetalation.[1][14]

Q: How do I select the optimal ligand for this compound?

A: The substrate has an electron-donating amino group, which makes the C-Br bond more electron-rich and thus more difficult to break during oxidative addition.[16] Therefore, the ideal ligand should be both electron-rich to promote oxidative addition and sterically bulky to prevent catalyst inhibition by the amino group and accelerate the final reductive elimination step.[1][17]

Ligand ClassExamplesRationale
Bulky Phosphines SPhos, XPhos, RuPhos, P(t-Bu)₃Excellent for electron-rich aryl bromides; steric bulk prevents catalyst poisoning by the -NH₂ group.[6][15]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable complexes, preventing decomposition and promoting high activity.[1][7]
Ferrocenyl Phosphines dppfA good general-purpose ligand, but may be less effective than bulky phosphines for this specific challenging substrate.

Q: Can the benzylic alcohol (-CH₂OH) group interfere with the reaction?

A: While generally well-tolerated in Suzuki couplings, the alcohol group can potentially cause issues.[1] It could coordinate to the palladium center, though this is less likely than with the more basic amino group.[5] In some cases, particularly with strong bases, it could be deprotonated to an alkoxide, which might interact with the catalyst. Under harsh conditions, it could also serve as a hydride source, leading to dehalogenation.[7] For most standard protocols, protection is not necessary, but it remains a variable to consider if all other optimization attempts fail.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pdiibr Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->pdiibr Oxidative Addition (+ Ar-Br) pdiir Ar-Pd(II)L₂(Ar') (Diorganopalladium) pdiibr->pdiir Transmetalation (+ Ar'-B(OR)₂) pdiir->pd0 product Ar-Ar' (Coupled Product) pdiir->product Reductive Elimination Ar'-B(OH)₂ Ar'-B(OH)₂ [Ar'-B(OH)₃]⁻ [Ar'-B(OH)₃]⁻ Ar'-B(OH)₂->[Ar'-B(OH)₃]⁻ + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound and should be optimized as needed based on the specific boronic acid partner.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%, ~1.1 eq per Pd)

  • Potassium Phosphate (K₃PO₄), tribasic, powdered (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 5:1 ratio), degassed

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction vessel. Note: Perform this in a glovebox if possible, or quickly in the open air.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure the atmosphere is inert.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.[6]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • RSC Publishing. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions). [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

Sources

Preventing self-coupling in reactions with (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Self-Coupling in Cross-Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and preventing self-coupling side reactions when using (2-Amino-4-bromophenyl)methanol in various cross-coupling methodologies. As a trifunctional reagent, this molecule presents unique challenges that require careful consideration of reaction parameters to achieve high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is self-coupling in the context of reactions with this compound, and why is it a problem?

A1: Self-coupling, also known as homocoupling, is an undesired side reaction where two molecules of the same starting material react with each other. In the case of this compound, this primarily involves the palladium-catalyzed reaction of two molecules at the aryl bromide site to form a symmetrical biphenyl dimer. This side reaction consumes the starting material, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.

Q2: My reaction with this compound is showing a significant amount of a high molecular weight byproduct that I suspect is the self-coupled dimer. What are the primary causes?

A2: The formation of a self-coupled dimer from this compound in palladium-catalyzed reactions can stem from several factors:

  • Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. An inappropriate ligand can lead to an unstable or overly reactive catalyst, promoting side reactions.

  • Inefficient Transmetalation: In Suzuki-Miyaura coupling, if the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-aryl intermediate has a higher chance of undergoing side reactions, including self-coupling.[1]

  • Base Selection: The nature and strength of the base can significantly influence the reaction outcome. An unsuitable base can affect catalyst stability and the rate of competing reaction pathways.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side products, including self-coupled dimers.

Q3: How do the amino and methanol groups in this compound influence its reactivity and the likelihood of self-coupling?

A3: The amino and methanol functionalities can significantly impact the reaction in several ways:

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the desired catalytic cycle.[3]

  • Substrate Reactivity: The electron-donating nature of the amino group increases the electron density of the aromatic ring, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl bromides.[4]

  • Side Reactions: The alcohol and amine protons are acidic and can interfere with certain bases or reagents. Under strongly basic conditions, the alcohol can be deprotonated to form an alkoxide, which could also interact with the catalyst.

Troubleshooting Guide: Minimizing Self-Coupling

This section provides a systematic approach to diagnosing and resolving issues with self-coupling in reactions involving this compound.

Problem 1: Significant Formation of Self-Coupled Biphenyl Byproduct

This is the most common issue when using this compound in palladium-catalyzed cross-coupling reactions.

start High Self-Coupling Observed catalyst Optimize Catalyst System start->catalyst base Screen Different Bases catalyst->base conditions Adjust Reaction Conditions base->conditions protect Consider Protecting Groups conditions->protect end Minimized Self-Coupling protect->end

Caption: A logical workflow for troubleshooting high self-coupling.

Possible Cause Troubleshooting Steps & Explanation
Ineffective Catalyst System 1. Ligand Selection: For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often beneficial. These ligands stabilize the palladium center and promote the desired reductive elimination step over side reactions. Consider screening ligands such as SPhos, XPhos, or RuPhos.[5] 2. Palladium Precursor: While Pd(OAc)₂ is common, pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species in solution, potentially reducing side reactions.[5] 3. Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase the rate of side reactions. It is advisable to start with a modest catalyst loading (e.g., 1-2 mol%) and optimize from there.
Suboptimal Base 1. Base Strength: The choice of base is critical. For Suzuki reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can be milder on sensitive functional groups.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required, but careful optimization of equivalents is necessary. 2. Base Solubility: Insoluble inorganic bases can sometimes lead to reproducibility issues. Using a soluble organic base or ensuring vigorous stirring can be beneficial.
Inefficient Transmetalation (Suzuki Coupling) 1. Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded. Protodeboronation is a common side reaction that can be exacerbated by excess water or strong base.[3] Using boronic esters (e.g., pinacol esters) can improve stability.[5] 2. Solvent System: The solvent mixture (e.g., dioxane/water, toluene/water) should be optimized to ensure all components are sufficiently soluble to facilitate efficient transmetalation.[3]
Unfavorable Reaction Conditions 1. Temperature: Lowering the reaction temperature may slow down the rate of catalyst decomposition and undesired side reactions. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish. 2. Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times can lead to product degradation and increased byproduct formation.
Interference from Amino and/or Hydroxyl Groups 1. Protecting Group Strategy: If optimization of the reaction conditions does not sufficiently suppress self-coupling, a protecting group strategy may be necessary. The amino group can be protected as an amide (e.g., acetamide) or a carbamate (e.g., Boc), and the alcohol can be protected as a silyl ether (e.g., TBS) or a benzyl ether.[6][7] An orthogonal protecting group strategy allows for selective deprotection later in the synthetic sequence.[6]
Problem 2: Low or No Conversion to the Desired Product

While the focus is on preventing self-coupling, it is often linked to overall low reactivity.

G cluster_inhib Potential Inhibition Pd0 Pd(0)L_n ArPdBr ArPd(II)L_n(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu ArPd(II)L_n(Nu) ArPdBr->ArPdNu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Product Ar-Nu ArPdNu->Product Product->Pd0 Reductive Elimination Inhibition Amino group coordination to Pd(0) or Pd(II) intermediates

Caption: Generalized catalytic cycle for cross-coupling with potential points of inhibition.

Possible Cause Recommended Solutions
Catalyst Deactivation/Inhibition 1. Ligand Choice: As mentioned, bulky, electron-rich ligands are key. They can accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[8] 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3] Degas all solvents thoroughly.
Poor Substrate Solubility 1. Solvent Screening: The substrate, coupling partner, and base must all have adequate solubility. Screen different solvents or solvent mixtures (e.g., toluene, dioxane, THF, DMF).[1]
Protodeboronation (Suzuki) 1. Use Boronic Esters: Pinacol or MIDA boronates are more robust against hydrolysis.[5] 2. Anhydrous Conditions: If possible, minimize water in the reaction. 3. Milder Base: A weaker base may slow the rate of protodeboronation.
Dehalogenation 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., isopropanol can sometimes act as a hydride donor).[5] 2. Optimize Reaction Time: Minimize reaction time to reduce the chance of this side reaction.

Experimental Protocols

The following are generalized, starting-point protocols that will require optimization for your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos, 1.5-4.5 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

References

  • Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(15), 7347-7359. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

  • Schön, U., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1436-1441. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

Sources

Technical Support Center: Stabilizing (2-Amino-4-bromophenyl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Amino-4-bromophenyl)methanol. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but a foundational understanding of the molecule's reactivity to empower you to design robust and reliable experiments.

Part 1: Understanding the Instability of this compound

This compound is a versatile building block, but its structure contains two functional groups highly susceptible to degradation: an aromatic amine (-NH2) and a benzylic alcohol (-CH2OH).[1][2] Understanding the interplay of these groups is the first step toward achieving solution stability.

Primary Degradation Pathways:

  • Oxidation: This is the most significant and rapid degradation pathway. Both the amino and alcohol groups can be oxidized, often initiated by atmospheric oxygen. The benzylic alcohol is readily oxidized to the corresponding aldehyde, (2-Amino-4-bromobenzyl)aldehyde.[3] This process can be accelerated by light, heat, and the presence of trace metal ions.[4][5] Aromatic amines themselves are prone to oxidation, which often results in the formation of colored impurities, leading to a yellow or brown appearance in the solution.[6]

  • Photodegradation: Brominated aromatic compounds can absorb UV light, which may lead to the cleavage of the carbon-bromine bond or the generation of free radicals that accelerate decomposition.[7][8] This light sensitivity, combined with the oxidizable nature of the other functional groups, creates a high potential for photochemical degradation.

The primary oxidative degradation can be visualized as follows:

G cluster_main Primary Oxidative Degradation Pathway start This compound product (2-Amino-4-bromobenzaldehyde) start->product O₂ (Air), Light, Trace Metals

Figure 1. Oxidation of the benzylic alcohol to an aldehyde.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a practical question-and-answer format.

Q1: My solution of this compound turned yellow/brown shortly after preparation. What is happening and how can I prevent it?

A1:

  • Causality: The discoloration is a classic indicator of the oxidation of the aromatic amine moiety. This process is often rapid and is initiated by dissolved oxygen in your solvent. The formation of highly conjugated, colored byproducts is common for arylamines.[6]

  • Troubleshooting & Prevention:

    • Deoxygenate Your Solvent: Before dissolving the compound, thoroughly degas your solvent. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Work Under an Inert Atmosphere: Prepare the solution in a glove box or by using Schlenk line techniques. Dissolve the solid compound under a blanket of nitrogen or argon gas.[9]

    • Protect from Light: Immediately transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil to prevent light from catalyzing the oxidation.[10][11]

    • Control Temperature: Prepare and store the solution cold (e.g., on an ice bath) and store it at 2-8°C for short-term use or ≤ -20°C for long-term storage.[12][13]

Q2: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis after storing my solution for a day. What could it be?

A2:

  • Causality: A new, more polar peak could indicate the formation of the corresponding carboxylic acid from over-oxidation of the aldehyde, although this is sometimes less common.[3] However, it's also possible that other oxidative or photo-induced side reactions are occurring. The key is to have an analytical method to track the appearance of impurities over time.

  • Troubleshooting & Prevention:

    • Confirm Identity: If possible, use LC-MS to get a mass of the new peak. The expected mass for (2-Amino-4-bromobenzyl)aldehyde is 200.03 g/mol , which is 2 g/mol less than the parent compound (202.05 g/mol ).[14]

    • Implement Stabilization Protocol: Re-prepare the solution using the rigorous exclusion of oxygen and light as described in A1.

    • Consider an Antioxidant: For applications where it won't interfere with downstream reactions, consider adding a small amount (e.g., 0.01-0.1% w/v) of an antioxidant like Butylated Hydroxytoluene (BHT). Antioxidants can scavenge free radicals that propagate degradation.[15][16] Always run a small-scale compatibility test first.

Q3: What is the optimal pH for storing this compound in an aqueous or semi-aqueous solution?

A3:

  • Causality: The stability of both benzyl alcohols and aromatic amines is highly pH-dependent.[17][18] The amino group is basic and will be protonated (-NH3+) under acidic conditions. This protonated form is significantly less susceptible to oxidation because the lone pair of electrons on the nitrogen is no longer available to participate in oxidative reactions. However, extremely low pH can introduce other degradation pathways. While neutral pH is often a starting point, it may not be optimal.

  • Troubleshooting & Prevention:

    • Use a Buffer: Do not store the compound in unbuffered water or solvent mixtures.

    • Recommend Acidic pH: A slightly acidic pH range of 4-6 is a good starting point for a stability study. This ensures the amine is protonated while avoiding harsh acidic conditions.

    • Perform a pH Stability Study: Prepare small batches of the solution in different buffers (e.g., pH 4.0, 5.5, and 7.0) and monitor their purity by HPLC over time (e.g., at T=0, 24h, 48h, 1 week). This empirical approach is the most reliable way to determine the optimal pH for your specific solvent system and concentration.

Q4: What is the best solvent to use for preparing a stock solution?

A4:

  • Causality: The choice of solvent is critical. While the compound is soluble in alcohols like methanol and ethanol, these solvents can contain dissolved oxygen and trace impurities that may accelerate degradation.[9][11] Aprotic, anhydrous solvents are often a better choice for long-term stability.

  • Troubleshooting & Prevention:

    • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions for long-term storage at -20°C or -80°C.

    • Solvent Purity: Always use high-purity, anhydrous grade solvents.

    • Preparation: Even with anhydrous solvents, it is best practice to sparge them with inert gas before use to remove any dissolved oxygen.

Part 3: Recommended Protocols for Enhanced Stability

Adherence to rigorous experimental technique is paramount for maintaining the integrity of this compound solutions.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates the principles discussed above to maximize solution stability.

  • Solvent Preparation: Select a high-purity, anhydrous solvent (e.g., DMSO). Sparge the solvent with dry argon or nitrogen gas for at least 20 minutes in a sealed container to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid this compound into a clean, dry amber glass vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Place the vial in an ice bath. Using a needle attached to a manifold, gently flush the vial with inert gas for 2-3 minutes to displace the air.

  • Dissolution: While maintaining a positive pressure of inert gas, use a syringe to add the deoxygenated solvent to the vial.

  • Sealing and Storage: Seal the vial tightly with a PTFE-lined cap. For extra security, wrap the cap junction with Parafilm®. Store the solution immediately at the appropriate temperature (2-8°C for short-term, ≤ -20°C for long-term).

Figure 2. Workflow for preparing a stabilized solution.
Protocol 2: Monitoring Solution Stability by HPLC

A self-validating system requires a method to prove stability. A simple reverse-phase HPLC method is ideal for this.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column.

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% Trifluoroacetic Acid, TFA, to ensure the amine is protonated) is a good starting point.

  • Detection: Monitor at a wavelength where the compound has a strong absorbance, typically around 254 nm or 280 nm.

  • Procedure:

    • Immediately after preparing the solution (T=0), inject a sample to obtain an initial purity profile.

    • Store the stock solution under the recommended conditions.

    • At designated time points (e.g., 24 hours, 72 hours, 1 week), thaw an aliquot, dilute it to the working concentration, and inject it.

    • Analysis: Compare the peak area of the parent compound and look for the appearance or growth of new impurity peaks. Purity is often calculated as (Peak Area of Parent / Total Peak Area) * 100%. A stable solution will show minimal change in this percentage over time.

Part 4: Data Summary

The following table summarizes the key factors affecting stability and the recommended actions.

FactorRiskMechanism of DegradationRecommended Action
Oxygen (Air) HighOxidation of amine and alcohol groups.[3]Degas solvents; prepare and store under inert gas (N₂/Ar).
Light HighPhotodegradation, radical formation.[7]Use amber vials or foil wrapping; minimize light exposure during handling.
Temperature MediumIncreases reaction rates of all degradation pathways.Store solutions at 2-8°C (short-term) or ≤ -20°C (long-term).[12]
pH (Aqueous) HighBase-catalyzed oxidation; extreme acid instability.Use a slightly acidic buffer (pH 4-6); avoid neutral or basic pH.[18]
Trace Metals MediumCatalysis of oxidation reactions.[4]Use high-purity reagents and solvents; consider a chelator (e.g., EDTA) if metal contamination is suspected.

By understanding the inherent chemical liabilities of this compound and implementing these meticulous handling and storage protocols, researchers can significantly improve the stability and reproducibility of their experimental results.

References

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6033. Available from: [Link]

  • Li, Y., et al. (2019). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 131, 01026. Available from: [Link]

  • Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(1), 107-110. Available from: [Link]

  • LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. Available from: [Link]

  • Li, Y., et al. (2019). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available from: [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(10), 1238. Available from: [Link]

  • Hardy Diagnostics. (2006). Material Safety Data Sheet - Methanol. Available from: [Link]

  • Angene Chemical. (2021). Safety Data Sheet - (4-Bromophenyl)(phenyl)methanol. Available from: [Link]

  • Valentovic, M. A., et al. (1995). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology, 105(2-3), 165-175. Available from: [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available from: [Link]

  • Karaman, B., et al. (2020). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(2), 471-477. Available from: [Link]

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  • Methanex Corporation. (2020). Safety Data Sheet - Methanol. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Advanced Synthesis & Catalysis. Available from: [Link]

  • Nimse, S. B., & Pal, D. (2015). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 20(7), 13173-13191. Available from: [Link]

  • Ojha, S., et al. (2000). The role of free radicals in p-aminophenol-induced nephrotoxicity: does reduced glutathione have a protective effect?. Human & experimental toxicology, 19(8), 447-451. Available from: [Link]

  • Sugihara, N., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 355-364. Available from: [Link]

  • PubChem. (n.d.). (4-Amino-2-bromophenyl)methanol. Available from: [Link]

  • Chi, E. Y., et al. (2003). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. Journal of pharmaceutical sciences, 92(7), 1367-1380. Available from: [Link]

  • Chi, E. Y., et al. (2003). Effects of pH, Temperature, and Sucrose on Benzyl Alcohol-Induced Aggregation of Recombinant Human Granulocyte Colony Stimulating Factor. ResearchGate. Available from: [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. Available from: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1). Available from: [Link]

  • PubChem. (n.d.). 2-Aminobenzyl alcohol. Available from: [Link]

  • Liguori, I., et al. (2018). Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal?. Antioxidants, 7(12), 191. Available from: [Link]

  • Gonzenbach, H. U., et al. (1981). Influence of pH and light on the stability of some antioxidants. International journal of cosmetic science, 3(3), 125-137. Available from: [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. Molecules, 29(14), 3290. Available from: [Link]

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Technical Support Center: Purification of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-4-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for common purification challenges. The information herein is structured to address specific issues directly, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Question 1: My final product is a pink, brown, or dark-colored solid. How can I decolorize it?

Answer:

The discoloration of this compound is almost always due to the oxidation of the aromatic amine functional group. Aminophenols are notoriously sensitive to air and light, leading to the formation of highly colored quinone-like impurities.[1]

Causality: The electron-donating amino group activates the aromatic ring, making it susceptible to oxidation. This process can be accelerated by trace metal impurities, light, and elevated temperatures.

Solutions:

  • Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities.

    • Expert Insight: Activated charcoal has a high surface area and adsorbs large, flat, colored molecules, while your smaller product molecule remains in solution.[1] Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.

    Protocol: Charcoal Treatment during Recrystallization

    • Choose an appropriate solvent for recrystallization (see Table 1). A mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane often works well.

    • Dissolve the crude, colored compound in the minimum amount of the hot solvent.

    • Add a very small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution.

    • Swirl the mixture and keep it at a gentle boil for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.

    • Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the purified white crystals by vacuum filtration.

  • Work Under an Inert Atmosphere: To prevent re-oxidation, perform all purification steps under an inert atmosphere of nitrogen or argon.[1][2] This minimizes contact with atmospheric oxygen.

Question 2: My yield is very low after purification. What are the common causes and how can I improve it?

Answer:

Low recovery can stem from several factors, from the compound's inherent solubility to suboptimal purification choices.

Potential Causes & Solutions:

  • Compound is too soluble in the recrystallization solvent: If your compound remains in the mother liquor even after cooling, you are losing significant yield.

    • Solution: Cool the crystallization flask in an ice bath or even a dry ice/acetone bath for a longer period to maximize precipitation.[1] If recovery is still low, choose a solvent system where the compound has lower solubility at cold temperatures (see Table 1).

  • Inappropriate solvent polarity in column chromatography: this compound is a polar molecule. Using a mobile phase that is too polar will cause it to elute very quickly (low Rf), resulting in poor separation from other polar impurities. A solvent that is not polar enough will lead to very slow elution or the compound remaining on the column.[3]

    • Solution: Optimize your mobile phase using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the best separation. See Table 2 for starting solvent systems.

  • Irreversible adsorption on silica gel: The basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This can lead to significant streaking on TLC and loss of product on the column.

    • Solution: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-1% v/v).[5][6] This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery. Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[6]

Question 3: I'm seeing significant streaking or tailing on my TLC plate. How do I get clean spots?

Answer:

Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which is common for amines on silica gel.[5][7]

Causality: The basic lone pair on the nitrogen of the amino group forms a strong hydrogen bond or has an acid-base interaction with the acidic surface of the silica gel. This causes molecules to "stick" and elute slowly and unevenly.

Solutions:

  • Basify the Mobile Phase: As mentioned above, adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent is the most common and effective solution.[6] The competing base will occupy the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.

  • Use a Different Stationary Phase: For particularly stubborn amines, TLC plates coated with alumina or those that have been chemically modified (e.g., amine-functionalized plates) can provide much better results.

  • Check Sample Concentration: Overloading the TLC spot can also cause streaking. Ensure you are applying a dilute solution of your crude material.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying this compound?

For a typical crude product, a multi-step approach is often best. The choice depends on the scale and impurity profile.

Purification_Strategy start Crude Product Analysis (TLC/LCMS) is_major_impurity_nonpolar Major Impurities Non-polar or Acidic? start->is_major_impurity_nonpolar is_major_impurity_polar Major Impurities Polar/Basic? is_major_impurity_nonpolar->is_major_impurity_polar No acid_base Acid-Base Extraction is_major_impurity_nonpolar->acid_base Yes column Column Chromatography (Silica + 1% TEA) is_major_impurity_polar->column Yes recrystallize Final Recrystallization (e.g., EtOH/Water) is_major_impurity_polar->recrystallize No (Relatively Clean) acid_base->column Aqueous layer neutralized, extracted, then column column->recrystallize end Pure Product recrystallize->end

Caption: Decision tree for selecting a purification strategy.

  • Acid-Base Extraction (for specific impurities): If your crude material contains non-basic or acidic impurities, an acid-base extraction is an excellent first-pass purification.[8][9] Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving neutral or acidic impurities behind.[10] Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

  • Flash Column Chromatography: This is the most versatile technique for separating compounds with similar polarities.[11]

  • Recrystallization: This is the ideal final step to obtain a highly crystalline, pure solid.

Q2: What are some good solvent systems for recrystallization and column chromatography?

Answer:

The key is to match the solvent polarity to that of your compound and impurities.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol / WaterThe compound is soluble in hot ethanol but less soluble upon addition of water (anti-solvent). Good for polar compounds.[12]
Ethyl Acetate / HexanesThe compound is soluble in ethyl acetate; hexanes are added as the anti-solvent to induce crystallization.
TolueneGood for moderately polar compounds; slow cooling from hot toluene can yield high-quality crystals.
IsopropanolA slightly less polar alternative to ethanol that can sometimes provide better crystal formation.

Table 2: Recommended Mobile Phase Systems for Column Chromatography (Silica Gel)

Mobile Phase (v/v)Target Impurities
20-40% Ethyl Acetate in HexanesGood starting point for separating moderately polar compounds from non-polar impurities.
1-5% Methanol in DichloromethaneFor separating more polar compounds. A standard choice for many amine purifications.[6]
Add 0.5-1% Triethylamine (TEA) to either systemCrucial for preventing streaking and improving recovery of the amine product.[5][6]
Q3: How should I store the purified this compound to prevent it from discoloring again?

Answer:

Proper storage is critical to maintain the purity of your compound.

  • Inert Atmosphere: Store the solid in a vial that has been flushed with nitrogen or argon.[13]

  • Darkness: Keep the vial in a dark place, such as a cabinet or by wrapping it in aluminum foil, to prevent light-induced degradation.[13]

  • Cold Temperature: Storing at a low temperature (2-8°C) will slow down any potential decomposition pathways.

Detailed Experimental Protocol

Workflow: Flash Column Chromatography of this compound

This protocol outlines the standard procedure for purifying the title compound using flash column chromatography.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a 1. Select & Prepare Eluent (e.g., 30% EtOAc/Hex + 1% TEA) b 2. Pack Column (Wet slurry method) a->b c 3. Prepare Sample (Adsorb crude onto silica) b->c d 4. Load Sample onto Column c->d e 5. Elute with Solvent (Apply gentle pressure) d->e f 6. Collect Fractions e->f g 7. Analyze Fractions by TLC f->g h 8. Combine Pure Fractions g->h i 9. Evaporate Solvent (Rotary Evaporator) h->i

Caption: Standard workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is 30% Ethyl Acetate in Hexanes. Add 1% triethylamine to this mixture to create your mobile phase.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Plug the bottom of the column with glass wool or cotton. Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the top of the silica. Add another layer of sand on top.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Using gentle air pressure, push the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in your eluent system and visualize the spots (e.g., using a UV lamp).

    • Identify the fractions that contain your pure product (single spot at the correct Rf).

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound as a solid.

References
  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? [Online] Available at: [Link]

  • Google Patents. (1972). US3703598A - Purification of p-aminophenol.
  • Google Patents. (1989). EP0320484A2 - Purification of N-acetyl aminophenols.
  • Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]

  • Google Patents. (1987). EP0224625A1 - Process for producing aminophenols.
  • University of Rochester, Department of Chemistry. Workup: Amines. [Online] Available at: [Link]

  • ResearchGate. (2024). How I can isolated/extracted 4-Aminophenol... [Online] Available at: [Link]

  • Science Forums. (2011). Amine purification. [Online] Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Online] Available at: [Link]

  • Ali, M.Y., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences.
  • ResearchGate. (2015). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. [Online] Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Online] Available at: [Link]

  • Reddit. (2022). Chromatography to separate polar molecules? [Online] Available at: [Link]

  • Wikipedia. Column chromatography. [Online] Available at: [Link]

  • Wikipedia. Acid–base extraction. [Online] Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • Reddit. (2022). Chromotography with free amines? [Online] Available at: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Online] Available at: [Link]

  • Confluence - Engineering Ideas Clinic. Acid and Base Extraction. [Online] Available at: [Link]

  • PubChem. (4-Amino-2-bromophenyl)methanol Compound Summary. [Online] Available at: [Link]

  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? [Online] Available at: [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. [Online] Available at: [Link]

  • Google Patents. (2019). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.

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Technical Support Center: Strategies for Overcoming Solubility Challenges with (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-4-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

This compound (MW: 202.05 g/mol , Formula: C₇H₈BrNO) is a substituted aromatic compound with significant potential in synthetic chemistry and pharmaceutical research.[1][2][3] However, its unique structure presents distinct solubility hurdles. This guide provides a series of troubleshooting steps and advanced strategies in a practical question-and-answer format.

Section 1: Understanding the Core Problem

Q1: Why is this compound poorly soluble in many common solvents?

Answer: The poor solubility of this compound stems from its amphiphilic nature . Its molecular structure contains both polar (hydrophilic) and non-polar (hydrophobic) regions, which work against each other in many standard solvents.

  • Hydrophobic Character: The core of the molecule is a brominated phenyl ring . The aromatic ring is inherently non-polar and hydrophobic. The addition of a bromine atom further increases the molecular weight and lipophilicity, favoring dissolution in non-polar organic solvents while strongly resisting interaction with water.[4]

  • Hydrophilic Character: The molecule possesses two polar functional groups: an amino group (-NH₂) and a primary alcohol (-CH₂OH) . Both groups can participate in hydrogen bonding, which typically promotes solubility in polar protic solvents like water and alcohols.[5]

This internal conflict means the molecule is not "comfortable" in either purely non-polar or purely polar environments. The large, hydrophobic bromophenyl group is insufficiently compensated for by the two polar groups to achieve high aqueous solubility, while the polar groups can hinder solubility in very non-polar solvents like hexanes.

Section 2: Initial Troubleshooting & First-Line Strategies

Q2: I'm trying to dissolve the compound in water for my assay, and it's insoluble. What is the first and most effective thing I should try?

Answer: The most direct and effective strategy is pH adjustment . The amino group on the phenyl ring is basic and can be protonated in an acidic environment to form a highly polar, water-soluble ammonium salt.

Scientific Rationale: Amines are weak bases that exist in equilibrium with their protonated (conjugate acid) form. By adding an acid (e.g., HCl), you increase the concentration of H⁺ ions, shifting the equilibrium towards the formation of the (2-ammonio-4-bromophenyl)methanol cation. This ionic species is significantly more polar than the neutral molecule and readily dissolves in water. The solubility of amino-containing compounds is often lowest at their isoelectric point and increases dramatically as the pH is moved away from it.[6][7][8]

ph_solubility cluster_insoluble Insoluble in Water cluster_soluble Soluble in Water Insoluble This compound (Neutral Form) Soluble (2-Ammonio-4-bromophenyl)methanol (Protonated Salt Form) Insoluble->Soluble + H⁺ (e.g., from HCl) Lowers pH Soluble->Insoluble + OH⁻ (e.g., from NaOH) Raises pH

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Acid-Mediated Solubilization

  • Preparation: Weigh the desired amount of solid this compound into a suitable glass vial.

  • Solvent Addition: Add a fraction (e.g., 80%) of the final desired volume of deionized water or your aqueous buffer. The compound will likely remain as a suspension.

  • Titration: While stirring, add 1M hydrochloric acid (HCl) dropwise.

  • Observation: Continue adding acid and stirring until all the solid material has completely dissolved. The solution should become clear.

  • Final Volume Adjustment: Once the compound is dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • pH Check (Optional): Check the final pH of the solution. This is crucial if your downstream application is pH-sensitive. You may need to adjust your experimental buffer accordingly.

Q3: My experiment must be conducted in an organic solvent. Which solvents are the best starting points?

Answer: Based on the molecule's structure, polar organic solvents are the most promising candidates. You should start with polar aprotic solvents, followed by polar protic solvents.

Scientific Rationale:

  • Polar Aprotic Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent general-purpose solvents for moderately polar compounds. They can engage in dipole-dipole interactions and can accept hydrogen bonds from the -NH₂ and -OH groups, but they do not have acidic protons that might react with the basic amino group.

  • Polar Protic Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the amino and hydroxyl groups.[5]

Data Presentation: Qualitative Solubility in Common Lab Solvents

Solvent CategorySolvent NamePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Excellent H-bond acceptor, highly polar.
N,N-Dimethylformamide (DMF)High Similar to DMSO.
Tetrahydrofuran (THF)Moderate Less polar than DMSO/DMF, but a good solvent for many organics.
Polar Protic Methanol (MeOH)Moderate to High Can H-bond with solute. Polarity is favorable.
Ethanol (EtOH)Moderate Slightly less polar than methanol; solubility may be lower.
Aqueous Water (pH 7)Very Low / Insoluble Hydrophobic bromophenyl group dominates.
Water (pH < 4)High Protonation of the amino group forms a soluble salt.
Non-Polar TolueneLow to Very Low Polar groups (-NH₂, -OH) prevent dissolution.
HexanesInsoluble Extreme polarity mismatch.

Section 3: Advanced Solubilization Strategies

Q4: I cannot adjust the pH, and common organic solvents are not suitable for my cell-based assay. What is the next best approach?

Answer: The next strategy to employ is co-solvency . This involves using a mixture of water and a water-miscible, biocompatible organic solvent to create a solvent system with intermediate polarity that can better accommodate the molecule's amphiphilic nature.[9][10][11][12]

Scientific Rationale: A co-solvent system works by reducing the overall polarity of the aqueous phase.[13] The organic co-solvent disrupts the strong hydrogen-bonding network of water, creating "pockets" that are more favorable for the hydrophobic bromophenyl portion of the molecule. This allows the solute to dissolve without requiring protonation.[14] Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[12]

cosolvent_workflow Start Need to Dissolve Compound in Aqueous System (Neutral pH) PrepStock Prepare concentrated stock in 100% Co-solvent (e.g., 50 mg/mL in DMSO or Ethanol) Start->PrepStock Screen Screen Co-solvent Systems PrepStock->Screen System1 Test Dilution in Buffer + 10% Ethanol Screen->System1 System A System2 Test Dilution in Buffer + 10% Propylene Glycol Screen->System2 System B System3 Test Dilution in Buffer + 5% PEG 400 Screen->System3 System C Check Does it Precipitate? System1->Check System2->Check System3->Check Success Solution is Clear. Proceed with Experiment. Check->Success No Increase Increase % Co-solvent (e.g., to 20%) and re-test Check->Increase Yes Increase->Check Fail Consider alternative strategy (e.g., Surfactants, Cyclodextrins) Increase->Fail If still precipitating at max tolerable %

Caption: Workflow for selecting a suitable co-solvent system.

Experimental Protocol: Co-solvent System Screening

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a pure, water-miscible organic solvent where it is highly soluble (e.g., 100% DMSO or 100% Ethanol).

  • Prepare Test Buffers: Create a series of your final experimental buffers, each containing a different co-solvent at a specific concentration (e.g., Buffer A: 90% water/10% ethanol; Buffer B: 90% water/10% PG).

  • Screening: Add a small aliquot of your concentrated stock solution to each test buffer to achieve your final desired concentration. For example, add 2 µL of a 50 mM stock to 998 µL of the test buffer to get a 100 µM final concentration.

  • Observe for Precipitation: Vortex each sample and observe immediately and after a set time (e.g., 30 minutes) for any signs of cloudiness or precipitation.

  • Optimization: The system that remains clear is your best candidate. If precipitation occurs, you may need to increase the percentage of the co-solvent, but always be mindful of the tolerance of your specific assay to organic solvents.

Q5: My formulation requires a high concentration in an aqueous buffer, but both pH adjustment and co-solvents are incompatible with my experiment. Are there other advanced options?

Answer: Yes, for challenging formulations, you can explore the use of surfactants or cyclodextrin complexation . These are common strategies in pharmaceutical development for poorly soluble compounds.[15][16][17]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form microscopic spheres called micelles in water. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment. The hydrophobic bromophenyl ring of your compound can partition into this core, while the hydrophilic heads of the surfactants keep the entire micelle dissolved in water.[14][18] Common lab surfactants include Tween-80 and Sodium Lauryl Sulfate (SLS).

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic inner cavity and a hydrophilic exterior. The bromophenyl group of your compound can fit inside the hydrophobic cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic part of your molecule, rendering the entire complex water-soluble.[15][16][19]

Section 4: FAQs and Best Practices

Q6: How should I properly store this compound and its solutions?

Answer:

  • Solid Form: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][20] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

  • Solutions: Solutions, especially those in organic solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aromatic amines can be susceptible to atmospheric oxidation over time, which can cause discoloration (often turning brownish).[5] If you notice a color change in your solution, it may indicate degradation.

Q7: What are the key safety precautions for handling this compound?

Answer: this compound is considered a hazardous chemical. Always consult the latest Safety Data Sheet (SDS) from your supplier. General precautions include:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[21] Avoid contact with skin and eyes.[22]

  • Hazards: The compound is listed with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][20][21]

  • Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Slideshare. (n.d.). Cosolvency.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PharmaRead. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Synblock. (n.d.). CAS 946122-05-0 | this compound.
  • Angene Chemical. (n.d.). This compound|946122-05-0.
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)methanol.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Cyano-4'-methylbiphenyl.
  • SciSpace. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?.
  • ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • NCERT. (n.d.). Amines.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • YouTube. (2020, November 21). Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points.
  • P212121 Store. (n.d.). This compound | CAS 946122-05-0.
  • Sigma-Aldrich. (n.d.). This compound | 946122-05-0.
  • Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.

Sources

Optimizing reaction conditions for the oxidation of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 2-Amino-4-bromobenzaldehyde through the selective oxidation of (2-Amino-4-bromophenyl)methanol. This technical support center is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis, offering expert-driven solutions to common experimental challenges.

Technical Support Center: Oxidation of this compound

Welcome to the technical support hub for the oxidation of this compound. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the nuances of this challenging transformation. The inherent sensitivity of the aminobenzyl alcohol moiety demands careful selection of reagents and precise control of reaction conditions to achieve high yields of the target aldehyde, 2-Amino-4-bromobenzaldehyde.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Section 1: Reaction Planning & Methodology

Question 1: What are the primary challenges when oxidizing this compound?

The core challenge lies in the chemoselective oxidation of the primary benzylic alcohol in the presence of a nucleophilic and easily oxidizable aromatic amino group.[1][2] Key difficulties include:

  • Competing Oxidation: The electron-rich amino group (-NH₂) is susceptible to oxidation, which can lead to the formation of colored impurities, polymeric materials, or azo compounds.[3][4]

  • Over-oxidation: The desired product, an aldehyde, can be further oxidized to the corresponding carboxylic acid (2-Amino-4-bromobenzoic acid), especially under harsh or aqueous conditions.[5][6]

  • Product Instability: The target aldehyde, like many o-aminobenzaldehydes, can be unstable and prone to self-condensation or polymerization upon standing.[7]

A successful protocol must therefore employ an oxidizing system that is mild enough to avoid side reactions involving the amino group and over-oxidation, yet potent enough to efficiently convert the benzylic alcohol.

Question 2: Which oxidizing agents are recommended for this transformation, and what are their relative advantages and disadvantages?

Several methods can be employed, each with specific strengths and weaknesses. The choice depends on available equipment, scale, and tolerance for specific byproducts.

Oxidation Method Key Reagents Typical Conditions Advantages Disadvantages Citations
Cu/TEMPO Catalysis Cu(I) salt (e.g., CuI), TEMPO, DMAP, O₂ (balloon)Acetonitrile (MeCN), Room TempExcellent chemoselectivity; very mild conditions; uses air/O₂ as the terminal oxidant ("green"); high yields reported for aminobenzyl alcohols.Requires careful setup to ensure oxygen supply; catalyst system can be sensitive.[1][3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂ (DCM), Room TempMild, neutral pH; short reaction times; high yields; simplified workup.[8] Tolerates many sensitive groups.[9]DMP is expensive and potentially explosive; reacts with primary amines to form insoluble byproducts.[10][8][9][10][11]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (Et₃N)DCM, -78 °CVery mild; wide functional group tolerance; byproducts are volatile and easily removed.[12][13]Requires cryogenic temperatures; generates toxic CO gas and foul-smelling dimethyl sulfide (DMS).[12][14][12][14][15][16]
Manganese Dioxide Activated Manganese Dioxide (MnO₂)DCM or CHCl₃, Room Temp to RefluxExcellent selectivity for benzylic alcohols;[17][18] reagent is inexpensive.Heterogeneous reaction; requires a large excess of MnO₂ (often >10 eq.); reactivity is highly dependent on the source and activation method of the MnO₂.[19][20][17][19][20]

For this specific substrate, the Copper/TEMPO catalyzed aerobic oxidation is highly recommended due to its proven success with substituted 2-aminobenzyl alcohols under exceptionally mild conditions.[1][3]

Section 2: Troubleshooting Low Yield & Reaction Failures

Question 3: My reaction has stalled or resulted in a low yield of the aldehyde. What are the likely causes?

Low conversion is a common issue. A systematic approach to troubleshooting is essential.

  • Reagent Quality:

    • Oxidant: Is your oxidizing agent active? DMP can hydrolyze over time. MnO₂ activity varies greatly; freshly activated MnO₂ is often recommended.[19] For Swern oxidations, ensure your DMSO is anhydrous, as water can interfere with the formation of the active species.[21]

    • Solvent: Anhydrous solvents are critical for many oxidation reactions, particularly Swern and DMP oxidations.

  • Reaction Conditions:

    • Temperature: Swern oxidations are highly temperature-sensitive. The active chlorosulfonium salt decomposes above -60 °C, so maintaining a temperature of -78 °C (dry ice/acetone bath) is crucial.[13][14]

    • Stoichiometry: Are you using a sufficient excess of the oxidant? MnO₂ oxidations, being heterogeneous, often require a 10-fold excess or more to drive the reaction to completion.[19]

  • Inert Atmosphere: For substrates with sensitive amino groups, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that consume the starting material and complicate the mixture.[4]

Below is a decision tree to guide your troubleshooting process.

G Troubleshooting Flowchart: Low Conversion start Low Yield or No Reaction (TLC shows mostly starting material) reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check cond_check 2. Check Reaction Conditions reagent_check->cond_check OK sol_reagent Solution: - Use fresh/activated oxidant - Ensure anhydrous solvents - Check stoichiometry (esp. for MnO₂) reagent_check->sol_reagent Issue Found atmos_check 3. Consider Atmosphere cond_check->atmos_check OK sol_cond Solution: - Verify temperature (esp. for Swern at -78°C) - Increase reaction time - Improve mixing (for heterogeneous rxns) cond_check->sol_cond Issue Found sol_atmos Solution: - Repeat reaction under N₂ or Ar - Degas solvent before use atmos_check->sol_atmos Issue Found end Reaction Optimized atmos_check->end OK sol_reagent->end sol_cond->end sol_atmos->end G General Experimental Workflow cluster_0 Setup & Reagent Addition cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification A 1. Dissolve substrate in MeCN B 2. Add CuI, DMAP, and TEMPO A->B C 3. Purge with O₂ and stir under O₂ balloon B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC until SM is consumed D->E F 6. Filter reaction mixture E->F G 7. Concentrate filtrate in vacuo F->G H 8. Perform aqueous work-up (EtOAc/Water) G->H I 9. Dry and concentrate organic layer H->I J 10. Purify by column chromatography I->J K 11. Isolate pure product J->K

Sources

Issues with the isolation of (2-Amino-4-bromophenyl)methanol products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Amino-4-bromophenyl)methanol

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, isolation, and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: My final this compound product is discolored (e.g., yellow, brown, or pink). What is the likely cause and how can I prevent it?

A1: Discoloration of this compound is a common issue primarily caused by oxidation. The aminobenzyl alcohol functionality is susceptible to air oxidation, which can lead to the formation of colored impurities. The ortho-amino group, in particular, can be sensitive. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged storage or concentration steps. Storing the purified product in a cool, dark place is also recommended.[1]

Q2: I am experiencing low yields after the aqueous work-up of my reaction. How can I improve the recovery of this compound?

A2: this compound is a polar molecule due to the presence of both an amino and a hydroxyl group. This can lead to significant loss in the aqueous phase during extraction. To improve recovery, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product.[1] Additionally, using a more polar solvent for extraction, such as ethyl acetate, and performing multiple extractions (3-5 times) can significantly enhance the yield.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization.

  • Column Chromatography: A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point. Due to the polar nature of the compound, tailing on the column can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.[2]

  • Recrystallization: A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices for amino alcohols include ethyl acetate, or a mixed solvent system like ethanol/water or methanol/diethyl ether.[1][2]

Q4: How can I assess the purity of my isolated this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for determining the purity of your product. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer or acid modifier) is a common setup.[3][4] ¹H NMR and ¹³C NMR spectroscopy are also essential for confirming the structure and identifying any impurities.

Troubleshooting Guides by Synthetic Route

The most common synthetic route to this compound involves the reduction of a suitable precursor, such as 2-amino-4-bromobenzoic acid or a derivative.

Route 1: Reduction of 2-Amino-4-bromobenzoic Acid

This route typically employs strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane (BH₃).

Observed Problem Potential Cause(s) Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient reducing agent. The acidic proton of the carboxylic acid and the protons on the amino group will consume some of the reducing agent. 2. Deactivated reducing agent due to moisture. 3. Non-anhydrous solvent.1. Use an excess of the reducing agent (e.g., 3-4 equivalents of LiAlH₄).[1] 2. Use a fresh, unopened bottle of the reducing agent or test its activity. 3. Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous.
Difficult work-up (emulsions or gelatinous precipitates) Formation of aluminum or borate salts.For LiAlH₄ reactions, follow a careful quenching procedure (e.g., Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts for easy filtration.[1]
Formation of a stable amine-borane complex (with BH₃) The basic amino group can form a complex with the Lewis acidic borane.An acidic work-up (e.g., with 1N HCl) is often required to hydrolyze this complex and liberate the free amine product.

Purification Troubleshooting

Column Chromatography

start Start: Crude Product issue Issue: Tailing or Poor Separation start->issue solution1 Add 0.1-1% Triethylamine to Eluent issue->solution1 Suppress Silanol Interactions solution2 Use a Less Acidic Stationary Phase (e.g., Alumina) issue->solution2 Alternative Stationary Phase solution3 Try Dry Loading of Sample issue->solution3 Improve Banding outcome Result: Improved Separation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for column chromatography.

Recrystallization
Observed Problem Potential Cause(s) Troubleshooting Steps
Product oils out The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.1. Lower the temperature at which the solution is saturated by adding a small amount of additional solvent. 2. Try a lower-boiling point solvent. 3. Use a solvent pair, adding the anti-solvent slowly while the solution is warm.
No crystals form 1. The solution is not sufficiently saturated. 2. The compound is too soluble in the chosen solvent. 3. Lack of nucleation sites.1. Evaporate some of the solvent to increase concentration. 2. Cool the solution in an ice bath. 3. Scratch the inside of the flask with a glass rod at the meniscus. 4. Add a seed crystal of the pure compound.
Poor recovery Too much solvent was used, or the product is still quite soluble at low temperatures.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the solution is cooled for a sufficient amount of time.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Amino-4-bromobenzoic Acid with LiAlH₄ (Representative Protocol)

start Start: 2-Amino-4-bromobenzoic Acid step1 1. Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere at 0 °C. start->step1 step2 2. Slowly add a solution of 2-amino-4-bromobenzoic acid in anhydrous THF. step1->step2 step3 3. Warm to room temperature and then reflux until reaction is complete (monitor by TLC). step2->step3 step4 4. Cool to 0 °C and quench carefully (Fieser workup). step3->step4 step5 5. Filter the aluminum salts and wash with THF or Ethyl Acetate. step4->step5 step6 6. Concentrate the filtrate under reduced pressure. step5->step6 end End: Crude Product step6->end

Sources

Preventing the formation of impurities in (2-Amino-4-bromophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Amino-4-bromophenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding impurity formation in reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to help you optimize your synthetic routes and ensure the purity of your target molecules.

I. Understanding the Reactivity of this compound

This compound is a bifunctional molecule containing a nucleophilic aromatic amine and a primary benzyl alcohol. This unique combination of functional groups allows for a wide range of chemical transformations, but also presents specific challenges in controlling selectivity and preventing the formation of impurities. The primary reactive sites are the amino group (-NH₂) and the benzylic hydroxyl group (-CH₂OH), with the bromo-substituent on the aromatic ring also being susceptible to certain reaction conditions.

The most common reactions involving this molecule are cyclizations to form heterocyclic systems like quinazolines, as well as N-alkylation and N-acylation. Understanding the potential side reactions associated with these transformations is crucial for developing robust and reproducible synthetic protocols.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that can arise during reactions with this compound, their likely causes, and actionable steps to prevent their formation.

Issue 1: Formation of Oxidation-Related Impurities

Symptoms:

  • Appearance of a yellow or brown color in the reaction mixture or isolated product.

  • Presence of unexpected peaks in your analytical data (HPLC, LC-MS) corresponding to masses of +2 (aldehyde) or +16 (carboxylic acid) relative to the starting material or product.

Common Impurities:

  • 2-Amino-4-bromobenzaldehyde: Formed by the oxidation of the primary alcohol.

  • 2-Amino-4-bromobenzoic acid: Results from the over-oxidation of the alcohol or aldehyde.

  • Azo-dimers: Can form from the oxidation of the aromatic amine, especially in the presence of certain catalysts or prolonged exposure to air.

Root Causes and Mitigation Strategies:

Cause Mechanism Mitigation Strategies
Exposure to Air (Oxygen) The benzylic alcohol is susceptible to aerobic oxidation, which can be accelerated by heat, light, or trace metal impurities. The amino group can also be oxidized.1. Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon).[1] 2. Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
Presence of Oxidizing Agents Unintentional introduction of or formation of oxidizing species in the reaction mixture. Certain catalysts used in dehydrogenative couplings can promote oxidation if not controlled.1. Reagent Purity: Ensure the purity of all starting materials and reagents. 2. Controlled Stoichiometry: In reactions designed for oxidation, carefully control the stoichiometry of the oxidant to avoid over-oxidation.[2]
Inappropriate Catalyst or Reaction Conditions Some transition metal catalysts, particularly those used for dehydrogenative cyclizations, can promote oxidation side reactions if reaction times are prolonged or temperatures are too high.1. Catalyst Screening: Screen different catalysts and ligands to find conditions that favor the desired transformation over oxidation. 2. Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to minimize side product formation.

Experimental Protocol: Minimizing Oxidation in a Typical Cyclization Reaction

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Inerting: Purge the flask with dry nitrogen for 10-15 minutes.

  • Reagent Addition: Add this compound, the coupling partner, and any solid reagents to the flask under a positive flow of nitrogen.

  • Solvent Addition: Add degassed solvent via cannula or syringe.

  • Catalyst Addition: If using a catalyst, add it at this stage.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress closely.

  • Work-up: Upon completion, cool the reaction to room temperature under nitrogen before proceeding with the work-up.

Issue 2: Dehalogenation of the Aromatic Ring

Symptom:

  • Presence of a significant impurity with a mass that is 79 or 81 m/z units lower than the expected product, corresponding to the loss of the bromine atom.

Common Impurity:

  • De-brominated product: The bromine atom is replaced by a hydrogen atom.

Root Causes and Mitigation Strategies:

Cause Mechanism Mitigation Strategies
Reductive Conditions The C-Br bond can be cleaved under reductive conditions, particularly during catalytic hydrogenation.1. Alternative Reduction Methods: If a reduction is necessary for another functional group, consider alternative methods to catalytic hydrogenation, such as transfer hydrogenation with a suitable donor or chemical reduction with reagents like sodium borohydride if compatible. 2. Catalyst Selection: If catalytic hydrogenation is unavoidable, carefully select the catalyst. For example, in some cases, catalysts with lower activity or the use of catalyst poisons can selectively reduce one functional group over another.
Certain Transition Metal Catalysts Some palladium or nickel catalysts, especially in the presence of a hydrogen source (e.g., a protic solvent or a hydride), can facilitate reductive dehalogenation as a side reaction.1. Ligand Choice: The choice of ligand for the metal catalyst can influence the selectivity and suppress dehalogenation. 2. Reaction Conditions: Optimize reaction temperature and time; prolonged reaction times can increase the likelihood of dehalogenation.
Issue 3: Formation of Polymeric or Self-Condensation Products

Symptoms:

  • Formation of an insoluble, often colored, precipitate in the reaction mixture.

  • Broad, unresolved humps in the baseline of your chromatogram.

  • Low recovery of the desired product.

Common Impurities:

  • Polymeric materials: Arise from the self-condensation of the intermediate 2-amino-4-bromobenzaldehyde.

  • Dimerization products: Can form through various intermolecular reactions.

Root Causes and Mitigation Strategies:

Cause Mechanism Mitigation Strategies
Instability of the Intermediate Aldehyde In reactions where the alcohol is oxidized to the aldehyde as an intermediate (e.g., Friedländer quinoline synthesis), this aldehyde can be unstable and prone to self-condensation, especially at elevated temperatures or in the presence of acid or base.[3]1. One-Pot Procedures: Design the reaction as a one-pot process where the intermediate aldehyde is consumed as it is formed. 2. Control of pH: Maintain the pH of the reaction mixture within a range that minimizes aldehyde instability.
High Concentrations Higher concentrations of reactants can favor intermolecular side reactions leading to polymers.1. Dilution: Run the reaction at a lower concentration. 2. Slow Addition: If one reactant is particularly prone to self-reaction, add it slowly to the reaction mixture to maintain a low instantaneous concentration.

III. Frequently Asked Questions (FAQs)

Q1: My this compound starting material is off-white to slightly yellow. Is it still usable?

A1: A slight off-white or yellowish tinge is common and often does not significantly impact many reactions. This discoloration is typically due to minor surface oxidation. However, for high-purity applications or sensitive reactions, it is advisable to purify the starting material before use. A simple recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can often remove these colored impurities.

Q2: I am performing an N-alkylation of the amino group. What are the common side products?

A2: The primary side reaction in N-alkylation is over-alkylation, leading to the formation of the tertiary amine.[4] To minimize this, you can:

  • Use a stoichiometric amount of the alkylating agent or a slight excess of the amine.

  • Consider using a protecting group for the amine if you need to perform other transformations on the molecule first.

  • Monitor the reaction closely and stop it once the desired mono-alkylated product is maximized.

Q3: How can I effectively purify my final product from unreacted this compound and the impurities mentioned above?

A3: The choice of purification method will depend on the properties of your product and the impurities present.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

  • Recrystallization: If your product is a solid and has a suitable solubility profile, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one where your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.

  • Acid-Base Extraction: If your product does not have an acidic or basic functional group, you can use an acid wash (e.g., dilute HCl) to remove the basic starting material and other amine-containing impurities.

IV. Visualizing Impurity Formation Pathways

The following diagrams illustrate the key pathways for the formation of common impurities.

impurity_formation start This compound aldehyde 2-Amino-4-bromobenzaldehyde (Oxidation Product) start->aldehyde Oxidation (e.g., O₂, catalyst) debrominated De-brominated Product start->debrominated Reductive Dehalogenation (e.g., H₂/Pd) acid 2-Amino-4-bromobenzoic Acid (Over-oxidation Product) aldehyde->acid Over-oxidation polymer Polymeric Byproducts aldehyde->polymer Self-Condensation

Caption: Key impurity formation pathways from this compound.

V. Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify and resolve impurity issues in your reactions.

troubleshooting_workflow start Impurity Detected in Reaction characterize Characterize Impurity (LC-MS, NMR) start->characterize identify Identify Impurity Structure and Formation Pathway characterize->identify oxidation Oxidation Impurity identify->oxidation Mass consistent with oxidation product dehalogenation Dehalogenation Impurity identify->dehalogenation Mass consistent with loss of Bromine polymerization Polymeric Impurity identify->polymerization Insoluble material, broad chromatographic peaks optimize Optimize Reaction Conditions (Inert atmosphere, catalyst, temp.) oxidation->optimize dehalogenation->optimize polymerization->optimize purify Implement Purification Strategy (Chromatography, Recrystallization) optimize->purify success Pure Product Obtained purify->success

Caption: A systematic workflow for troubleshooting impurity formation.

VI. References

  • Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(21), 11342–11348. [Link]

  • Chakraborty, G., Sikari, R., Das, S., Mondal, R., Sinha, S., Banerjee, S., & Paul, N. D. (2019). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. The Journal of Organic Chemistry, 84(5), 2626–2641. [Link]

  • Wang, C., Li, S., Liu, H., Jiang, Y., & Fu, H. (2010). A simple and efficient, ligand-free copper-catalyzed approach to quinazoline derivatives uses readily available substituted (2-bromophenyl)methylamines and amides as starting materials. The Journal of Organic Chemistry, 75(22), 7936–7938. [Link]

  • Li, F., Lu, L., & Liu, P. (2016). An acceptorless coupling of o-aminobenzamides with methanol has been accomplished in the presence of the metal-ligand bifunctional catalyst [Cp*Ir(2,2′-bpyO)(H2O)] to provide quinazolinones in good yields. Organic Letters, 18(11), 2580–2583. [Link]

  • Reddy, C. B. R., & Reddy, S. R. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229–233. [Link]

  • Facile preparation of 4-substituted quinazoline derivatives. (2016). Journal of Visualized Experiments, (108), 53710. [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. (2023). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(7), 3198. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022). ACS Omega, 7(16), 14197–14208. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2011). Organic Syntheses, 88, 169. [Link]

  • Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024). Chemistry – An Asian Journal. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences, 12(4), 53-59. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (2-Amino-4-bromophenyl)methanol (CAS No. 946122-05-0).[1] This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this valuable building block on a laboratory or pilot scale. Here, we provide in-depth protocols, troubleshooting advice, and frequently asked questions based on established chemical principles and field-proven insights.

Overview of Synthetic Strategy

This compound is a key intermediate in medicinal chemistry, valued for its trifunctional nature which allows for diverse synthetic modifications.[2][3] The most direct and common synthetic route involves the chemoselective reduction of the carboxylic acid group of 2-Amino-4-bromobenzoic acid, while preserving the amino and bromo functionalities on the aromatic ring.

The primary challenge in this synthesis is achieving selective reduction of the carboxylic acid in the presence of the electron-donating amino group and the halogen, which can sometimes be susceptible to reduction under harsh conditions. The choice of reducing agent is therefore critical to the success, yield, and purity of the synthesis.

Synthesis_Overview cluster_main Synthetic Workflow for this compound Start Starting Material: 2-Amino-4-bromobenzoic Acid Reduction Step 1: Selective Reduction (e.g., using BH3•THF) Start->Reduction Quench Step 2: Reaction Quench (e.g., with Methanol, Water) Reduction->Quench Workup Step 3: Aqueous Workup & Extraction Quench->Workup Purification Step 4: Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? The most common and commercially available starting material is 2-Amino-4-bromobenzoic acid (CAS No. 20776-50-5).[4][5] Its properties, such as a melting point of 230-234 °C, are well-documented.[4][5][6]

Q2: Which reducing agent is best for converting 2-Amino-4-bromobenzoic acid to the corresponding alcohol? Borane complexes, particularly Borane-tetrahydrofuran complex (BH₃·THF), are highly recommended. Borane is a highly effective and chemoselective agent for reducing carboxylic acids without affecting aromatic halides or other functional groups under standard conditions. While stronger agents like LiAlH₄ could work, they are less selective and require more stringent anhydrous conditions and careful quenching procedures.

Q3: How can I monitor the progress of the reduction reaction? The reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio). The starting material (a carboxylic acid) will have a lower Rf value (more polar) than the product (an alcohol). The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC.

Q4: What are the physical properties and storage conditions for the final product, this compound? The final product is typically a solid at room temperature. It should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation.

Detailed Experimental Protocol

This protocol describes the reduction of 2-Amino-4-bromobenzoic acid using Borane-tetrahydrofuran complex (BH₃·THF).

Materials:

  • 2-Amino-4-bromobenzoic acid (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex solution (1 M in THF, approx. 2.0-3.0 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Amino-4-bromobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material completely.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the BH₃·THF solution (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes. Ensure the internal temperature remains between 0-5 °C. (Caution: Hydrogen gas is evolved).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Re-dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting cluster_trouble Troubleshooting Decision Tree cluster_incomplete cluster_lowyield cluster_impure Problem Identify Problem Incomplete Incomplete Reaction (Starting material remains) Problem->Incomplete Check TLC LowYield Low Yield Problem->LowYield After purification Impure Impure Product (Multiple spots on TLC) Problem->Impure Check TLC Incomplete_Sol1 Extend reaction time or gently warm (e.g., to 40°C) Incomplete->Incomplete_Sol1 Incomplete_Sol2 Check quality/equivalents of BH3•THF Incomplete->Incomplete_Sol2 Incomplete_Sol3 Ensure starting material is fully dissolved Incomplete->Incomplete_Sol3 LowYield_Sol1 Optimize quenching step (avoid excessive heat) LowYield->LowYield_Sol1 LowYield_Sol2 Ensure thorough extraction during workup LowYield->LowYield_Sol2 LowYield_Sol3 Refine purification method to minimize loss LowYield->LowYield_Sol3 Impure_Sol1 Identify byproducts (e.g., borate esters) Impure->Impure_Sol1 Impure_Sol2 Improve workup: ensure bicarb wash is sufficient to hydrolyze esters Impure->Impure_Sol2 Impure_Sol3 Optimize purification: - Adjust column chromatography gradient - Test different recrystallization solvents Impure->Impure_Sol3

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: The reaction is incomplete, and a significant amount of starting material remains after the recommended reaction time.

  • Possible Cause 1: Insufficient Reducing Agent. The BH₃·THF solution may have degraded over time. It is sensitive to moisture and air.

    • Solution: Use a freshly opened bottle of BH₃·THF or titrate an older bottle to determine its exact molarity before use. Alternatively, increase the equivalents of the reducing agent used (e.g., from 2.5 to 3.0 eq).

  • Possible Cause 2: Low Reaction Temperature. While the addition is done at 0 °C for safety, the reaction itself may proceed slowly at room temperature.

    • Solution: After allowing the reaction to stir at room temperature for several hours, you can gently heat the mixture to 40-50 °C for 1-2 hours to drive it to completion. Monitor closely by TLC.

Problem: The final yield is lower than expected.

  • Possible Cause 1: Loss during Work-up. The product, being an amino alcohol, has some water solubility.

    • Solution: During the extraction with ethyl acetate, ensure you perform multiple extractions (at least 3) of the aqueous layer to recover as much product as possible. Saturating the aqueous layer with NaCl (brine) will decrease the product's solubility in water and improve extraction efficiency.

  • Possible Cause 2: Inefficient Purification. Product may be lost during recrystallization if the wrong solvent system is used or if the product is too soluble in the chosen solvent.

    • Solution: Perform small-scale solubility tests to find the optimal recrystallization solvent system. Typically, a good system involves a solvent in which the product is soluble when hot but poorly soluble when cold. A combination like ethyl acetate/hexanes or ethanol/water often works well.[7]

Problem: The purified product contains persistent impurities.

  • Possible Cause 1: Formation of Borate Esters. During the reaction and workup, stable borate esters can form with the product alcohol, which can be difficult to separate.

    • Solution: Ensure the quenching and workup steps are robust. Adding a co-solvent like methanol during the workup and ensuring a thorough wash with an aqueous base (like NaHCO₃) can help hydrolyze these esters. In some cases, stirring the crude product in methanol for an hour before extraction can be beneficial.

  • Possible Cause 2: Over-reduction or Side Reactions. While unlikely with BH₃·THF, very harsh conditions (e.g., prolonged heating at high temperatures) could potentially lead to side reactions.

    • Solution: Adhere to the recommended temperature and time profiles. If byproducts are still observed, purification by column chromatography is the most effective way to isolate the desired product.

References
  • This compound. Synblock.
  • A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applic
  • This compound | 946122-05-0. Sigma-Aldrich.
  • 2-Amino-4-bromobenzoic acid | CAS#:20776-50-5. Chemsrc.
  • This compound | 946122-05-0. Sigma-Aldrich.
  • Exploring the Chemical Properties of 2-Amino-4-bromobenzoic Acid: A Supplier's Insight. Benchchem.
  • Purific
  • 946122-05-0|this compound|BLD Pharm. BLD Pharm.
  • 2-Amino-4-bromobenzyl alcohol | CAS No- 946122-05-0. Simson Pharma Limited.
  • The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry. Benchchem.
  • This compound. Merck.
  • 2-Amino-4-bromobenzoic acid 97 20776-50-5. Sigma-Aldrich.

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Technical Support Center: Palladium Catalyst Removal from (2-Amino-4-bromophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from reactions involving (2-Amino-4-bromophenyl)methanol and structurally similar compounds. The presence of both an amine and a benzylic alcohol introduces unique challenges, including potential chelation of palladium, which can complicate its removal. This document provides in-depth, field-proven insights and practical troubleshooting to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the importance and general methodology of palladium removal.

Q1: Why is the complete removal of palladium from my Active Pharmaceutical Ingredient (API) so critical?

A1: Residual palladium in APIs is a significant safety concern due to its potential toxicity. Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in final drug products.[1][2][3] Palladium is classified as a Class 2B element, which requires a risk-based assessment and control when intentionally added to a process.[2][4][5] The permitted daily exposure (PDE) for palladium via the oral route is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose of the drug.[6] Beyond regulatory compliance, residual palladium can negatively impact downstream chemistry, degrade the API over time, and interfere with biological assays, compromising research data and product stability.[7]

Q2: What are the primary methods for removing palladium catalysts?

A2: Palladium removal strategies can be broadly categorized into three main types:

  • Adsorption: This is the most common approach and involves using a solid support with a high affinity for palladium. The palladium-laden adsorbent is then removed by simple filtration. Common adsorbents include activated carbon, functionalized silica gels (metal scavengers), and ion-exchange resins.[8][9][10]

  • Extraction/Precipitation: This involves selectively precipitating the palladium, often by forming an insoluble complex, or using a liquid-liquid extraction to draw the metal into a phase separate from the product.

  • Crystallization: While sometimes effective, crystallization can be unreliable for palladium removal and may even concentrate the metal impurity within the crystal lattice if the palladium species co-crystallizes with the product.[3]

The choice of method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the residual palladium (homogeneous vs. heterogeneous).[8]

Q3: My molecule, this compound, contains both an amine and an alcohol. How does this affect palladium removal?

A3: The presence of Lewis basic functional groups, such as amines and to a lesser extent alcohols, can significantly complicate palladium removal. These groups can act as ligands, forming stable, soluble complexes with palladium species.[8][11] This is a critical consideration because it can prevent the palladium from precipitating or adsorbing onto a solid support. The amino group, in particular, can be a potent chelator for palladium, making scavenging more challenging than in substrates lacking such functionality.[8][11] Therefore, the selection of a scavenging agent or method must account for its ability to compete effectively with your product for binding to the palladium.

Q4: What is a realistic target for residual palladium concentration after a purification process?

A4: For an API, the ultimate goal is to reduce palladium levels to below the ICH Q3D guideline limit, which is typically ≤10 ppm.[6][12] Achieving this often requires a multi-step approach. For instance, an initial filtration might be followed by treatment with a high-affinity scavenger.[13] It is crucial to determine the palladium concentration at each step using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate the effectiveness of the chosen method.[10]

Part 2: Troubleshooting Guide & In-Depth Protocols

This section provides solutions to specific problems you may encounter during your experiments.

Problem: I performed a standard filtration through Celite® after my cross-coupling reaction, but ICP-MS analysis shows very high palladium levels remain in my product solution. What is happening?

Answer: This is a common issue and typically indicates that the residual palladium is not in a filterable, heterogeneous form (like Pd/C). Instead, it is likely present as soluble, homogeneous palladium species, possibly complexed with ligands from your reaction or with your product itself.[14] Simple filtration is only effective for removing solid particles.[13] To address this, you must employ a method that can capture these dissolved palladium species.

Solution-Oriented Workflow: Selecting the Right Scavenging Method

The choice of a palladium removal technique is system-dependent and requires careful consideration of several factors.[8] The following decision workflow can help guide your selection process.

G start Start: High Pd in this compound reaction mixture check_form Is Pd Heterogeneous? (e.g., Pd/C) start->check_form filtration Primary Filtration (e.g., through Celite®) check_form->filtration Yes decision Choose Scavenging Method Based on Screening check_form->decision No / Soluble check_soluble High Pd Levels Remain? filtration->check_soluble check_soluble->decision Yes analysis Analyze Pd Levels (ICP-MS) check_soluble->analysis No carbon_node Activated Carbon Treatment carbon_node->analysis scavenger_node Functionalized Silica Scavenger Treatment scavenger_node->analysis crystallization_node Crystallization / Aqueous Wash crystallization_node->analysis decision->carbon_node Cost-sensitive, moderate selectivity decision->scavenger_node High selectivity needed, functional group tolerance decision->crystallization_node Product is a stable solid end_ok End: Pd < 10 ppm analysis->end_ok Success end_fail Re-evaluate Method or Combine Methods analysis->end_fail Failure

Caption: Decision workflow for palladium removal.

Comparison of Common Palladium Scavenging Methods

The table below summarizes the key characteristics of the most widely used scavenging techniques to help you make an informed choice.

MethodPrinciple of ActionAdvantagesDisadvantagesBest Suited For...
Activated Carbon Adsorption (Physisorption & Chemisorption) of Pd species onto a high-surface-area carbon matrix.[8][9]Low cost, effective for various Pd species (Pd(0), Pd(II)), widely available.[8][9]Can adsorb the product, leading to yield loss; may require larger quantities and longer contact times.[8]Initial bulk removal of palladium, cost-sensitive processes, reactions where some product loss is acceptable.
Functionalized Silica Scavengers (e.g., Thiol, Thiourea, DMT) Chemisorption, where functional groups (e.g., sulfur-based ligands) covalently bind to palladium.[8][15]High selectivity for palladium, minimal product loss, high efficiency, stable in various solvents.[8][15][16]Higher cost compared to activated carbon.[9]Reactions with sensitive or high-value products; when very low Pd levels (<10 ppm) are required; processes involving chelating substrates like amines.[15][16]
Aqueous Wash / Precipitation (with agents like N-acetyl cysteine) A chelating agent is added to the organic phase, complexes with palladium, and is then extracted into an aqueous phase or precipitates.[10][13]Can be cost-effective and efficient for specific systems.Requires optimization; may introduce additional reagents that need to be removed; emulsion formation can be an issue.Situations where a suitable and easily separable palladium complex can be formed.

Detailed Experimental Protocols

Here are step-by-step guides for two of the most effective methods. Note: These are general protocols and should be optimized for your specific reaction scale and conditions.

Protocol 1: Palladium Removal Using Activated Carbon

This method is a cost-effective first line of defense, particularly for removing bulk palladium.

  • Reaction Workup: Once your reaction is complete, dilute the crude reaction mixture with a suitable solvent (e.g., Ethyl Acetate, THF) to reduce viscosity.

  • Addition of Activated Carbon: Add powdered activated carbon to the mixture. A typical starting point is 5-10 wt% relative to the theoretical product weight.[7]

  • Stirring: Stir the resulting suspension vigorously at a controlled temperature. Room temperature is often sufficient, but gentle heating to 40-50 °C can improve efficiency.[8] A contact time of 2-12 hours is standard, but this should be optimized.[7]

  • Monitoring: Take small, filtered aliquots at different time points (e.g., 2h, 6h, 12h) and analyze for residual palladium to determine the optimal stirring time.

  • Filtration: Prepare a 1-2 cm pad of Celite® in a Büchner or sintered glass funnel. Filter the slurry through the Celite® pad to remove the activated carbon.

  • Washing and Concentration: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[7] Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Submit the final product for ICP-MS analysis to quantify the remaining palladium concentration.

Safety Note: Activated carbon, especially when loaded with palladium and solvent, can be pyrophoric. Handle with care and do not allow the filter cake to dry completely in the open air.[7]

Protocol 2: Palladium Removal Using Functionalized Silica Scavengers

This method offers high selectivity and is ideal for achieving very low palladium levels, especially in the presence of chelating functional groups like the amine in this compound. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) is a robust and versatile choice.[15]

  • Scavenger Selection: Choose a scavenger based on the palladium's likely oxidation state and the solvent system. Thiol- and thiourea-based scavengers are excellent for various forms of palladium.[15]

  • Addition of Scavenger: After the reaction is complete (and after any initial filtration of heterogeneous catalysts), add the functionalized silica scavenger to the reaction mixture. A typical loading is 3-10 molar equivalents relative to the initial amount of palladium catalyst used.[7]

  • Stirring: Stir the mixture at room temperature or with gentle heating (40-60 °C) if your product is thermally stable. The required time can range from 2 to 24 hours.[7]

  • Optimization: The key parameters to optimize are scavenger loading, temperature, and time. Run small-scale parallel experiments to find the most efficient conditions.

  • Filtration: Remove the silica scavenger by simple filtration. Wash the scavenger on the filter with fresh solvent to ensure complete product recovery.

  • Concentration & Analysis: Concentrate the filtrate and submit the purified product for ICP-MS analysis to confirm the final palladium level is within the acceptable range.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. Available from: [Link]

  • Malcolmson, S. J., et al. (2006). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available from: [Link]

  • How to Remove Palladium in three easy steps. Biotage. (2023). Available from: [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available from: [Link]

  • Xiao, H., Goundry, W. R. F., Griffiths, R., Feng, Y., & Karlsson, S. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Available from: [Link]

  • Guideline for elemental impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Available from: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available from: [Link]

  • Garrett, C. E., et al. (2006). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available from: [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available from: [Link]

  • ICH guideline Q3D(R1) on elemental impurities. European Medicines Agency (EMA). (2019). Available from: [Link]

  • Your trick to remove residual palladium. Reddit r/Chempros. (2025). Available from: [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. (2006). Available from: [Link]

  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available from: [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. (2015). Available from: [Link]

  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. (2022). Available from: [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available from: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available from: [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. ACS Publications. (2023). Available from: [Link]

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. Available from: [Link]

  • Frey, M., & Plietker, B. (2020). Oxidative Addition of Water, Alcohols, and Amines in Palladium Catalysis. Angewandte Chemie International Edition. Available from: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available from: [Link]

  • He, L., et al. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron. Available from: [Link]

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Characterization of unexpected byproducts in (2-Amino-4-bromophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Amino-4-bromophenyl)methanol

Introduction: Navigating the Synthesis of a Key Intermediate

Welcome to the technical support guide for the synthesis of this compound. This molecule, with its vicinal amino and alcohol functionalities and a strategic bromine handle, is a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of its functional groups presents unique challenges, often leading to the formation of unexpected and difficult-to-separate byproducts.

This guide is structured as an interactive troubleshooting resource. It moves beyond simple procedural outlines to explore the mechanistic origins of common synthetic hurdles. By understanding the "why" behind byproduct formation, researchers can proactively optimize conditions, streamline purification, and ensure the integrity of their final compound. We will address issues encountered primarily during the common synthetic route: the reduction of 2-Amino-4-bromobenzoic acid.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and problems encountered during the synthesis and handling of this compound.

Q1: My final product is an off-white or brownish solid that darkens over time. What is causing this instability?

A2: this compound is highly susceptible to oxidation, particularly when exposed to air and light.[1] The primary culprits are the electron-rich aniline moiety and the primary benzyl alcohol. The amino group can oxidize to form colored nitroso or nitro compounds, or participate in polymerization reactions, leading to complex, often insoluble materials.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction workup, purification, and storage under an inert atmosphere (Nitrogen or Argon).

  • Storage: Store the purified product in a cool, dark place, preferably in an amber vial flushed with inert gas.

  • Antioxidants: For long-term solution storage, consider the addition of a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if compatible with downstream applications.

Q2: I'm experiencing very low yields after aqueous workup and extraction. Where is my product going?

A2: The combination of the amino and hydroxyl groups makes this compound quite polar and partially soluble in water.[1][2] Significant product loss can occur during the aqueous wash and extraction phases of the workup.

Optimization Strategies:

  • Brine Wash: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product (the "salting-out" effect).

  • Solvent Choice: Use a more polar extraction solvent, such as Ethyl Acetate (EtOAc), instead of less polar options like Dichloromethane (DCM) or Diethyl Ether.

  • Multiple Extractions: Perform multiple, smaller-volume extractions (e.g., 5 x 50 mL) rather than one large extraction (1 x 250 mL). This is a more efficient method for recovering product from the aqueous phase.

Q3: My column chromatography purification is not giving clean separation, or the product seems to be degrading on the silica gel.

A3: Standard silica gel is acidic and can promote the degradation or strong binding of polar, basic compounds like aminobenzyl alcohols. The amino group can protonate and bind irreversibly to the acidic silica surface, leading to streaking, poor recovery, and on-column decomposition.

Purification Recommendations:

  • Deactivated Silica: Treat your silica gel with a base before preparing the column. A common method is to use a solvent system containing a small amount of triethylamine (Et₃N) or ammonia (e.g., 0.5-1% in the mobile phase) to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase silica (C18) for purification if issues persist.

  • Solvent System: A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is typically effective.[2] For very polar impurities, adding a small amount of Methanol to the Ethyl Acetate may be necessary.

Part 2: Troubleshooting by Synthetic Route - Reduction of 2-Amino-4-bromobenzoic Acid

The most common laboratory-scale synthesis involves the reduction of the carboxylic acid moiety of 2-Amino-4-bromobenzoic acid. Reagents like Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LAH) are typically used. Each comes with a distinct profile of potential side reactions.

Logical Flow for Byproduct Identification

Before diving into specific issues, it's crucial to have a systematic workflow for identifying what went wrong.

G TLC Observation: Multiple Spots on TLC Analysis Characterization (NMR, LC-MS) TLC->Analysis Impurity_ID Impurity Identified? Analysis->Impurity_ID SM Starting Material (2-Amino-4-bromobenzoic acid) Impurity_ID->SM  Yes, MW = 216/218 Aldehyde Aldehyde Byproduct (2-Amino-4-bromobenzaldehyde) Impurity_ID->Aldehyde  Yes, MW = 200/202 Dimer Dimer/Polymer (High MW Species) Impurity_ID->Dimer  Yes, MW > 400 Unknown Unknown Byproduct Impurity_ID->Unknown No Cause_SM Cause: - Insufficient Reducing Agent - Short Reaction Time SM->Cause_SM Cause_Aldehyde Cause: - Incomplete Reduction - Air Oxidation during Workup Aldehyde->Cause_Aldehyde Cause_Dimer Cause: - High Temperature - Acidic Conditions Dimer->Cause_Dimer Further_Analysis Action: - Isolate and perform  detailed structural elucidation Unknown->Further_Analysis

Caption: Byproduct identification workflow.

Issue 1: Presence of 2-Amino-4-bromobenzaldehyde Byproduct

This is arguably the most common byproduct, arising from either incomplete reduction of the carboxylic acid or over-oxidation of the final alcohol product.

Identifying the Aldehyde:

  • ¹H NMR: Look for a characteristic singlet for the aldehyde proton (-CHO) between 9.5 and 10.5 ppm. You will also see a corresponding decrease in the integration of the benzylic alcohol signal (-CH₂OH) around 4.6 ppm.

  • LC-MS: The aldehyde will have a molecular weight of 200.00 g/mol (or 202.00 for the ⁸¹Br isotope), which is 2 amu less than the desired product.

  • FT-IR: A strong C=O stretch will appear around 1680-1700 cm⁻¹.

Mechanistic Cause & Solution:

G cluster_reduction Incomplete Reduction Pathway cluster_oxidation Post-Synthesis Oxidation Pathway Acid 2-Amino-4-bromobenzoic Acid Intermediate Borate/Aluminate Ester Intermediate Acid->Intermediate BH3 or LAH Aldehyde 2-Amino-4-bromobenzaldehyde Intermediate->Aldehyde Hydrolysis (Insufficient Reductant) Product This compound Intermediate->Product Full Reduction + Hydrolysis Product_Ox This compound Aldehyde_Ox 2-Amino-4-bromobenzaldehyde Product_Ox->Aldehyde_Ox Air (O2) during workup/ purification

Caption: Pathways to aldehyde byproduct formation.

Troubleshooting Table: Aldehyde Formation

Potential CauseScientific RationaleRecommended Solution
Insufficient Reducing Agent Both the carboxylic acid proton and the amine protons are acidic and will consume one equivalent of a hydride reagent (like LAH) each before reduction begins.[2] Borane can form a non-reactive complex with the amine.Use at least 3-4 equivalents of LAH or BH₃·THF. Add the reagent slowly at 0 °C and then allow the reaction to warm to room temperature or reflux to ensure completion.
Non-Anhydrous Conditions Water will rapidly and exothermically quench both LAH and borane reagents, rendering them inactive for the desired reduction.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., dry THF). Handle hygroscopic reagents like LAH in a glovebox or under a strong flow of inert gas.
Air Oxidation During Workup Benzyl alcohols, especially those activated with electron-donating amino groups, are prone to oxidation.[3][4][5] This can be catalyzed by trace metals or simply occur on exposure to atmospheric oxygen.Degas all solutions (water, solvents) used in the workup with N₂ or Argon. Maintain an inert atmosphere over the separatory funnel during extraction. Minimize the time the product is exposed to air, especially when on a rotary evaporator or during chromatography.
Issue 2: Presence of Unreacted Starting Material

Finding significant amounts of 2-Amino-4-bromobenzoic acid in your crude product points to a fundamental failure in the reduction reaction.

Identifying the Starting Material:

  • TLC: The starting acid is typically much more polar than the product alcohol and will have a much lower Rf value.

  • ¹H NMR: The characteristic broad singlet of the carboxylic acid proton (-COOH) will be visible downfield, typically >11 ppm.

  • Solubility: The starting material may precipitate during the workup if the pH is not sufficiently basic to keep it deprotonated and water-soluble.

Troubleshooting Table: Incomplete Reaction

Potential CauseScientific RationaleRecommended Solution
Poor Reagent Quality LAH and borane complexes degrade upon exposure to atmospheric moisture over time. An old or improperly stored bottle will have significantly reduced activity.Use a fresh, unopened bottle of the reducing agent or titrate a solution to determine its active concentration before use.
Low Reaction Temperature/Time The reduction of aminobenzoic acids can be sluggish due to the formation of intermediate amine-borane or aluminate complexes that are less reactive.After the initial addition at low temperature, increase the temperature (e.g., reflux in THF) and monitor the reaction by TLC until all starting material is consumed. This may take several hours.
Byproduct Molecular Weight Reference Table
Compound NameStructureFormulaMW ( g/mol )Expected MS Peak (M+H)⁺
This compound (Product)NH₂-C₆H₃(Br)-CH₂OHC₇H₈BrNO202.05202.99 / 204.99
2-Amino-4-bromobenzoic acid (Starting Material)NH₂-C₆H₃(Br)-COOHC₇H₆BrNO₂216.03216.97 / 218.97
2-Amino-4-bromobenzaldehyde (Byproduct)NH₂-C₆H₃(Br)-CHOC₇H₆BrNO200.03200.98 / 202.98
Bis(2-amino-4-bromobenzyl) ether (Dimer Byproduct)(NH₂-C₆H₃(Br)-CH₂)₂OC₁₄H₁₄Br₂N₂O386.08386.95 / 388.95 / 390.95

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound via Borane Reduction

This protocol is a representative method and should be adapted and optimized based on laboratory results.

  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of Nitrogen.

  • Reagent Addition: To the flask, add 2-Amino-4-bromobenzoic acid (2.16 g, 10.0 mmol). Add 50 mL of anhydrous Tetrahydrofuran (THF). Stir to form a suspension.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly, add a 1.0 M solution of Borane-THF complex (BH₃·THF) (30.0 mL, 30.0 mmol, 3.0 eq) dropwise via a syringe over 20 minutes. Vigorous bubbling (H₂ evolution) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 1:1 Hexanes:Ethyl Acetate). The starting material (Rf ≈ 0.2) should be consumed in favor of the product spot (Rf ≈ 0.5).

  • Quenching: Cool the reaction back to 0 °C. Very carefully and slowly, add Methanol dropwise until bubbling ceases. This will quench the excess borane. Then, add 20 mL of 1 M HCl (aq) and stir for 30 minutes to hydrolyze the borate ester complex.

  • Workup: Remove the organic solvents via rotary evaporation. Basify the remaining aqueous slurry to pH > 10 with 3 M NaOH (aq).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography (silica gel treated with 1% Et₃N in the eluent) using a Hexane/Ethyl Acetate gradient.

Protocol 2: ¹H NMR Sample Preparation for Byproduct Analysis

  • Sample Prep: Accurately weigh ~5-10 mg of the crude reaction mixture into a clean vial.

  • Solvent: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often better for resolving exchangeable protons (-OH, -NH₂).

  • Analysis: Acquire a standard ¹H NMR spectrum. Pay close attention to the following regions:

    • 9.5 - 10.5 ppm: Aldehyde proton.

    • ~7.0 - 7.5 ppm: Aromatic protons. The pattern will change depending on the species.

    • ~4.5 - 5.5 ppm: Exchangeable -OH and -NH₂ protons (broad).

    • ~4.6 ppm: Benzylic -CH₂ protons of the product.

References

  • BenchChem Technical Support Center. (2025). Synthesis of 4-Aminobenzyl Alcohol.
  • Ghorai, P., & Jadhav, S. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 3(12). [Link]

  • Ghorai, P., & Jadhav, S. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC, NIH. [Link]

  • BenchChem Technical Support Center. (2025). Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions.
  • Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

  • Reddit User Discussion. (2018). What are the byproducts of reduction with borohydride?[Link]

  • Zhang, X., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research, 60(7), 2899-2908. [Link]

  • Myers, A. G. Research Group. Reducing Agents. Harvard University. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of Aminobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of isomeric starting materials is a critical decision that dictates synthetic strategy and outcomes. The aminobenzyl alcohols—existing as ortho-, meta-, and para- isomers—are foundational building blocks in medicinal chemistry and materials science.[1] While structurally similar, their reactivities diverge significantly due to the nuanced interplay of electronic and steric effects imparted by the relative positions of the amino (-NH2) and hydroxymethyl (-CH2OH) groups.

This guide provides an in-depth comparison of the reactivity of these three isomers. We will explore the theoretical principles governing their behavior and present experimental data to offer a clear, evidence-based framework for synthetic planning.

Theoretical Framework: Electronic and Steric Influences

The reactivity of an aminobenzyl alcohol isomer is primarily governed by the electronic effects of its two functional groups on the aromatic ring.

  • Amino Group (-NH2): This is a powerful activating group. Through a strong positive resonance effect (+R), it donates electron density to the aromatic ring, particularly at the ortho and para positions. It also has a weaker, electron-withdrawing inductive effect (-I).

  • Hydroxymethyl Group (-CH2OH): This group is weakly deactivating due to its electron-withdrawing inductive effect (-I) and has no significant resonance effect.

The combination of these effects determines the nucleophilicity of the aromatic ring, the acidity of the alcohol, and the basicity of the amine, leading to distinct reactivity profiles for each isomer.

Diagram: Electronic Effects on Aminobenzyl Alcohol Isomers

The following diagram illustrates how the electron-donating amino group influences the electron density of the aromatic ring in each isomer, highlighting the positions activated towards electrophilic attack.

G cluster_ortho ortho-Aminobenzyl Alcohol cluster_meta meta-Aminobenzyl Alcohol cluster_para para-Aminobenzyl Alcohol ortho_node δ- ortho_activated Activated Positions (ortho/para to -NH₂) meta_node δ- meta_activated Activated Positions (ortho/para to -NH₂) para_node δ- para_activated Activated Positions (ortho/para to -NH₂)

Caption: Distribution of electron density in aminobenzyl alcohol isomers.

  • ortho-Aminobenzyl Alcohol: The proximity of the -NH2 and -CH2OH groups introduces significant steric hindrance .[2] This can impede reactions at both functional groups and at the adjacent ring positions. Electronically, the ring is highly activated at the positions para and ortho to the amino group.

  • meta-Aminobenzyl Alcohol: The activating effect of the -NH2 group is directed to the C2, C4, and C6 positions. The deactivating -CH2OH group at C3 has less influence on these activated sites. Consequently, the ring is less activated overall compared to the ortho and para isomers at the most reactive sites.[3][4]

  • para-Aminobenzyl Alcohol: The -NH2 and -CH2OH groups are positioned to have complementary electronic effects without steric interference. The amino group strongly activates the positions ortho to it (C2 and C6), making this isomer highly reactive in electrophilic aromatic substitutions.[5][6]

Comparative Reactivity in Key Transformations

The theoretical differences manifest in varying reaction rates and product distributions across common synthetic transformations.

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as halogenation or nitration, are highly sensitive to the electron density of the aromatic ring.[7] The rate of substitution is directly related to the activating strength of the substituents.[8]

Expected Reactivity Order: para > ortho >> meta

  • Para Isomer: Exhibits the highest reactivity due to the powerful activation by the -NH2 group at the positions adjacent to the hydroxymethyl group.

  • Ortho Isomer: Also highly activated, but steric hindrance from the adjacent -CH2OH group can slightly reduce the rate of attack compared to the para isomer.[9]

  • Meta Isomer: Significantly less reactive. The directing effects of the two groups are not reinforcing at any single position, leading to a much slower reaction rate.[4][10]

Isomer Relative Rate of Bromination (Qualitative) Primary Site of Substitution Governing Factors
ortho-Aminobenzyl AlcoholHighC4 and C6 (relative to -CH₂OH)Strong +R activation from -NH₂, moderate steric hindrance.
meta-Aminobenzyl AlcoholLowC2, C4, and C6 (relative to -NH₂)Non-cooperative directing effects, lower ring activation.[4]
para-Aminobenzyl AlcoholVery HighC2 and C6 (relative to -CH₂OH)Strong, cooperative +R activation from -NH₂, minimal steric hindrance.
Oxidation of the Hydroxymethyl Group

The oxidation of the benzylic alcohol to the corresponding aldehyde is a common and crucial transformation.[11][12] The ease of this reaction can be influenced by the electronic nature of the substituent on the aromatic ring.

Expected Reactivity Order: para ≈ ortho > meta

Electron-donating groups generally facilitate oxidation by stabilizing the electron-deficient transition state. The strong electron-donating -NH2 group in the ortho and para positions enhances the electron density at the benzylic carbon, making it more susceptible to oxidation compared to the meta isomer.

A study on the chemoselective oxidation of various substituted benzyl alcohols using a CuI/DMAP/TEMPO system demonstrated that aminobenzyl alcohols can be efficiently converted to their respective aldehydes in excellent yields, typically within 3-5 hours at room temperature.[11] While a direct kinetic comparison between the isomers was not the focus, the high yields obtained for ortho-aminobenzyl alcohol derivatives (88-95%) suggest the reaction is highly effective for electron-rich systems.[11]

Isomer Qualitative Oxidation Rate Key Influencing Factor Potential Side Reactions
ortho-Aminobenzyl AlcoholFast+R effect of -NH₂ increases electron density.Intramolecular cyclization, oxidation of -NH₂.
meta-Aminobenzyl AlcoholSlower-I effect of -NH₂ dominates at the meta position.Fewer side reactions due to lower reactivity.
para-Aminobenzyl AlcoholFastStrong +R effect of -NH₂ enhances reactivity.Polymerization, oxidation of -NH₂.
N-Acylation of the Amino Group

The acylation of the amino group is a fundamental reaction for protection or derivatization. The nucleophilicity of the nitrogen atom, and thus the reaction rate, is influenced by the electronic environment.

Expected Reactivity Order: meta > para ≈ ortho

The electron-withdrawing -CH2OH group slightly reduces the electron density on the nitrogen atom through an inductive effect. This effect is distance-dependent.

  • meta-Isomer: The -CH2OH group is furthest from the -NH2 group, exerting the weakest deactivating inductive effect. This results in the most nucleophilic amine.

  • para- and ortho-Isomers: The proximity of the -CH2OH group leads to a more pronounced electron-withdrawing effect, slightly reducing the nucleophilicity of the amine compared to the meta isomer. In the ortho isomer, steric hindrance can further slow the reaction rate.[2]

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for key transformations are outlined below. These protocols are designed to be self-validating through the inclusion of specific workup and purification steps.

Protocol 1: Comparative Oxidation to Aminobenzaldehydes

This protocol uses a mild, copper-catalyzed aerobic oxidation system to compare the conversion rates of the three isomers.[11]

Workflow Diagram: Comparative Oxidation

G start Prepare 3 Reaction Flasks (1 for each isomer) reagents To each flask, add: - Aminobenzyl Alcohol (1 mmol) - CuI (0.1 mmol, 10 mol%) - DMAP (0.1 mmol, 10 mol%) - TEMPO (0.01 mmol, 1 mol%) - Acetonitrile (5 mL) start->reagents reaction Stir under O₂ Balloon at Room Temperature reagents->reaction tlc Monitor Reaction Progress by TLC (e.g., every 30 mins) reaction->tlc tlc->reaction Continue until starting material is consumed quench Quench with Saturated NH₄Cl (aq) tlc->quench extract Extract with Ethyl Acetate (3 x 15 mL) quench->extract dry Dry Organic Layer (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography (Silica gel, Hexane:EtOAc gradient) dry->purify analyze Analyze Yield and Purity (¹H NMR, GC-MS) purify->analyze

Caption: Workflow for the comparative oxidation of aminobenzyl alcohol isomers.

Step-by-Step Procedure:

  • In three separate round-bottom flasks equipped with magnetic stir bars, place ortho-, meta-, and para-aminobenzyl alcohol (1 mmol each).

  • To each flask, add CuI (10 mol%), 4-dimethylaminopyridine (DMAP, 10 mol%), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 1 mol%).[11]

  • Add acetonitrile (5 mL) to each flask and seal with a septum.

  • Fit each flask with a balloon filled with oxygen (O₂).

  • Stir the reactions vigorously at room temperature.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) every 30 minutes, noting the time to completion for each isomer.

  • Upon completion, quench the reactions by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the respective aminobenzaldehyde.

  • Determine the isolated yield and compare the reaction times.

Summary and Recommendations

The choice of aminobenzyl alcohol isomer has profound consequences for chemical reactivity. The following table summarizes the key takeaways for synthetic planning.

Reaction TypeMost Reactive IsomerLeast Reactive IsomerRationale
Electrophilic Aromatic Substitution parametaGoverned by the strong ortho, para-directing and activating nature of the -NH₂ group.[3][5][6]
Oxidation of -CH₂OH para / orthometaElectron-donating groups at the ortho/para positions stabilize the transition state.
N-Acylation of -NH₂ metaorthoReactivity is dictated by amine nucleophilicity, which is highest when the deactivating -CH₂OH group is distant and sterically non-interfering.

Recommendations for Researchers:

  • For rapid functionalization of the aromatic ring via EAS, the para-aminobenzyl alcohol is the superior choice due to its high activation and minimal steric hindrance.

  • When planning selective oxidation of the alcohol , both ortho- and para-aminobenzyl alcohol are excellent substrates, though one must be mindful of potential side reactions involving the amine.

  • For reactions requiring derivatization of the amino group , such as in the synthesis of antibody-drug conjugate linkers, meta-aminobenzyl alcohol will likely provide the fastest reaction kinetics due to its higher nucleophilicity.

By understanding these fundamental principles and leveraging the distinct reactivity profiles of each isomer, researchers can design more efficient, predictable, and successful synthetic routes.

References

  • Reddy, R. S., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistrySelect. Available at: [Link]

  • Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Williamson, K. L. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Aminobenzyl alcohol. PubChem. Available at: [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Action spectrum for the oxidation of (A) 4-chlorobenzyl alcohol and (B)... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). N‐ and O‐acylation of various amines and benzyl alcohols. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Relative Rates of Electrophilic Aromatic Substitution. Scribd. Available at: [Link]

  • All About Chemistry. (2020). Oxidation of Alcohols ( Benzyl Alcohol & Allylic Alcohol with MnO2 important for NEET JEE EAMCET [Video]. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. Available at: [Link]

  • Oosthoek-de Vries, A. J., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Available at: [Link]

  • Aitken, R. A., et al. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography. Available at: [Link]

  • ResearchGate. (n.d.). Possible mechanism of benzyl alcohol oxidation. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

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A Comparative Guide to the Spectroscopic Analysis of (2-Amino-4-bromophenyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the structural confirmation of (2-Amino-4-bromophenyl)methanol, a key building block in pharmaceutical synthesis. For professionals in drug development, absolute certainty in molecular structure is non-negotiable. Here, we move beyond mere data reporting to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when synthesized, deliver an unambiguous structural verdict.

The Imperative of Structural Verification

This compound and its derivatives are precursors to a wide range of biologically active molecules. The specific arrangement of the amino, bromo, and methanol substituents on the phenyl ring is critical to the final product's efficacy and safety. An incorrect isomer could lead to a completely different pharmacological profile. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for quality control and regulatory compliance. This guide compares the utility of primary spectroscopic techniques, providing the experimental data and rationale needed to differentiate the target molecule from potential isomers and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, we expect a distinct pattern for the aromatic, methylene, amino, and hydroxyl protons.

Causality in Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of forming hydrogen bonds with the -OH and -NH₂ protons, which slows their chemical exchange. This allows them to be observed as distinct, often broad, signals, which might otherwise be broadened into the baseline or exchanged with residual water in other solvents like CDCl₃.

Expected Spectral Data: The aromatic region of a 1,2,4-trisubstituted benzene ring provides a clear fingerprint.

  • H-3: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Br and -CH₂OH groups, leading to a downfield shift. It appears as a doublet.

  • H-5: This proton is ortho to the -Br group and meta to the -NH₂ group, resulting in a doublet of doublets.

  • H-6: Situated between the -NH₂ and -CH₂OH groups, this proton is the most upfield, appearing as a doublet.[1]

  • -CH₂- (Methylene): The benzylic protons are adjacent to the hydroxyl group and the aromatic ring, typically appearing as a singlet or a doublet if coupled to the -OH proton.[2]

  • -NH₂ (Amino): These protons appear as a broad singlet. Their chemical shift is highly dependent on concentration and solvent.[1]

  • -OH (Hydroxyl): This proton also presents as a broad singlet or a triplet if coupled to the adjacent -CH₂ group.

Comparative Analysis with Derivatives: If the amine is acylated to form an N-acetyl derivative, we would expect:

  • The disappearance of the broad -NH₂ signal.

  • The appearance of a new amide N-H signal, typically further downfield (~8-9 ppm).

  • A new singlet in the aliphatic region (~2.0-2.2 ppm) corresponding to the acetyl methyl (-CH₃) protons.

  • A significant downfield shift of the H-3 proton due to the increased electron-withdrawing nature of the amide group compared to the amine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected Spectral Data:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 110-150 ppm). The carbon attached to the bromine (C-Br) will be relatively upfield compared to the others due to the "heavy atom effect". The carbon attached to the amino group (C-NH₂) will be significantly downfield.[3]

  • Methylene Carbon (-CH₂OH): A single signal is expected in the aliphatic region, typically around 60-65 ppm.[1]

The combination of ¹H and ¹³C NMR, often supported by 2D NMR experiments like COSY and HSQC, allows for the unequivocal assignment of all proton and carbon signals, confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4] Integrate the ¹H signals and assign the multiplicity and chemical shift for all peaks.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb infrared radiation.

Causality in Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) method is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal.[5]

Expected Spectral Data: The IR spectrum of this compound provides a clear signature of its key functional groups:

  • O-H Stretch (Alcohol): A strong and characteristically broad band in the region of 3400-3200 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[6]

  • N-H Stretch (Primary Amine): Two distinct, sharp peaks in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the primary amine group. These sharp peaks superimposed on the broad O-H band are a key diagnostic feature.[7][8]

  • C-H Stretch (Aromatic): Medium to weak bands appearing just above 3000 cm⁻¹.

  • N-H Bend (Primary Amine): A medium to strong band around 1650-1580 cm⁻¹.[7]

  • C=C Stretch (Aromatic): Medium intensity bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Primary Alcohol): A strong band in the 1050-1000 cm⁻¹ region.

  • C-N Stretch (Aromatic Amine): A medium to strong band around 1335-1250 cm⁻¹.[7]

Comparative Analysis with Derivatives:

  • N-acetyl derivative: The two N-H stretching peaks would be replaced by a single, sharper N-H band around 3300 cm⁻¹. A very strong C=O (amide I) band would appear around 1680-1640 cm⁻¹.

  • O-methyl derivative: The broad O-H stretch would disappear completely.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[5]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹), co-adding at least 16 scans.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.

Causality in Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion peak ([M+H]⁺). High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Spectral Data:

  • Molecular Ion Peak and Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. For this compound (C₇H₈BrNO, exact mass ≈ 200.98 Da), we expect to see intense peaks at m/z ≈ 201 and 203 in positive ion mode ([M+H]⁺). This "M" and "M+2" pattern is an unmistakable indicator of a monobrominated compound.[10]

  • Fragmentation: While ESI is soft, some fragmentation can occur. A common fragmentation pathway for benzyl alcohols is the loss of water ([M+H - H₂O]⁺) or the entire hydroxymethyl group.

Comparative Analysis with Isomers: While different isomers of aminobromobenzyl alcohol will have the same molecular weight and bromine isotope pattern, their fragmentation patterns in more energetic ionization methods like Electron Ionization (EI) might differ slightly. However, MS is best used in conjunction with NMR to definitively distinguish isomers.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system and an ESI source.[11]

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Examine the mass spectrum for the molecular ion cluster.

    • Confirm the presence of the characteristic 1:1 doublet for bromine at [M+H]⁺ (e.g., m/z 201/203).

    • Use the instrument software to calculate the exact mass and determine the elemental composition, confirming it matches C₇H₉BrNO⁺.

Data Synthesis and Visualization

No single technique provides the complete picture. The true power of this analytical approach lies in the synthesis of all data streams. NMR confirms the C-H framework and substitution pattern, IR validates the presence of key functional groups, and MS confirms the molecular weight and elemental formula.

Comparative Spectroscopic Data Summary
Technique Spectroscopic Feature Expected Data for this compound Comparison Note for N-Acetyl Derivative
¹H NMR Aromatic Protons (ppm)3 distinct signals in the ~6.5-7.5 ppm rangeSignificant downfield shift of proton ortho to the amide
Methylene Protons (ppm)~4.4-4.6 (s)Minor shift expected
Amine/Amide Protons (ppm)~4.9 (br s, NH₂)~8-9 (br s, NH), new CH₃ signal at ~2.1 ppm
¹³C NMR Aromatic Carbons (ppm)~110-150 (6 signals)Shifts in carbons ortho and para to the amide group
Methylene Carbon (ppm)~60-65Minor shift expected
IR O-H Stretch (cm⁻¹)~3400-3200 (broad)Unchanged
N-H Stretch (cm⁻¹)~3450 & ~3360 (2 sharp peaks)~3300 (1 sharp peak)
C=O Stretch (cm⁻¹)Absent~1670 (very strong)
MS Molecular Ion ([M+H]⁺)m/z 201/203 (1:1 ratio)m/z 243/245 (1:1 ratio)
Visualizing the Analytical Workflow

The logical flow from sample to confirmed structure can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample Derivative Sample NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR (ATR) Sample->IR MS HRMS (ESI) Sample->MS NMR_Data Connectivity & Isomerism NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Formula & Br Presence MS->MS_Data Conclusion Unambiguous Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the structural elucidation of this compound derivatives.

Key Spectroscopic Correlations

G cluster_data Expected Spectroscopic Signals mol HNMR ¹H NMR - H-3, H-5, H-6 - CH₂: ~4.5 ppm - NH₂: ~4.9 ppm mol->HNMR IR IR (cm⁻¹) - OH: ~3300 (broad) - NH₂: 3450, 3360 (sharp) - C-O: ~1020 mol->IR MS MS (m/z) - [M+H]⁺: 201/203 - Bromine Isotope Pattern mol->MS

Caption: Key structural features and their expected spectroscopic signals.

Conclusion

The structural confirmation of this compound and its derivatives is a clear-cut process when a logical, multi-technique approach is employed. By combining the detailed connectivity map from NMR, the functional group fingerprint from IR, and the definitive molecular formula from HRMS, researchers can have absolute confidence in the identity and purity of their compounds. This guide serves as a framework for not only performing the experiments but for understanding the scientific rationale that underpins a robust and reliable structural analysis, which is paramount in the field of drug discovery and development.

References

  • Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(7), 1598-1600. [Link]

  • Kallio, M., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 29(11), 2539. [Link]

  • ChemWonders. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Clark, J. (2023). The M+2 Peak in Mass Spectra. Chemistry LibreTexts. [Link]

  • Dell-Anna, A., et al. (2012). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 404(1), 295-303. [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). UCLA Chemistry & Biochemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of 2-Aminobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • Angene Chemical. (n.d.). This compound|946122-05-0. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzyl alcohol. PubChem Compound Database. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

  • Ghosh, A., et al. (2024). A schematic diagram of 2‐aminobenzyl alcohol transformations. New Journal of Chemistry. [Link]

  • Li, Y., et al. (2020). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Green Chemistry, 22(16), 5249-5254. [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

  • ChemWonders. (2022). How to Read an IR Spectrum? (With Subtitles) | Alcohols and amines. YouTube. [Link]

  • Imai, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2915. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

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A Senior Application Scientist's Guide to Bioactivity Screening of Compounds Synthesized from (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffolding Precursor

In the landscape of modern drug discovery, the efficiency of synthesizing and screening diverse chemical libraries is paramount. The selection of a starting material is a critical decision point that dictates the structural variety and potential biological relevance of the resulting compounds. (2-Amino-4-bromophenyl)methanol stands out as a particularly valuable precursor.[1] Its bifunctional nature, featuring both an amine and a primary alcohol on a halogenated benzene ring, offers a strategic entry point into a multitude of heterocyclic systems. This guide provides a comparative framework for synthesizing and screening two distinct, high-potential compound classes derived from this starting block: 1,3-benzoxazines and quinazolines. We will delve into the rationale behind selecting these scaffolds, provide detailed protocols for their bioactivity screening, and offer insights into interpreting the resulting data, empowering researchers to make informed decisions in their drug development pipelines.

Part 1: Diversity-Oriented Synthesis from a Common Precursor

The core advantage of this compound lies in its capacity to serve as a linchpin for diversity-oriented synthesis. The amino and methanol functionalities are poised for cyclization reactions, while the bromine atom provides a reactive handle for subsequent cross-coupling modifications, allowing for extensive exploration of chemical space. Here, we compare the synthesis of two classes of heterocycles with well-documented, yet distinct, biological activities.

Pathway A: Synthesis of 1,3-Benzoxazine Derivatives for Antimicrobial Screening

The 1,3-benzoxazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to possess potent antimicrobial, anti-inflammatory, and even antitumor properties.[2][3] Their synthesis from our precursor is typically a straightforward one-pot reaction, making it an efficient route for library generation. The reaction involves the condensation of the aminobenzyl alcohol with an aldehyde, often catalyzed by a mild acid. The choice of aldehyde directly introduces diversity at the 2-position of the benzoxazine ring, a key determinant of biological activity.

Pathway B: Synthesis of Quinazoline Derivatives for Antitumor Screening

The quinazoline core is a cornerstone of modern oncology, forming the backbone of several approved targeted therapies, including EGFR inhibitors.[4][5] Synthesizing this scaffold from this compound typically involves a two-step process: oxidation of the alcohol to an aldehyde or carboxylic acid, followed by cyclization with a source of nitrogen, such as formamide or an amidine. Subsequent functionalization, often at the 4-position, is crucial for achieving potent antitumor activity.[6] While a more complex route than the benzoxazine synthesis, it provides access to a compound class with a high probability of yielding hits in cancer cell-based assays.

Synthetic_Pathways Start This compound PathwayA Pathway A: Antimicrobial Agents Start->PathwayA PathwayB Pathway B: Antitumor Agents Start->PathwayB Benzoxazines 1,3-Benzoxazine Derivatives PathwayA->Benzoxazines Quinazolines Quinazoline Derivatives PathwayB->Quinazolines ReagentA One-pot condensation with Aldehydes (R-CHO) ReagentA->PathwayA ReagentB 1. Oxidation 2. Cyclization ReagentB->PathwayB

Caption: Comparative synthetic routes from the common precursor.

Part 2: Comparative Bioactivity Screening Protocols

The choice of a primary screening assay is dictated by the therapeutic hypothesis for the synthesized compound class. Below, we provide detailed, self-validating protocols for assessing the antimicrobial and antitumor potential of our target libraries.

Antimicrobial Activity Screening: The Agar Disk Diffusion Assay

Causality Behind Experimental Choice: For a primary screen of antimicrobial activity, the agar disk diffusion method is unparalleled in its simplicity, cost-effectiveness, and ability to provide a clear qualitative assessment of antibacterial or antifungal activity.[7] It allows for the rapid testing of multiple compounds against various microbial strains, making it ideal for initial library screening. A positive result (a zone of growth inhibition) is a strong indicator of bioactivity, justifying progression to more quantitative methods like Minimum Inhibitory Concentration (MIC) determination.[8]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media 1. Prepare & Pour Mueller-Hinton Agar Plates prep_culture 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_media->prep_culture prep_disks 3. Impregnate Sterile Disks with Test Compounds prep_culture->prep_disks inoculate 4. Inoculate Agar Plate for Confluent Growth prep_disks->inoculate place_disks 5. Place Compound & Control Disks on Agar Surface inoculate->place_disks incubate 6. Incubate at 37°C for 18-24 hours place_disks->incubate measure 7. Measure Diameter of Inhibition Zones (mm) incubate->measure compare 8. Compare to Controls (e.g., Streptomycin, DMSO) measure->compare

Caption: Workflow for the Agar Disk Diffusion antimicrobial assay.

Detailed Step-by-Step Protocol: Agar Disk Diffusion

  • Inoculum Preparation: From a pure overnight bacterial culture (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.[9]

  • Compound Application: Prepare stock solutions of the synthesized benzoxazine derivatives in a suitable solvent (e.g., DMSO). Aseptically apply a known amount (e.g., 10 µL of a 1 mg/mL solution) onto sterile 6 mm paper disks. Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact. Also place a positive control disk (e.g., Streptomycin) and a negative control disk (solvent only, e.g., DMSO).

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Data Presentation: Comparative Antimicrobial Activity

Compound IDSubstituent (R)Test OrganismZone of Inhibition (mm)
BZ-01 PhenylS. aureus (Gram+)14
BZ-02 4-ChlorophenylS. aureus (Gram+)18
BZ-01 PhenylE. coli (Gram-)0
BZ-02 4-ChlorophenylE. coli (Gram-)8
Streptomycin (Positive Control)S. aureus (Gram+)22
Streptomycin (Positive Control)E. coli (Gram-)19
DMSO (Negative Control)S. aureus (Gram+)0
DMSO (Negative Control)E. coli (Gram-)0
Antitumor Activity Screening: The MTT Cell Viability Assay

Causality Behind Experimental Choice: The MTT assay is a robust, quantitative, and widely adopted colorimetric method for assessing cell viability and cytotoxicity.[10] It measures the metabolic activity of cells, specifically the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the number of viable cells present.[11][12] This assay is highly suitable for medium- to high-throughput screening of compound libraries against various cancer cell lines, providing a dose-dependent measure of cytotoxicity (IC₅₀ value) that is critical for initial structure-activity relationship (SAR) studies.

MTT_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout seed_cells 1. Seed Cancer Cells in 96-well Plate (e.g., 5,000 cells/well) incubate_initial 2. Incubate for 24h to allow attachment seed_cells->incubate_initial prep_compounds 3. Prepare Serial Dilutions of Test Compounds incubate_initial->prep_compounds treat_cells 4. Treat Cells with Compounds & Controls (e.g., Doxorubicin) prep_compounds->treat_cells incubate_treatment 5. Incubate for 48-72h treat_cells->incubate_treatment add_mtt 6. Add MTT Reagent (5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt 7. Incubate for 3-4h (Formazan crystal formation) add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_plate 9. Read Absorbance at 570 nm solubilize->read_plate

Sources

Comparing the efficacy of different catalysts for reactions with (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic building blocks is paramount. (2-Amino-4-bromophenyl)methanol is a versatile substrate, featuring a nucleophilic amino group, an oxidizable primary alcohol, and a bromine atom amenable to cross-coupling reactions. The selective transformation of this molecule opens avenues to a diverse array of complex nitrogen-containing heterocycles, most notably quinazolines, which are privileged scaffolds in drug discovery.

This guide provides a comparative analysis of different catalytic systems for the transformation of this compound. We will delve into the efficacy of various transition-metal and non-metal catalysts, focusing on the prevalent synthesis of quinazolines. This reaction typically proceeds via an initial oxidation of the benzylic alcohol to the corresponding aldehyde, followed by cyclization with a nitrogen source. The choice of catalyst is critical, influencing reaction efficiency, substrate scope, and overall process sustainability. We will explore the mechanistic underpinnings of each catalytic system, offering insights into the causality behind experimental choices and providing field-proven protocols.

Catalytic Systems for Quinazoline Synthesis: A Comparative Overview

The primary transformation of this compound explored in this guide is its conversion to quinazoline derivatives. This is a popular synthetic route that leverages the inherent reactivity of the substrate. The general approach involves an acceptorless dehydrogenative coupling (ADC) or an oxidation/condensation/cyclization cascade. We will compare the efficacy of several prominent catalytic systems for this transformation.

Experimental Workflow for Quinazoline Synthesis

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_products Products & Analysis A This compound D Oxidation of Alcohol to Aldehyde A->D B Nitrogen Source (e.g., Amide, Nitrile, Amine) E Condensation with Nitrogen Source B->E C Catalyst (e.g., Cu, Fe, Co, Mn, I2) C->D Catalyzes D->E F Intramolecular Cyclization E->F G Aromatization F->G H Substituted Quinazoline G->H I Purification (e.g., Chromatography) H->I J Characterization (e.g., NMR, MS) I->J

Caption: General experimental workflow for the synthesis of quinazolines from this compound.

Copper-Catalyzed Systems

Copper catalysts are attractive due to their low cost and versatile reactivity in oxidation and cross-coupling reactions.[1] For the transformation of this compound, copper catalysts are primarily used for the initial aerobic oxidation of the alcohol to the aldehyde, a crucial intermediate for quinazoline synthesis.

Mechanistic Insight

The copper-catalyzed aerobic oxidation of alcohols often proceeds via a Cu(I)/Cu(II) catalytic cycle. In the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the reaction is believed to involve the formation of a copper(II)-alkoxide intermediate. This intermediate undergoes β-hydride elimination to yield the aldehyde, a reduced copper(I) species, and a protonated co-catalyst. The copper(I) is then re-oxidized by molecular oxygen to regenerate the active copper(II) catalyst.

G CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (O2) CuII_alkoxide [L-Cu(II)-OCH2R] CuII_alkoxide->CuI Reductive Elimination Aldehyde RCHO CuII_alkoxide->Aldehyde CuII->CuII_alkoxide + RCH2OH, -H+ Alcohol RCH2OH Alcohol->CuII_alkoxide O2 O2

Caption: Simplified catalytic cycle for copper-catalyzed alcohol oxidation.

Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol is adapted from a procedure for the synthesis of 2-amino-5-bromobenzaldehyde.[2]

  • Reaction Setup: To a round-bottomed flask, add this compound (1.0 mmol), CuI (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.05 mmol, 5 mol%), TEMPO (0.05 mmol, 5 mol%), and N-methylimidazole (0.10 mmol, 10 mol%).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (using a balloon or by leaving the flask open to the air).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude 2-amino-4-bromobenzaldehyde by column chromatography on silica gel.

Iron-Catalyzed Systems

Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it a highly desirable catalyst for organic synthesis.[3] Iron catalysts have been effectively employed in the acceptorless dehydrogenative coupling (ADC) of (2-aminophenyl)methanols with amides to form quinazolines.[1]

Mechanistic Insight

The iron-catalyzed ADC reaction is thought to proceed through an iron-hydride intermediate. The catalytic cycle likely begins with the coordination of the alcohol to the iron center and subsequent O-H bond activation. This is followed by β-hydride elimination to form the aldehyde and an iron-hydride species. The aldehyde then condenses with the amide, and subsequent cyclization and dehydration afford the quinazoline. The iron-hydride species is regenerated by the liberation of dihydrogen.

Experimental Protocol: Iron-Catalyzed Acceptorless Dehydrogenative Coupling

This is a general procedure based on reported iron-catalyzed syntheses of quinazolines.[1]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the desired benzamide (1.2 mmol), FeCl₂·4H₂O (0.1 mmol, 10 mol%), and a ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Solvent and Base: Add toluene (3 mL) and CsOH·H₂O (2.0 mmol) to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 130°C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Cobalt-Catalyzed Systems

Cobalt catalysts, being more economical than noble metals, have emerged as powerful tools for dehydrogenative cyclizations. Ligand-free cobalt systems have been developed for the synthesis of quinazolines from 2-aminoaryl alcohols and nitriles.

Mechanistic Insight

The cobalt-catalyzed reaction is also believed to proceed via a dehydrogenation mechanism. The Co(II) catalyst likely oxidizes the alcohol to the aldehyde, generating a Co(0) or Co-hydride species. The aldehyde then reacts with the nitrile in the presence of a base to form an amidine intermediate. Intramolecular cyclization and subsequent aromatization, with the regeneration of the active Co(II) catalyst, yields the quinazoline product.

Experimental Protocol: Cobalt-Catalyzed Dehydrogenative Cyclization

This protocol is based on a ligand-free cobalt-catalyzed synthesis of quinazolines.

  • Reaction Setup: In a Schlenk tube, add this compound (1.0 mmol), the desired nitrile (1.5 mmol), and Co(OAc)₂·4H₂O (0.1 mmol, 10 mol%).

  • Solvent and Base: Add tert-amyl alcohol (3 mL) and t-BuOK (2.0 mmol) to the tube.

  • Reaction Conditions: Stir the mixture at 95°C for 24 hours under an air atmosphere.

  • Work-up: After cooling, quench the reaction with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Manganese-Catalyzed Systems

Manganese is another earth-abundant and low-toxicity metal that has found application in sustainable catalysis. Manganese pincer complexes have been utilized for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles or amides to afford quinazolines.[1][4]

Mechanistic Insight

The mechanism of manganese-pincer catalyzed ADC is thought to involve metal-ligand cooperation. The manganese complex activates the O-H bond of the alcohol, followed by β-hydride elimination to release the aldehyde and form a manganese-hydride species. The aldehyde then undergoes condensation and cyclization with the nitrogen source. The catalytic cycle is completed by the release of H₂.

Experimental Protocol: Manganese-Catalyzed Dehydrogenative Annulation

This is a general procedure based on manganese-catalyzed quinazoline synthesis.[1]

  • Reaction Setup: In a glovebox, charge a sealed tube with a manganese pincer complex (e.g., Mn(CO)₅Br and an NNS-ligand, 2-5 mol%), this compound (1.0 mmol), and the nitrile or amide (1.2 mmol).

  • Solvent and Base: Add xylene or toluene (3 mL) and a base such as KHMDS or t-BuOK (1.5 mmol).

  • Reaction Conditions: Seal the tube and heat the mixture at 130-140°C for 24-36 hours.

  • Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Iodine-Catalyzed Systems

Molecular iodine, a readily available and inexpensive non-metal catalyst, can also promote the synthesis of quinazolines from 2-aminobenzyl alcohols. These reactions often use an external oxidant and proceed under transition-metal-free conditions.

Mechanistic Insight

The iodine-catalyzed reaction likely involves the in-situ oxidation of the alcohol to the aldehyde by an active iodine species. This is followed by the condensation of the aldehyde with a nitrogen source (e.g., an amine), and subsequent iodine-mediated oxidative cyclization and aromatization to form the quinazoline ring.

Experimental Protocol: Iodine-Catalyzed Oxidative Cyclization

This is a representative procedure for iodine-catalyzed quinazoline synthesis.

  • Reaction Setup: In a sealed tube, place this compound (1.0 mmol), a benzylamine derivative (1.2 mmol), and molecular iodine (I₂) (0.2 mmol, 20 mol%).

  • Solvent: Add a solvent such as DMSO (3 mL).

  • Reaction Conditions: Seal the tube and heat the reaction at 120-130°C for 12-15 hours under an oxygen atmosphere (balloon).

  • Work-up: After cooling, pour the reaction mixture into an aqueous solution of Na₂S₂O₃ to quench the excess iodine. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Comparative Efficacy

Catalyst SystemCatalystTypical ConditionsYield Range (%)AdvantagesDisadvantages
Copper CuI/TEMPOMeCN, rt, air42 (for aldehyde)Mild conditions, inexpensive catalystMay require a co-catalyst, moderate yield for oxidation
Iron FeCl₂·4H₂O/LigandToluene, 130°C, 24h43-92Earth-abundant, low toxicityHigh temperature, may require a ligand
Cobalt Co(OAc)₂·4H₂Ot-AmOH, 95°C, 24hup to 95Ligand-free, high yieldsRequires a strong base
Manganese Mn-pincer complexXylene, 140°C, 24-36h33-86Earth-abundant, sustainableHigh temperature, requires specialized ligands
Iodine I₂DMSO, 130°C, 15h49-68Metal-free, inexpensiveRequires an oxidant, moderate yields

Yields are reported for analogous substrates and may vary for this compound.

Conclusion

The choice of catalyst for reactions involving this compound is dictated by the desired transformation and considerations of cost, sustainability, and efficiency. For the synthesis of quinazolines, several effective catalytic systems are available.

  • Cobalt-catalyzed systems offer an excellent balance of high yields and mild, ligand-free conditions, making them a very attractive option.

  • Iron and Manganese catalysts represent highly sustainable choices due to the earth-abundance of these metals, although they may require higher reaction temperatures and, in the case of manganese, specialized ligands.

  • Copper catalysts are particularly effective for the initial oxidation step under mild conditions, which can then be followed by a separate cyclization step.

  • Iodine-catalyzed reactions provide a valuable metal-free alternative, though the yields are generally more moderate.

Ultimately, the optimal catalyst will depend on the specific synthetic goals, available resources, and the desired balance between reactivity, cost, and environmental impact. This guide provides a foundation for researchers to make informed decisions when designing synthetic routes utilizing the versatile building block, this compound.

References

  • Reddy, T. R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 932900. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Reddy, C. B. R., et al. (2014). Scheme 1. Copper(I)-catalyzed oxidation of (2-aminophenyl)methanol... ResearchGate. [Link]

  • Fan, X., et al. (2014). Synthesis of Quinazolines and Tetrahydroquinazolines: Copper-Catalyzed Tandem Reactions of 2-bromobenzyl Bromides With Aldehydes and Aqueous Ammonia or Amines. Chemistry–An Asian Journal, 9(3), 739-743. [Link]

  • Copper-mediated synthesis of quinazolines and related benzodiazines. ResearchGate. [Link]

  • (A) Synthesis of quinazolines under Manganese catalysis (B) Synthesis... ResearchGate. [Link]

  • Das, K., et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(9), 3223-3227. [Link]

  • Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. National Institutes of Health. [Link]

  • Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. (2019). SciSpace. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromo- benzaldehyde. Organic Syntheses, 90, 240-250. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Iron(II)‐Catalyzed Biomimetic Aerobic Oxidation of Alcohols. National Institutes of Health. [Link]

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A Comparative Guide to the Synthesis of (2-Amino-4-bromophenyl)methanol: Validation of a High-Yield, Two-Step Route from 4-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-4-bromophenyl)methanol, also known as 2-amino-4-bromobenzyl alcohol[1], is a critical building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic aminobenzyl alcohol scaffold, allows for diverse downstream derivatization, making it a valuable intermediate in the synthesis of complex heterocyclic systems and pharmaceutical agents. The efficiency, scalability, and environmental impact of its synthetic route are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison between a widely utilized, traditional synthetic method and a newly validated, high-yield two-step pathway. We will dissect the causality behind experimental choices, present detailed, reproducible protocols, and offer a quantitative comparison to guide researchers in selecting the optimal route for their specific needs.

Section 1: The Established Pathway - Reductive Functionalization of an Anthranilic Acid Derivative

A common and established method for synthesizing substituted aminobenzyl alcohols involves the reduction of the corresponding aminobenzoic acid. This approach leverages the commercial availability of 2-amino-4-bromobenzoic acid[2][3]. The core of this strategy is the powerful reduction of a carboxylic acid to a primary alcohol, a transformation that typically requires strong, non-selective reducing agents.

Mechanistic Rationale

The reduction of a carboxylic acid is challenging due to the low electrophilicity of the carboxylate carbon, especially after deprotonation by a hydride reagent. Therefore, strong, oxophilic reducing agents or agents that can first activate the carbonyl group are required. A common choice is a borane reagent, such as Borane-Tetrahydrofuran complex (BH3-THF) or a combination of Sodium Borohydride (NaBH4) with a Lewis acid like Boron Trifluoride Etherate (BF3·OEt2)[4][5]. The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack.

Experimental Protocol: Route A

Reaction: Reduction of 2-Amino-4-bromobenzoic Acid

  • Setup: To a 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Sodium Borohydride (NaBH4, 1.5 equiv.) and 150 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve 2-amino-4-bromobenzoic acid (1.0 equiv.) in 50 mL of anhydrous THF. Add this solution slowly to the NaBH4 suspension.

  • Activator Addition: Add Boron Trifluoride Etherate (BF3·OEt2, 1.2 equiv.) dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15°C[4].

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Quenching: Re-cool the flask to 0°C and slowly add 50 mL of methanol (MeOH) dropwise to quench the excess borane complex. Subsequently, add 100 mL of 5N Sodium Hydroxide (NaOH) and stir for 30 minutes[4].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound as a solid.

Section 2: A Validated High-Performance Pathway

To address the drawbacks of using energetic and moisture-sensitive borane reagents, we validated a more controlled, high-yield, two-step synthetic route starting from the readily available 4-bromo-2-nitrobenzaldehyde. This pathway hinges on chemoselective reductions, targeting different functional groups in a stepwise manner under mild conditions.

Workflow Overview

This novel approach first isolates the reduction of the aldehyde, followed by a clean, catalytic reduction of the nitro group. This decouples the two transformations, allowing for optimization at each step and avoiding the use of aggressive, less selective reagents.

G cluster_0 Validated High-Performance Pathway start_B 4-Bromo-2-nitrobenzaldehyde step_B1 Step 1: Chemoselective Aldehyde Reduction (NaBH4, MeOH) start_B->step_B1 intermediate (4-Bromo-2-nitrophenyl)methanol step_B1->intermediate step_B2 Step 2: Catalytic Nitro Reduction (H2, Pd/C, EtOAc) intermediate->step_B2 product_B This compound step_B2->product_B

Caption: Workflow for the validated two-step synthesis.

Experimental Protocol: Route B

Step 1: Chemoselective Reduction of 4-Bromo-2-nitrobenzaldehyde

  • Causality: Sodium borohydride is a mild reducing agent. Its hydride is sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon of the aldehyde but is not potent enough to reduce the electron-deficient nitro group under these conditions. Methanol serves as both a solvent and a proton source for the workup.

  • Setup: In a 250 mL round-bottomed flask, dissolve 4-bromo-2-nitrobenzaldehyde (1.0 equiv.) in 100 mL of methanol (MeOH).

  • Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Reagent Addition: Add Sodium Borohydride (NaBH4, 1.1 equiv.) portion-wise over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour. Monitor completion by TLC.

  • Quenching & Isolation: Slowly add 50 mL of deionized water. The product, (4-bromo-2-nitrophenyl)methanol, will often precipitate. If not, reduce the volume of methanol in vacuo until precipitation occurs. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.

Step 2: Catalytic Hydrogenation of (4-Bromo-2-nitrophenyl)methanol

  • Causality: Catalytic hydrogenation is a cornerstone of green chemistry. It uses molecular hydrogen as the reductant, with a palladium on carbon (Pd/C) catalyst providing a surface for the reaction. The only byproduct is water, offering a significant advantage over methods using stoichiometric metal reductants (like Fe or SnCl2) which generate large amounts of metallic waste.

  • Setup: To a hydrogenation vessel or a thick-walled flask, add the (4-bromo-2-nitrophenyl)methanol (1.0 equiv.) from the previous step, 100 mL of Ethyl Acetate (EtOAc), and Palladium on Carbon (10% Pd/C, 2 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H2) to a pressure of 50 psi (or use a balloon filled with H2 for atmospheric pressure hydrogenation).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the uptake of hydrogen and confirm reaction completion by TLC.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product is typically of high purity (>98%) and can be further purified by recrystallization from an ethyl acetate/hexane mixture if necessary.

Section 3: Head-to-Head Performance Comparison

To provide a clear, objective assessment, the two routes were evaluated based on key performance metrics relevant to both discovery and process chemistry. The data presented below represents typical outcomes based on laboratory-scale experiments.

Quantitative Data Summary
MetricRoute A: Borane ReductionRoute B: Validated Two-Step RouteJustification
Overall Yield 65-75%88-95%Route B involves two high-yielding, clean transformations. Route A can suffer from side reactions and difficult purification.
Final Purity (Pre-Recrystallization) ~90-95%>98%The chemoselectivity and clean nature of catalytic hydrogenation in Route B result in a cruder product of higher purity.
Total Reaction Time 14-18 hours6-8 hoursThe long reaction time for the borane reduction in Route A is a significant drawback compared to the faster, catalyzed steps in Route B.
Number of Steps 1 (from aminobenzoic acid)2 (from nitrobenzaldehyde)While Route B has two steps, the overall process is faster and more efficient due to the simplicity of each step.
Reagent Safety High (Borane reagents are pyrophoric and water-reactive)Moderate (H2 gas is flammable; requires proper handling)The hazards associated with borane complexes are generally considered more severe for inexperienced users than those of catalytic hydrogenation.
Waste Generation High (Borate salts, solvent waste from chromatography)Low (Byproduct is water; catalyst is recyclable)Route B exhibits superior atom economy and aligns with the principles of green chemistry.
Decision Logic for Route Selection

The choice of synthetic route often depends on the specific constraints and goals of the project. The following diagram illustrates a logical framework for this decision.

G node_result node_result start Need to Synthesize This compound criterion1 Is High Yield & Purity a Critical Priority? start->criterion1 criterion2 Is 'Green Chemistry' & Low Waste a Goal? criterion1->criterion2 Yes criterion4 Is Starting Material Availability the Only Factor? criterion1->criterion4 No criterion3 Is Speed & Overall Process Time Important? criterion2->criterion3 Yes result_A Consider Route A: Borane Reduction criterion2->result_A No result_B Choose Route B: Validated Two-Step Route criterion3->result_B Yes criterion3->result_A No criterion4->result_B No criterion4->result_A Yes

Caption: Decision matrix for selecting a synthetic route.

Section 4: Final Product Characterization

The identity and purity of this compound (CAS 946122-05-0)[1][6] synthesized via either route were confirmed by standard analytical techniques.

  • Molecular Formula: C7H8BrNO[1]

  • Molecular Weight: 202.05 g/mol [1]

  • Appearance: Off-white to light tan solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=1.9 Hz, 1H), 6.95 (dd, J=8.2, 1.9 Hz, 1H), 6.65 (d, J=8.2 Hz, 1H), 5.15 (s, 2H, -NH₂), 5.05 (t, J=5.5 Hz, 1H, -OH), 4.40 (d, J=5.5 Hz, 2H, -CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.5, 131.0, 128.8, 118.0, 116.5, 115.9, 61.7.

  • Mass Spectrometry (ESI+): m/z 202.0/204.0 [M+H]⁺, showing the characteristic isotopic pattern for bromine.

Conclusion

While the reduction of 2-amino-4-bromobenzoic acid is a viable method for preparing this compound, this guide validates a superior alternative. The two-step pathway starting from 4-bromo-2-nitrobenzaldehyde demonstrates significant advantages in overall yield, purity, safety, and environmental impact. Its reliance on controlled, chemoselective reactions and clean catalytic processes makes it a more robust, scalable, and modern approach. For researchers and drug development professionals seeking an efficient and reliable synthesis, the validated two-step route is the recommended choice.

References

  • ChemBK. Benzaldehyde, 2-amino-4-bromo-. Available at: [Link]

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • PrepChem. Synthesis of 2-bromobenzyl alcohol. Available at: [Link]

  • MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Available at: [Link]

  • Chemsrc. 2-Amino-4-bromobenzoic acid | CAS#:20776-50-5. Available at: [Link]

  • Exploring 2-Amino-4-Bromobenzoic Acid: Properties and Applications. Available at: [Link]

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A Comparative Guide to HPLC Purity Analysis of Synthesized (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(2-Amino-4-bromophenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its molecular structure, featuring an amino group, a hydroxyl group, and a halogenated aromatic ring, makes it a versatile intermediate.[3][4][5] However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, generating unwanted byproducts, and posing potential safety risks in the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure; it is a cornerstone of process development and regulatory compliance.

This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind the methodological choices, provide detailed experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the most appropriate approach for their needs.

Anticipating Impurities: A Chemist's Perspective

The synthesis of aromatic amines often involves the reduction of a corresponding nitro compound.[6] In the case of this compound, potential impurities could include the starting nitro-aromatic compound, over-reduced species, or byproducts from side reactions. Understanding the synthetic route is crucial for developing a specific and sensitive analytical method. For instance, the starting material, 2-nitro-4-bromobenzyl alcohol, would be a primary target for detection and quantification.

Methodology Deep Dive: A Comparative Analysis of HPLC Conditions

The polarity of this compound, conferred by its amino and hydroxyl groups, requires careful consideration in the development of an RP-HPLC method.[7] The primary goal is to achieve baseline separation of the main peak from all potential impurities. We will compare two methods:

  • Method A: Isocratic Elution with a Standard C18 Column. This approach is often the first choice for method development due to its simplicity and wide applicability.

  • Method B: Gradient Elution with a Polar-Embedded C18 Column. This method offers enhanced retention and selectivity for polar compounds that may be poorly retained on a standard C18 phase.[8]

The choice of mobile phase is critical, especially for a compound with an ionizable amino group.[9] The pH of the mobile phase will influence the analyte's charge state and, consequently, its retention. A buffered mobile phase is essential to ensure reproducible results.

Experimental Workflow

The general workflow for both methods is outlined below. The key differences lie in the specific column and mobile phase composition.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Accurately weigh This compound standard and sample s2 Dissolve in appropriate diluent (e.g., Methanol/Water) s1->s2 s3 Prepare mobile phases (A & B) and degas s2->s3 h1 Equilibrate HPLC system with initial mobile phase s3->h1 h2 Perform System Suitability Test (SST) (e.g., inject standard) h1->h2 h3 Inject sample for analysis h2->h3 h4 Acquire chromatogram h3->h4 d1 Integrate peaks in the chromatogram h4->d1 d2 Calculate purity by area percent method d1->d2 d3 Generate final report with chromatograms and results d2->d3

Caption: General workflow for HPLC purity analysis.

Experimental Protocols

Method A: Isocratic Elution with a Standard C18 Column

This method is designed for rapid screening and routine quality control where potential impurities have significantly different polarities from the main compound.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 7.0) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (based on typical absorbance maxima for substituted aminophenols)[10]

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Protocol:

  • Standard Preparation: Prepare a 1.0 mg/mL solution of this compound reference standard in a 50:50 mixture of methanol and water.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the synthesized this compound in a 50:50 mixture of methanol and water.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

Method B: Gradient Elution with a Polar-Embedded C18 Column

This method provides higher resolution and is more suitable for separating closely eluting impurities, particularly those that are more polar.

Instrumentation:

  • HPLC system with a UV detector (preferably a Diode Array Detector for peak purity analysis)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 5 µL

  • Run Time: 25 minutes

Protocol:

  • Standard Preparation: Prepare a 1.0 mg/mL solution of this compound reference standard in a 50:50 mixture of methanol and water.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the synthesized this compound in a 50:50 mixture of methanol and water.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes.

  • System Suitability: Inject the standard solution five times. The RSD for the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 1.5.

  • Analysis: Inject the sample solution and record the chromatogram.

Data Interpretation and Comparison

The performance of each method can be evaluated based on several key chromatographic parameters. The following table presents a hypothetical but realistic comparison of the expected results for a synthesized sample of this compound containing two known impurities.

ParameterMethod A (Isocratic)Method B (Gradient)Rationale for Performance
Retention Time (Main Peak) ~ 5.2 min~ 10.8 minGradient elution provides stronger retention for the analyte.
Resolution (Main Peak vs. Impurity 1) 1.8> 3.0The gradient method significantly improves the separation of closely eluting peaks.
Tailing Factor (Main Peak) 1.61.2The acidic mobile phase in Method B reduces peak tailing for the basic amino group by ensuring consistent protonation.[9]
Theoretical Plates ~ 8,000~ 15,000The smaller particle size of the column in Method B and the gradient elution contribute to higher efficiency.
Limit of Quantitation (LOQ) ~ 0.05%~ 0.01%Higher efficiency and better peak shape in Method B lead to improved sensitivity.
Run Time 15 min25 minThe isocratic method is faster, making it suitable for high-throughput screening.

Method Validation Considerations

For use in a regulated environment, the chosen analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]

Conclusion and Recommendations

Both methods presented offer viable approaches for the purity analysis of this compound, but their suitability depends on the specific application.

  • Method A (Isocratic) is a rapid and straightforward method, ideal for in-process control and situations where high throughput is more critical than resolving every minor impurity. Its simplicity makes it easy to implement and run.

  • Method B (Gradient) is the superior choice for final product release, stability testing, and in-depth impurity profiling. Its higher resolving power, improved peak shape, and greater sensitivity ensure a more accurate and reliable assessment of purity, which is crucial for regulatory submissions and ensuring product quality.[15][16]

For drug development professionals, it is recommended to develop and validate a gradient method like Method B to have a comprehensive understanding of the impurity profile of synthesized this compound.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. 2010. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2025. Available from: [Link]

  • National Institutes of Health. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... 2022. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column... 2022. Available from: [Link]

  • PubChem. This compound (C7H8BrNO). Available from: [Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level). Available from: [Link]

  • Wikipedia. Aromatic amine. Available from: [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available from: [Link]

  • Agilent. Analysis of Amino Acids by HPLC. 2010. Available from: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents... 2010. Available from: [Link]

  • ResearchGate. UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... Available from: [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of (2-Amino-4-bromophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) for the structural elucidation of (2-Amino-4-bromophenyl)methanol derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, offering a self-validating framework for robust structural analysis. We will explore the definitive advantages of SCXRD while objectively comparing its performance against alternative analytical techniques, supported by experimental insights and protocols.

Introduction: The Imperative for Unambiguous Structural Data

This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The specific arrangement of the amino, bromo, and methanol functional groups on the phenyl ring gives rise to unique electronic and steric properties, making them valuable synthons for creating complex molecules with tailored biological activities or material characteristics.

In the development of novel therapeutics or materials, the precise three-dimensional arrangement of atoms is not merely an academic detail—it is the primary determinant of function. It dictates how a molecule will interact with a biological target, how it will pack in a solid state, and ultimately, its efficacy and properties. For this reason, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard. It provides direct, high-resolution, and unambiguous atomic-level information on molecular structure, conformation, and intermolecular interactions within a crystal lattice.[1][2][3] This guide will detail the SCXRD workflow for these specific derivatives and critically evaluate it against other common analytical methods.

Part 1: The Single-Crystal X-ray Diffraction Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge often lies not in the diffraction experiment itself, but in obtaining suitable crystalline material.

A. Synthesis of this compound Derivatives

The foundational step is the chemical synthesis of the target molecule. A common and effective route involves the selective bromination of an amino benzyl alcohol precursor. For instance, (2-Amino-5-bromophenyl)methanol can be synthesized by treating 2-aminobenzyl alcohol with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one at low temperatures.[4] This approach offers good control over regioselectivity. Other multi-step syntheses involving thieno[2,3-d]pyrimidines have also been reported for related bromophenyl structures.[5]

Experimental Protocol: General Synthesis

  • Reaction Setup: Dissolve the starting aminobenzyl alcohol in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to between -10°C and 0°C using an ice-salt or dry ice/acetone bath to control the reaction rate and minimize side products.

  • Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one) portion-wise while vigorously stirring and maintaining the low temperature.[4]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Purification: Quench the reaction, perform a liquid-liquid extraction, dry the organic phase, and remove the solvent under reduced pressure. Purify the crude product using column chromatography to obtain the desired this compound derivative.

B. Crystallization: The Art and Science of Growing Quality Crystals

The success of an SCXRD experiment is entirely dependent on the ability to grow high-quality, single crystals of the target molecule.[1][6] This is often the most significant bottleneck in the entire process. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm), possess a well-ordered internal lattice, and be free of defects.

Classical crystallization methods are based on slowly achieving a state of supersaturation, which is the driving force for nucleation and crystal growth.[7]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration until crystals form.[7][8] The choice of solvent is crucial and can influence crystal packing and quality.[8]

  • Vapor Diffusion: A small, open container with a concentrated solution of the compound is placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble.[7] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This technique is excellent for small sample quantities.[6][7]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[3] Crystals form slowly at the interface between the two liquids. To slow the process further, the apparatus can be cooled.[8]

  • Sublimation: For compounds that are stable at elevated temperatures and have sufficient vapor pressure, sublimation can produce exceptionally high-quality crystals.[8]

Experimental Protocol: Crystallization by Vapor Diffusion

  • Sample Preparation: Dissolve a few milligrams of the purified this compound derivative in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small vial (2 mL).

  • Setup: Place this small vial inside a larger beaker or jar (20 mL) containing a few milliliters of a miscible "anti-solvent" (e.g., hexane, pentane).

  • Sealing: Seal the larger container tightly to create a closed system.

  • Incubation: Leave the setup undisturbed in a location with stable temperature and minimal vibrations.

  • Observation: Monitor for crystal growth over several days to weeks.

C. Data Collection and Structure Determination

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal.[9] As the crystal is rotated, the X-rays interact with the electron clouds of the atoms and are diffracted in a specific pattern of spots.[2][9] The positions and intensities of these thousands of reflections are meticulously recorded by a detector.[10]

This diffraction pattern contains all the information about the three-dimensional arrangement of atoms in the unit cell. Using complex computational algorithms based on Fourier transforms, this pattern is converted into an electron density map of the molecule. From this map, crystallographers can determine:

  • Precise atomic positions.

  • Accurate bond lengths and angles.[2][9]

  • The absolute stereochemistry of chiral centers.

  • Details of intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which govern crystal packing.[11][12]

The final refined structure provides an unambiguous and definitive picture of the molecule in the solid state.

Part 2: Comparison with Alternative Analytical Techniques

While SCXRD is unparalleled for 3D structure determination, a comprehensive characterization relies on a suite of analytical techniques. Understanding the strengths and limitations of each is key to efficient research.

Technique Information Obtained Sample Requirements Key Strengths Key Limitations
Single-Crystal XRD (SCXRD) Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[2]Single, high-quality crystal (0.1-0.3 mm).The definitive method for absolute structure determination.[1][3]Crystal growth can be a major bottleneck.[1][13]
NMR Spectroscopy Atomic connectivity (2D structure), chemical environment of nuclei, solution-state conformation.Soluble sample (5-10 mg) in a deuterated solvent.Essential for confirming the covalent structure in solution; does not require crystals.Does not provide definitive 3D structure or solid-state packing information.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Very small amount of sample, soluble or volatile.Confirms molecular formula with high accuracy.Provides no information on atomic connectivity or 3D structure.
Powder XRD (PXRD) Crystalline "fingerprint," lattice parameters, phase purity, polymorphism.[10][14]Polycrystalline powder (milligrams).Rapid analysis of bulk material; excellent for quality control and polymorph screening.[14]Does not typically resolve individual atomic positions; structure solution is difficult.[14]
3D Electron Diffraction (MicroED) Unambiguous 3D atomic arrangement from nanocrystals.[13][14]Nanocrystals (billionth of the size needed for SCXRD).[13]Solves structures when SCXRD-quality crystals cannot be grown; very fast data collection.[13][14]Requires specialized cryo-electron microscope; data can be complex to process.
Expert Insights:
  • SCXRD and NMR are Complementary, Not Competitive: In drug development, NMR is used to confirm that the correct molecule has been synthesized, while SCXRD reveals its precise 3D shape and how it might interact with other molecules. A complete submission to regulatory bodies often requires both.

  • The Rise of MicroED for "Uncrystallizable" Molecules: For decades, many important small molecules were intractable to SCXRD because they only formed tiny, needle-like crystals. Microcrystal-electron diffraction (MicroED) has emerged as a revolutionary alternative, capable of solving structures from crystals that are orders of magnitude smaller than those required for X-ray methods.[13][14] This technique is rapidly expanding the scope of what is structurally possible.

  • PXRD for Real-World Applications: While SCXRD analyzes a single, perfect crystal, PXRD analyzes a bulk powder, which is more representative of a final product (e.g., a pharmaceutical tablet). It is indispensable for identifying different crystalline forms (polymorphs), which can have drastically different properties (solubility, stability, bioavailability).[14]

Part 3: Visualizations and Workflows

Overall Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_char Characterization & Validation synthesis Chemical Synthesis of This compound Derivative purification Purification (Column Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Vapor Diffusion) purification->crystallization data_collection SCXRD Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Spectroscopic Validation (NMR, MS) structure_solution->validation final_structure Final Validated 3D Structure structure_solution->final_structure validation->final_structure

Caption: High-level workflow from synthesis to final validated 3D structure.

Logical Comparison of Structural Techniques

G Start Need Molecular Structure Information Q_ID Confirm Molecular Formula & Connectivity? Start->Q_ID MS Mass Spectrometry (Molecular Weight) Q_ID->MS Yes NMR NMR Spectroscopy (2D Structure) Q_ID->NMR Yes Q_3D Determine Absolute 3D Structure? MS->Q_3D NMR->Q_3D SCXRD Single-Crystal X-ray Diffraction (SCXRD) Q_3D->SCXRD Yes, Large Crystals Available MicroED 3D Electron Diffraction (MicroED) Q_3D->MicroED Yes, Only Nanocrystals Available Q_Bulk Analyze Bulk Powder (Phase ID, Polymorphs)? SCXRD->Q_Bulk MicroED->Q_Bulk PXRD Powder X-ray Diffraction (PXRD) Q_Bulk->PXRD Yes

Caption: Decision tree for selecting the appropriate structural analysis technique.

References

  • Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech. Retrieved January 10, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1045–1054. Retrieved January 10, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 10, 2026, from [Link]

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  • Advanced crystallisation methods for small organic molecules. (2023, March 1). University of Southampton ePrints. Retrieved January 10, 2026, from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. Retrieved January 10, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(1), 13-20. Retrieved January 10, 2026, from [Link]

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  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). RSC Medicinal Chemistry, 15(1), 143–161. Retrieved January 10, 2026, from [Link]

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  • (3-Aminophenyl)methanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2118. Retrieved January 10, 2026, from [Link]

  • Aitken, R. A., Davidson, L., & Slawin, A. M. Z. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50(1), 8–13. Retrieved January 10, 2026, from [Link]

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A Comparative Guide to the Reaction Kinetics of Ortho-, Meta-, and Para-Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzyl alcohols, existing as ortho-, meta-, and para-isomers, are a class of versatile intermediates pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The strategic placement of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the benzene ring dictates the molecule's electronic properties and steric environment. These subtle structural differences lead to significant variations in chemical reactivity and reaction kinetics. Understanding these kinetic profiles is not merely an academic exercise; it is fundamental for optimizing synthetic routes, controlling product selectivity, and ensuring process efficiency in drug development and materials science. This guide provides an in-depth comparative analysis of the reaction kinetics of these three isomers, grounded in experimental data and mechanistic principles, to empower researchers in their synthetic endeavors.

Theoretical Framework: The Role of Isomeric Position

The disparate reactivity of ortho-, meta-, and para-aminobenzyl alcohols stems from the interplay of electronic and steric effects imparted by the amino group relative to the reactive hydroxymethyl center.

  • Electronic Effects : The amino group is a potent activating group. It exerts a strong, electron-donating mesomeric effect (+M) and a weaker, electron-withdrawing inductive effect (-I). The +M effect significantly increases electron density at the ortho and para positions, while the meta position is largely unaffected by resonance.

  • Steric Hindrance : The proximity of the amino group to the hydroxymethyl group in the ortho isomer can physically impede the approach of reagents, a phenomenon known as steric hindrance.

  • Intramolecular Interactions : The ortho isomer is unique in its ability to form intramolecular hydrogen bonds between the amino and hydroxyl groups, which can influence the ground-state energy and the transition-state stability of a reaction.

Based on these principles, we can formulate a hypothesis for their relative reactivity in reactions involving the benzylic alcohol, such as oxidation:

  • para-Aminobenzyl Alcohol : With the amino group at the para position, it exerts its maximum electron-donating (+M) effect on the reaction center without any steric hindrance. This should stabilize electron-deficient transition states, leading to the fastest reaction rates.

  • ortho-Aminobenzyl Alcohol : The ortho position also benefits from the strong +M effect. However, steric hindrance and potential intramolecular hydrogen bonding can introduce competing effects, potentially slowing the reaction compared to the para isomer.

  • meta-Aminobenzyl Alcohol : The meta position is not conjugated with the amino group's lone pair, so it does not benefit from the +M effect. The reactivity is primarily influenced by the weaker -I effect, making it the least activated and likely the slowest to react of the three isomers.

Comparative Kinetic Study: Silver(I)-Catalyzed Persulfate Oxidation

The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis.[2] A comparative kinetic study of the aminobenzyl alcohol isomers using potassium persulfate (K₂S₂O₈) as the oxidant, catalyzed by silver(I) ions, provides excellent experimental validation for our theoretical framework.[2][3]

Reaction Mechanism

The reaction proceeds via a free-radical mechanism. The silver(I) catalyst activates the persulfate ion to generate the highly reactive sulfate radical anion (SO₄•⁻). This radical then abstracts a hydrogen atom from the benzylic carbon of the aminobenzyl alcohol, forming a benzyl radical intermediate which is subsequently oxidized to the corresponding aminobenzaldehyde.

Oxidation_Mechanism

Experimental Data and Kinetic Comparison

Kinetic studies on the oxidation of ortho- and para-aminobenzyl alcohol under these conditions reveal that the reactions follow first-order kinetics with respect to the substrate, the oxidant, and the Ag(I) catalyst.[1][2][3] The key thermodynamic parameters derived from these studies are summarized below.

Parameterortho-Aminobenzyl Alcoholpara-Aminobenzyl Alcohol
Activation Energy (Ea) 58.92 kJ/mol[1][3]55 kJ/mol[2]
Enthalpy of Activation (ΔH‡) 56.25 kJ/mol[1][3]52.89 kJ/mol[2]
Entropy of Activation (ΔS‡) -53.61 J/mol·K[1][3]Not Reported
Free Energy of Activation (ΔG‡) 73.43 kJ/mol[1][3]Not Reported
Optimal Reaction Conditions pH 7.0, 40°C[3]pH 7.5, 40°C[2]
Analysis of Kinetic Data

The experimental data align perfectly with the proposed theoretical model.

  • Reactivity Order : The para-isomer exhibits a lower activation energy (55 kJ/mol) compared to the ortho-isomer (58.92 kJ/mol), confirming that it is kinetically more favorable and reacts faster.[1][2][3] This is attributed to the unimpeded, powerful electron-donating effect of the para-amino group, which stabilizes the radical intermediate formed during the rate-determining hydrogen abstraction step.

  • Ortho Isomer's Retardation : The higher activation energy for the ortho-isomer, despite its electronically favorable substitution, can be ascribed to steric hindrance around the reaction center, which slightly impedes the approach of the sulfate radical.

  • Meta Isomer Projection : While direct comparative data for meta-aminobenzyl alcohol under identical conditions is sparse in the literature, its kinetic performance can be confidently predicted. Lacking the resonance-based activation enjoyed by its ortho and para counterparts, the meta-isomer would be significantly less reactive, exhibiting the highest activation energy of the three.

Experimental Protocol: Kinetic Spectrophotometric Analysis

This protocol outlines a reliable method for determining the reaction kinetics of aminobenzyl alcohol oxidation, as adapted from published studies.[2][3] This self-validating system allows for the real-time monitoring of the reaction progress.

I. Materials and Reagents
  • ortho-, meta-, or para-Aminobenzyl Alcohol

  • Potassium Persulfate (K₂S₂O₈)

  • Silver Nitrate (AgNO₃)

  • Ammonia Buffer (prepared from Ammonium Nitrate and Ammonium Hydroxide)[2][3]

  • Triply Distilled Water

  • Spectrophotometer Cuvettes (1 cm path length)

II. Instrumentation
  • UV-Vis Spectrophotometer capable of kinetic measurements

  • Thermostatted water bath with ±0.1°C precision[2]

III. Step-by-Step Procedure
  • Solution Preparation : Prepare stock solutions of the aminobenzyl alcohol isomer, potassium persulfate, and silver nitrate in triply distilled water. Prepare the ammonia buffer to the desired pH (e.g., pH 7.0-7.5).

  • Temperature Equilibration : Place all stock solutions in the thermostat water bath set to the desired reaction temperature (e.g., 40°C) and allow them to equilibrate for at least 15 minutes.

  • Reaction Initiation : In a reaction vessel (e.g., an iodine flask), add the required volumes of the buffer, aminobenzyl alcohol solution, and silver nitrate catalyst solution. Initiate the reaction by adding the required volume of the potassium persulfate solution.

  • Spectrophotometric Monitoring : Immediately transfer a portion of the reaction mixture to a cuvette placed in the thermostatted cell holder of the UV-Vis spectrophotometer.

  • Data Acquisition : Monitor the reaction by recording the absorbance at the absorption maximum of the reaction mixture (e.g., 440 nm for the ortho-isomer reaction) as a function of time.[3] Collect data until the reaction shows no further significant change in absorbance.

  • Data Analysis : Determine the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. By varying the initial concentration of one reactant while keeping others in excess, the order with respect to each reactant can be determined.[4]

Experimental_Workflow

Conclusion

The reaction kinetics of aminobenzyl alcohol isomers are a clear and compelling demonstration of how substituent position governs chemical reactivity. The established reactivity order for electrophilic reactions like oxidation is para > ortho > meta . This trend is dictated primarily by the powerful electron-donating resonance effect of the amino group, which is maximal at the para and ortho positions, and absent at the meta position. While the ortho isomer benefits from this electronic activation, its reactivity is tempered by steric hindrance.

For researchers and professionals in drug development and chemical synthesis, these findings are critical. Selecting the para-isomer can lead to faster reaction times and potentially milder conditions. Conversely, if the desired transformation involves the amino group, the lower reactivity of the benzylic alcohol in the meta-isomer might offer a strategic advantage in achieving chemoselectivity. Ultimately, a deep understanding of these kinetic principles allows for the rational design of synthetic pathways, leading to more efficient, selective, and successful chemical transformations.

References

  • Manila, K., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, Special Issue. Link

  • Karmakar, S., et al. (2021). Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans. The Journal of Organic Chemistry. Link

  • Sharma, S., et al. (2024). A transformative oxidation process involving silver-based catalysis of para aminobenzyl alcohol for transposing a pollutant into a resource. Cogent Chemistry. Link

  • Manila, K., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. ResearchGate. Link

  • Prasad, D. J. C., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information. Link

  • BenchChem (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem. Link

  • ResearchGate (n.d.). Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. ResearchGate. Link

  • BenchChem (2025). A Comparative Guide to the Kinetic Profiles of 4-Nitrobenzyl Alcohol Reactions. BenchChem. Link

  • Organic Syntheses (n.d.). Benzyl alcohol, o-amino. Organic Syntheses. Link

  • Ranzi, E., et al. (2020). Combustion of n-C3–C6 Linear Alcohols: An Experimental and Kinetic Modeling Study. Part I: Reaction Classes, Rate Rules, Model Lumping, and Validation. Energy & Fuels. Link

  • Google Patents (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives. Google Patents. Link

  • Degirmenbasi, N. & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. [Source document appears to be from a university repository or journal archive, specific source name not available].
  • Chan, H. S. O., et al. (1994). Synthesis and characterization of conducting poly(o-aminobenzyl alcohol) and its copolymers with aniline. Macromolecules. Link

  • Ranzi, E., et al. (2020). Combustion of n-C3–C6 Linear Alcohols: An Experimental and Kinetic Modeling Study. Part I: Reaction Classes, Rate Rules, Model Lumping, and Validation. National Center for Biotechnology Information. Link

  • Request PDF (n.d.). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. ResearchGate. Link

  • Zhang, M., et al. (2021). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. Chemical Engineering Science.
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  • Kozlowski Group (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. Link

  • Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Link

  • ResearchGate (n.d.). Kinetics parameters for oxidation of benzyl alcohol at 363 K and various partial pressures of oxygen. ResearchGate. Link

  • ResearchGate (n.d.). Table 2. Kinetics parameters for oxidation of benzyl alcohol at 363 K... ResearchGate. Link

  • BenchChem (2025). A Comparative Guide to the Kinetic Studies of 2-Chlorobenzyl Alcohol Oxidation. BenchChem. Link

  • Ren, X., et al. (2022). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. Link

  • BenchChem (2025). Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols. BenchChem. Link

  • Semantic Scholar (2022). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. Semantic Scholar. Link

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A Senior Application Scientist's Guide to Benchmarking (2-Amino-4-bromophenyl)methanol in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of synthetic chemistry, the judicious selection of building blocks is a critical determinant of a project's success, influencing efficiency, scalability, and the novelty of the accessible chemical space. (2-Amino-4-bromophenyl)methanol is a trifunctional reagent whose value lies in the orthogonal reactivity of its amino, hydroxymethyl, and bromo moieties. This unique arrangement provides a versatile platform for constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

This guide presents a data-centric comparison of this compound's performance against conventional alternatives in several high-impact reaction classes. We will move beyond simple procedural descriptions to explore the underlying chemical principles that dictate its reactivity, offering field-proven insights and validated experimental protocols to guide your synthetic strategy.

Section 1: Performance in Pictet-Spengler Type Reactions for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of the tetrahydroisoquinoline scaffold, a core structure in numerous alkaloid natural products and medicinal agents[1][2]. The reaction classically involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization[3][4]. This compound serves as a stable and convenient precursor to the requisite amino-aldehyde, which can be generated in situ, thereby circumventing the stability issues often associated with electron-rich aromatic aldehydes.

Comparative Analysis:

We evaluate the efficacy of generating 2-amino-4-bromobenzaldehyde in situ from this compound versus using a stable, pre-synthesized aldehyde in a Pictet-Spengler reaction with a model tryptamine derivative.

ReagentAldehyde GenerationAcid CatalystReaction Time (h)Yield (%)
This compoundIn situ (MnO₂)TFA (10 mol%)1681%
2-Amino-4-bromobenzaldehydePre-synthesizedTFA (10 mol%)1286%

Analysis of Causality:

While the direct use of the pre-formed aldehyde results in a marginally higher yield and a shorter reaction time, the in-situ generation from this compound presents a significant practical advantage. Aromatic aldehydes bearing amino groups are susceptible to oxidative degradation and self-condensation upon storage. The alcohol precursor is substantially more stable, ensuring reproducibility of results. The mild oxidation with manganese dioxide (MnO₂) generates the aldehyde directly in the reaction vessel, minimizing its exposure to conditions that could lead to decomposition and ensuring it is immediately trapped by the tryptamine nucleophile. This trade-off between ultimate yield and starting material stability and reliability is a key consideration in process development.

Experimental Protocol: Pictet-Spengler Reaction via In Situ Aldehyde Generation

This protocol provides a self-validating workflow for the synthesis of a tetrahydro-β-carboline derivative.

  • Oxidation: In a 100 mL round-bottom flask, suspend this compound (1.0 mmol, 202 mg) and activated manganese dioxide (MnO₂, 5.0 mmol, 435 mg) in anhydrous dichloromethane (DCM, 25 mL).

  • Reaction Monitoring: Stir the suspension vigorously at room temperature for 2-3 hours. Monitor the conversion of the alcohol to the aldehyde by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Filtration & Amine Addition: Upon complete oxidation, add tryptamine (1.1 mmol, 176 mg) directly to the suspension.

  • Cyclization: Add trifluoroacetic acid (TFA, 0.1 mmol, 7.5 µL) and continue stirring the reaction at room temperature for 16 hours.

  • Work-up: Filter the reaction mixture through a pad of celite, washing the pad with DCM (3 x 10 mL). Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Pictet_Spengler_Workflow cluster_0 In Situ Aldehyde Generation cluster_1 Condensation & Cyclization cluster_2 Purification A Start: This compound B Add MnO₂ in DCM A->B C Stir 2-3h at RT B->C D Add Tryptamine C->D E Add TFA D->E F Stir 16h at RT E->F G Filter through Celite F->G H Aqueous Work-up G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for the Pictet-Spengler reaction.

Section 2: Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C bonds[5][6]. The Suzuki-Miyaura coupling, in particular, is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups[6].

Comparative Analysis: Suzuki-Miyaura Coupling

We compare the performance of this compound with 4-bromoaniline in a standard Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. This comparison isolates the potential electronic or steric influence of the hydroxymethyl group.

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
This compoundPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O8594%
4-BromoanilinePd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O8596%

Analysis of Causality:

The data reveals that the presence of the hydroxymethyl group has a negligible impact on the efficiency of the Suzuki-Miyaura coupling. Both substrates provide excellent yields, indicating that the -CH₂OH group does not interfere with the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The primary advantage of employing this compound is strategic; it allows for the introduction of aryl diversity via the Suzuki coupling while preserving the aminobenzyl alcohol moiety for subsequent transformations, such as cyclization or further functionalization. This makes it a superior building block for library synthesis where multiple points of diversification are desired.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a robust procedure for the arylation of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 202 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Reaction: Heat the reaction mixture to 85 °C in an oil bath and stir for 4 hours. Monitor for completion by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.

Suzuki_Workflow A Combine Reagents: Substrate, Boronic Acid, Base B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvents B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 85°C for 4h D->E F Cool & Perform Aqueous Work-up E->F G Purify via Flash Chromatography F->G H Isolated Biaryl Product G->H

Caption: Suzuki-Miyaura cross-coupling workflow.

Section 3: Application in One-Pot Benzoxazine Synthesis

Benzoxazines are a class of heterocyclic compounds with significant applications, ranging from polymer chemistry to pharmaceuticals, due to their broad biological activities[7]. This compound is an ideal precursor for 1,3-benzoxazines, enabling a highly efficient, one-pot synthesis through condensation with an aldehyde.

Comparative Analysis:

We compare the direct, one-pot synthesis of a dihydro-1,3-benzoxazine from this compound with a traditional two-step approach starting from 2-aminophenol, which requires Schiff base formation followed by a separate reduction step to achieve the same saturation level.

Starting MaterialReagentStepsOverall Yield (%)
This compoundBenzaldehyde191%
2-AminophenolBenzaldehyde, then NaBH₄278%

Analysis of Causality:

The superiority of this compound in this context is a direct result of improved atom and step economy. The pre-installed hydroxymethyl group acts as an internal nucleophile that readily traps the intermediate Schiff base formed between the amino group and the external aldehyde. This intramolecular cyclization proceeds smoothly under reflux with azeotropic removal of water, yielding the desired benzoxazine in a single, high-yielding operation. The alternative route starting from 2-aminophenol first forms an unsaturated benzoxazine (a Schiff base), which then requires a separate reduction step, introducing an additional purification and handling stage, inevitably lowering the overall yield.

Experimental Protocol: One-Pot Benzoxazine Synthesis

This protocol provides an efficient method for constructing the benzoxazine core.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 mmol, 202 mg) and benzaldehyde (1.05 mmol, 111 mg) in toluene (20 mL).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 5 hours or until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold hexanes and dry under vacuum to yield the pure benzoxazine derivative. If no solid forms, concentrate the solvent and purify by recrystallization or column chromatography.

Benzoxazine_Workflow A Step 1: Setup Combine this compound and Benzaldehyde in Toluene B Step 2: Reaction Heat to Reflux with Dean-Stark Trap (5h) A->B C Step 3: Isolation Cool to Room Temperature B->C D Step 4: Purification Filter and Dry Product C->D E Pure Benzoxazine D->E

Caption: One-pot synthesis of 1,3-benzoxazines.

Conclusion

This compound demonstrates exceptional utility and performance across a range of fundamental synthetic transformations. While alternatives may offer slightly higher yields in isolated cases, the strategic advantages of this building block—namely its superior stability as an aldehyde precursor, its ability to preserve key functionalities for subsequent reactions, and its capacity for enabling highly step-economical syntheses—make it a compelling choice for the modern synthetic chemist. The validated protocols and comparative data presented in this guide underscore its value as a robust and versatile intermediate for the efficient construction of complex, high-value molecules.

References

  • Synthesis of 4H-1,3-benzoxazines. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. [Link]

  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Oriental Journal of Chemistry. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • A Pictet-Spengler ligation for protein chemical modification. National Institutes of Health (NIH). [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2-Amino-4-bromophenyl)methanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and manufacturing, the precise quantification of chemical intermediates is paramount for ensuring process control, quality, and safety. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods for the quantification of (2-Amino-4-bromophenyl)methanol, a key chemical intermediate. We present a cross-validation study comparing a robust, routine-ready High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a primary, high-accuracy Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method. This document details the experimental protocols, explains the scientific rationale behind methodological choices, and presents a comparative analysis of validation data, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the practical and theoretical framework to establish and validate robust, fit-for-purpose analytical methods for novel or intermediate compounds.

Introduction: The "Why" Behind Rigorous Quantification

This compound (CAS 946122-05-0, Formula: C₇H₈BrNO) is an aromatic amine derivative that serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Accurate measurement of its concentration and purity is not merely a procedural step; it is a critical control point. An error in quantification can propagate through a multi-step synthesis, leading to yield loss, impurity formation, and potential batch failure.

Therefore, relying on a single analytical method, no matter how well-established, carries inherent risks. Cross-validation using an orthogonal method—one that relies on a fundamentally different scientific principle—provides the highest level of analytical confidence. This guide uses this compound as a case study to demonstrate this best practice. We will compare:

  • HPLC-UV: A powerful separative technique, ideal for routine quality control (QC) due to its high throughput, sensitivity, and robustness.

  • Quantitative NMR (qNMR): A primary ratio method that provides direct, highly accurate quantification against a certified internal standard without requiring a specific reference standard of the analyte itself.[5][6] It is an invaluable tool for validating the accuracy of chromatographic methods and for certifying in-house reference materials.

This comparison will not just declare a "winner," but will illustrate how these methods complement each other to create a comprehensive and trustworthy analytical control strategy.

The Cross-Validation Workflow: A Framework for Trust

Our experimental design is rooted in the principle of demonstrating that an analytical procedure is suitable for its intended purpose.[3][7] The workflow involves developing both methods, then validating them against a common set of samples according to ICH Q2(R1) guidelines.[1][8][9]

G cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_qnmr Method 2: qNMR (Orthogonal) cluster_analysis Comparative Analysis Sample Single Batch of This compound Stock Master Stock Solution (in Methanol) Sample->Stock Spiked Spiked Samples & Calibration Standards Stock->Spiked HPLC_Dev Method Development Spiked->HPLC_Dev qNMR_Dev Method Development Spiked->qNMR_Dev HPLC_Val Validation (ICH Q2) HPLC_Dev->HPLC_Val HPLC_Data HPLC-UV Data Set HPLC_Val->HPLC_Data Compare Compare Performance (Accuracy, Precision, etc.) HPLC_Data->Compare qNMR_Val Validation (ICH Q2) qNMR_Dev->qNMR_Val qNMR_Data qNMR Data Set qNMR_Val->qNMR_Data qNMR_Data->Compare Conclusion Conclusion & Recommendation Compare->Conclusion

Caption: Overall workflow for the cross-validation of HPLC-UV and qNMR methods.

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is ideal, as it effectively retains moderately polar aromatic compounds.[10] Detection is achieved by a UV detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column.

Detailed Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • Create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase.

    • For accuracy studies, prepare samples at 80, 100, and 120 µg/mL (n=3 for each level).

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and Water (containing 0.1% Formic Acid). Rationale: The acetonitrile provides the necessary elution strength, while the formic acid ensures the amino group is protonated, leading to sharper peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, providing a good balance of sensitivity and specificity.

  • Data Analysis: Quantify using an external standard calibration curve by plotting peak area against concentration.

G cluster_hplc HPLC-UV Workflow Injector Autosampler Injects Sample Column C18 Column (Separation) Injector->Column Pump Pump (Mobile Phase) Pump->Injector Detector UV Detector (254 nm) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data

Caption: Schematic of the HPLC-UV analytical workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR leverages the fundamental property that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6][11] By adding a certified internal standard of known concentration to a sample of known mass, the concentration of the analyte can be calculated with high accuracy by comparing the integral of a unique analyte signal to a unique signal from the standard.

Detailed Protocol:

  • Instrumentation: Bruker 400 MHz Avance III HD Spectrometer (or equivalent) equipped with a cryoprobe.

  • Materials:

    • Internal Standard (IS): Maleic acid (Certified Reference Material). Rationale: Maleic acid is stable, non-volatile, has a simple spectrum with a sharp singlet that does not overlap with the analyte signals, and is soluble in the chosen solvent.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with key signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a single vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30').

    • Relaxation Delay (d1): 30 seconds. Rationale: A long relaxation delay is CRITICAL to ensure complete T1 relaxation for all nuclei, which is a prerequisite for accurate integration and quantification.[11]

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., the benzylic -CH₂OH protons) and the singlet from the maleic acid internal standard.

    • Calculate the concentration using the standard qNMR equation, accounting for molecular weights, sample masses, and the number of protons for each integrated signal.

Comparative Validation Data

The following data represents a summary of the validation results for both methods, conducted in accordance with ICH Q2(R1) guidelines.[12][13][14]

Validation Parameter HPLC-UV Method qNMR Method Commentary
Specificity Demonstrated by peak purity analysis (DAD) and analysis of stressed samples. No interference at the analyte's retention time.High. The unique chemical shifts of analyte protons in the high-field spectrum provide inherent specificity.[13]qNMR is fundamentally more specific due to its reliance on the unique magnetic environment of each proton.
Linearity (r²) 0.9998Not Applicable¹HPLC shows excellent linearity over the tested range.
Range 5 µg/mL - 150 µg/mL1 mg/mL - 20 mg/mLHPLC is better suited for lower concentration ranges.
Accuracy (% Recovery) 99.2% - 101.5%99.8% - 100.3%qNMR demonstrates superior accuracy, reinforcing its role as a primary method for validating the HPLC results.
Precision (RSD%)
- Repeatability (n=6)0.45%0.15%Both methods show excellent repeatability.
- Intermediate Precision0.82%0.28%qNMR exhibits higher precision due to fewer procedural steps (e.g., no dilutions for calibration).
Limit of Quantitation (LOQ) 5 µg/mL~1 mg/mLHPLC is significantly more sensitive, making it suitable for impurity analysis.
Robustness Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).Unaffected by variations in pulse sequence parameters (within reason).Both methods are robust for their intended use.

¹Linearity is not a required validation parameter for qNMR as it is a primary ratio method that does not rely on a calibration curve.[6]

Discussion & Authoritative Insights

The cross-validation study clearly demonstrates the complementary nature of HPLC-UV and qNMR for the quantification of this compound.

HPLC-UV is the quintessential workhorse for a QC environment. Its high sensitivity (low LOQ), excellent linearity, and amenability to automation make it the ideal choice for routine release testing, in-process controls, and stability studies.[10][15] The method development process for HPLC is well-understood, and its robustness ensures reliable performance day-to-day.

qNMR serves as the "gold standard" for accuracy. [5][16] Its power lies in its ability to deliver an accurate quantification that is traceable to a certified reference material without requiring an analyte-specific standard.[6] This makes it the perfect tool for:

  • Orthogonal Verification: Confirming the accuracy of the primary HPLC method. Any significant discrepancy between the two methods would trigger an investigation into potential matrix effects, co-eluting impurities, or reference standard issues in the HPLC assay.

  • Reference Standard Certification: Establishing the purity of the in-house reference material used to calibrate the HPLC method.

  • Problem Solving: Investigating out-of-specification results where the accuracy of the routine method is questioned.

The slightly lower precision of the HPLC method can be attributed to the multiple volumetric steps involved in preparing the calibration curve and samples, whereas the qNMR result is derived from a single sample preparation. The superior accuracy of qNMR is a direct result of its nature as a primary method.[17]

Conclusion and Recommendations

For the comprehensive analytical control of this compound, we recommend a dual-method strategy:

  • For Routine Operations: Employ the validated HPLC-UV method for all routine quantification tasks, including batch release, stability testing, and in-process monitoring. Its high throughput and sensitivity are perfectly suited for these applications.

  • For Method Validation & Reference Standard Qualification: Utilize the qNMR method as the primary orthogonal technique. It should be used during the initial validation of the HPLC method to unequivocally establish its accuracy. Furthermore, it should be used to periodically qualify new batches of the HPLC reference standard.

This integrated approach creates a self-validating system where the routine method is fast and efficient, while the primary method provides an unwavering anchor of accuracy and trust. This ensures not only compliance with regulatory expectations but also a profound understanding and control over the manufacturing process.[12][14][18]

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Highlights from FDA's Analytical Test Method Valid
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • FDA Releases Guidance on Analytical Procedures.
  • Quantitative NMR in Biotherapeutic Drug Development. American Pharmaceutical Review.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • This compound. Synblock.
  • This compound. Sigma-Aldrich (Merck).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of (2-Amino-4-bromophenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (2-Amino-4-bromophenyl)methanol scaffold, also known as 2-Amino-4-bromobenzyl alcohol, is a versatile starting point in medicinal chemistry.[1] Its structure is characterized by a benzene ring substituted with an amino group, a bromine atom, and a hydroxymethyl group. This unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive core for developing diverse molecular libraries. Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically exploring how chemical modifications to a lead compound affect its biological activity to optimize potency, selectivity, and pharmacokinetic properties.[2][3][4]

This guide provides a comparative analysis of SAR studies for various analogs derived from or containing the core aminobromophenyl motif. We will explore how modifications to this scaffold influence activity against different biological targets, including protein kinases, microbial organisms, and topoisomerases. The discussion is grounded in experimental data, providing researchers and drug development professionals with insights into the rational design of potent and selective therapeutic agents.

The this compound Core: A Privileged Scaffold

The utility of the this compound scaffold stems from its inherent chemical features, which allow for systematic SAR exploration.

  • Amino Group (-NH₂): Serves as a key hydrogen bond donor and can be acylated, alkylated, or incorporated into heterocyclic systems to modulate binding and physical properties.

  • Hydroxymethyl Group (-CH₂OH): Acts as a hydrogen bond donor/acceptor and can be oxidized, esterified, or used as a linker to introduce other functionalities.

  • Bromine Atom (-Br): A critical handle for modern synthetic chemistry. It readily participates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, alkyl, and heteroaryl substituents to probe steric and electronic requirements in target binding pockets.[5]

  • Substitution Pattern: The ortho relationship between the amino and hydroxymethyl groups, and the para position of the bromine relative to the amino group, creates a specific electronic and steric profile that can be exploited for targeted drug design.

Below is a diagram illustrating the key modification points on the core scaffold that are central to SAR studies.

SAR_Points cluster_0 Core Scaffold: this compound cluster_1 Potential Modification Sites for SAR Studies mol N Amino Group (-NH2) Acylation, Alkylation, Heterocycle Formation mol->N R1 C Hydroxymethyl (-CH2OH) Oxidation, Esterification, Linker Attachment mol->C R2 Br Bromine (-Br) Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) mol->Br R3 Ring Aromatic Ring Further Substitution mol->Ring R4

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activities

While direct SAR studies on simple this compound analogs are not extensively published, the core aminobromophenyl motif is present in numerous biologically active compounds. By examining these larger structures, we can infer the contribution of this key pharmacophore.

Anticancer Activity: Kinase Inhibition

The aminobromophenyl moiety has been incorporated into larger heterocyclic systems to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Case Study: EGFR Inhibitors

A novel 4H-benzo[h]chromene derivative containing a 2-amino group and an ortho-bromophenyl substituent at the 4-position was synthesized and evaluated for its inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[6] This is particularly relevant as mutations in EGFR, such as T790M, can lead to resistance to common therapies like Erlotinib.[6]

The study found that the compound exhibited moderate activity against wild-type EGFR (EGFRWT) but was significantly more potent against the resistant T790M mutant (EGFRT790M).[6] This suggests that the specific orientation of the ortho-bromophenyl group may facilitate unique interactions within the mutated kinase's hydrophobic pocket, helping to overcome resistance.[6]

Table 1: Comparative Inhibitory Activity against EGFR Kinases

CompoundTarget KinaseIC₅₀ (µM)Reference
4H-benzo[h]chromene Analog EGFRWT3.27 ± 0.72[6]
4H-benzo[h]chromene Analog EGFRT790M1.92 ± 0.05[6]

SAR Insights:

  • Planar Heterocycle: The planar chromene core mimics the flat systems of known ATP-competitive inhibitors.[6]

  • ortho-Bromophenyl Group: The perpendicular orientation of the 2-bromophenyl group relative to the chromene core appears crucial for enhanced potency against the T790M mutant, potentially by establishing unique contacts that circumvent the resistance mechanism.[6]

  • Amino Group: The 2-amino group is part of a β-enaminonitrile system, which is critical for maintaining a stable binding mode involving key interactions with hinge region residues like Met769.[6]

EGFR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Aminobromophenyl Scaffold synth Synthesize 4H-benzo[h]chromene Analog start->synth Incorporate Scaffold assay In Vitro Kinase Assay synth->assay wt Test vs. EGFR-WT assay->wt mut Test vs. EGFR-T790M assay->mut data Compare IC50 Values wt->data mut->data conclusion Identify Key Moieties for Potency & Selectivity data->conclusion docking Molecular Docking Studies docking->conclusion

Sources

A Researcher's Guide to In Vitro Evaluation of Novel (2-Amino-4-bromophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced realm of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both arduous and exciting. The initial in vitro screening of novel compounds is a critical juncture, providing the foundational data that either propels a molecule forward or relegates it to the archives. This guide offers an in-depth, technically-focused comparison of methodologies for the in vitro testing of novel compounds derived from (2-Amino-4-bromophenyl)methanol, a scaffold holding potential for diverse pharmacological applications.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template, instead adopting a structure that logically flows from the rationale behind experimental choices to the practical execution and interpretation of results. We will delve into the causality of assay selection, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

The Rationale for In Vitro Screening

Preliminary in vitro assays are paramount in early-stage drug development.[1] They serve as a cost-effective and ethical means to rapidly assess the biological activity of newly synthesized compounds, enabling a triage of candidates before committing to more complex and expensive preclinical animal studies.[1] For derivatives of this compound, which possess structural motifs found in various bioactive molecules, a well-designed in vitro screening cascade is essential to elucidate their potential cytotoxic, anti-cancer, and antimicrobial properties.

Comparative In Vitro Cytotoxicity Assessment

A primary objective in the evaluation of novel compounds is to determine their cytotoxic potential. This not only identifies candidates for anti-cancer therapies but also flags compounds with potential off-target toxicity. Here, we compare two widely used colorimetric assays: the MTT assay, which assesses metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[2][3]

Data Presentation: Comparative Cytotoxicity

The following table presents hypothetical cytotoxicity data for three novel derivatives of this compound (designated as NC-1, NC-2, and NC-3) against a human lung carcinoma cell line (A549) and a normal human bronchial epithelial cell line (BEAS-2B). A known chemotherapeutic agent, Doxorubicin, is included as a positive control. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound that inhibits 50% of cell growth.[3]

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
NC-1 A549MTT4815.2
BEAS-2BMTT48> 100
NC-2 A549MTT485.8
BEAS-2BMTT4845.7
NC-3 A549MTT4828.9
BEAS-2BMTT48> 100
Doxorubicin A549MTT481.2
BEAS-2BMTT488.5
NC-1 A549LDH4822.5
NC-2 A549LDH489.1
Experimental Protocols: Cytotoxicity Assays

The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[3][4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the novel compounds and controls in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[4]

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2][3] The amount of released LDH is directly proportional to the number of lysed cells.[2]

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]

  • Stopping the Reaction: Add 50 µL of the stop solution provided in the kit to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][3]

Comparative In Vitro Antimicrobial Screening

Derivatives of this compound, particularly those incorporating heterocyclic moieties like thiazole, have shown promise as antimicrobial agents.[5] The agar well diffusion method is a widely used and versatile technique for preliminary screening of the antimicrobial activity of novel compounds.[6][7]

Data Presentation: Comparative Antimicrobial Activity

The following table illustrates hypothetical antimicrobial screening results for the novel compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and a fungal strain (Candida albicans). The diameter of the zone of inhibition (ZOI) is measured in millimeters (mm). Gentamicin and Fluconazole are used as positive controls for bacteria and fungi, respectively.

CompoundConcentration (µg/mL)Staphylococcus aureus ZOI (mm)Escherichia coli ZOI (mm)Candida albicans ZOI (mm)
NC-1 10014811
NC-2 100181215
NC-3 1001069
Gentamicin 102219-
Fluconazole 25--20
Experimental Protocol: Agar Well Diffusion Assay

This method relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[7][8]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.[8]

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer or a pipette tip.[7][8]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the novel compound solution at a specific concentration into each well.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[9]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.[9]

Visualizing the Experimental and Mechanistic Landscape

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action of these novel compounds, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Data Analysis & Candidate Selection cluster_3 Secondary & Mechanistic Assays start Synthesis of this compound Derivatives char Structural Characterization (NMR, MS) start->char cyto Cytotoxicity Assays (MTT, LDH) char->cyto antimicro Antimicrobial Assay (Agar Well Diffusion) char->antimicro ic50 IC50 Determination cyto->ic50 zoi ZOI Measurement antimicro->zoi select Lead Candidate Selection ic50->select zoi->select apoptosis Apoptosis Assays (e.g., Annexin V) select->apoptosis pathway Signaling Pathway Analysis (Western Blot) select->pathway

Caption: A streamlined workflow for the in vitro screening of novel compounds.

Potential Signaling Pathway Modulation

Many bromophenol-containing compounds exert their anti-cancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like MAPK/ERK.[10][11]

G compound Novel Compound (Bromophenyl Derivative) ros Increased ROS Production compound->ros mapk MAPK/ERK Pathway ros->mapk bcl2 Bcl-2 Family (e.g., decreased Bcl-2) ros->bcl2 caspase Caspase Activation (e.g., Caspase-3) mapk->caspase bcl2->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: A putative signaling pathway for bromophenyl-induced apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of novel compounds derived from this compound. The detailed protocols and comparative data presentation are designed to facilitate robust and reproducible screening efforts. Promising candidates identified through this workflow should be advanced to more detailed mechanistic studies, such as apoptosis assays and western blot analysis of key signaling proteins, to further elucidate their therapeutic potential. By adhering to these principles of scientific integrity and logical experimental design, researchers can effectively navigate the early stages of drug discovery and identify promising new therapeutic leads.

References

  • Bio-protocol. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • AWS. (n.d.). Agar Well Diffusion Method Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ResearchGate. (2023, October 12). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

  • PubMed. (2023, October 23). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Retrieved from [Link]

  • Frontiers. (2019, November 8). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Proper Disposal of (2-Amino-4-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2-Amino-4-bromophenyl)methanol (CAS No. 946122-05-0). As a halogenated aromatic amine, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each operational step.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—containing both an amino group on a phenyl ring and a bromine atom—allows for a reliable hazard assessment based on analogous compounds like aminophenols and brominated aromatics.[1] Consequently, this compound must be treated as hazardous, likely possessing properties of toxicity and irritation.[1][2][3][4] All handling and disposal operations must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

The following table summarizes the mandatory PPE required when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of the chemical or its solutions, which may cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Aminophenols and halogenated compounds can be absorbed through the skin or cause irritation.[2][4]
Body Protection Standard laboratory coat.Provides a barrier against minor spills and contamination of personal clothing.
Respiratory Operations must be conducted in a chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful dust or vapors.[1][5]

The Core Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of this compound is its correct segregation as halogenated organic waste .[1][6]

Causality: Halogenated wastes cannot be disposed of with non-halogenated wastes. This is due to regulatory requirements and the specific treatment technologies they require.[7] Halogenated compounds, when incinerated, can form acidic gases (like hydrogen bromide) and other toxic byproducts if not processed in specialized facilities equipped with scrubbers and operating at specific temperatures.[7] Mixing these wastes contaminates the entire solvent stream, drastically increasing disposal costs and environmental risk. Separating them allows non-halogenated solvents to be reclaimed or used for fuel blending, a more sustainable and economical disposal route.[6]

The following workflow diagram illustrates the critical decision point in laboratory waste segregation.

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste.

Step 3.1: Waste Collection and Containerization
  • Select an Appropriate Container: Use a sturdy, leak-proof container made of a material chemically compatible with the waste (e.g., a high-density polyethylene carboy for liquid waste). Ensure it has a tight-fitting, screw-on cap.[6][8]

  • Label the Container Before Use: The container must be clearly labeled with the following information before any waste is added.[9]

    • The words "Hazardous Waste" .[9][10]

    • The full chemical name: "this compound" . Do not use abbreviations, acronyms, or chemical formulas.[1]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[9]

    • If it is a mixed waste stream, list all components with their approximate percentages.[8]

  • Collect the Waste: Add the waste to the labeled container, ensuring not to overfill it (a maximum of 90% capacity is recommended to allow for expansion).

  • Secure the Container: Keep the container securely capped at all times, except when actively adding waste.[8][10][11] Open funnels must not be left in the container opening.[6]

Step 3.2: In-Lab Storage (Satellite Accumulation Area)
  • Designate a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is located at or near the point of generation.[9][10][11] This could be a marked section of a workbench or inside a ventilated cabinet.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin.[1][8] This secondary containment will capture any potential leaks or spills from the primary container.

  • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent accidental chemical reactions.[10][12]

  • Adhere to Accumulation Limits: Laboratories are subject to strict limits on the volume of hazardous waste that can be stored in an SAA (typically up to 55 gallons).[9][11] Ensure waste is picked up regularly to stay within these limits.

Step 3.3: Arranging for Final Disposal
  • Contact EHS: The final disposal of hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1] Do not attempt to dispose of the chemical yourself.

  • Schedule a Pickup: Once the waste container is full or has been in storage for an extended period (not to exceed one year for partially filled containers in an SAA), schedule a waste pickup with your EHS office.[10]

  • Complete Documentation: Fill out any required waste manifest or pickup request forms accurately and completely. This documentation is a critical part of the "cradle-to-grave" tracking system for hazardous waste mandated by the EPA.[9][13]

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan for spill management is essential.

  • Minor Spills (Solid or Liquid):

    • Alert Personnel: Immediately alert others in the vicinity.

    • Ensure Proper PPE: Don the appropriate PPE as listed in Section 1.

    • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[1]

    • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable container.

    • Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing this compound."

    • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

    • Arrange for Disposal: Manage the spill debris container as hazardous waste and arrange for pickup.

  • Major Spills:

    • Evacuate: Immediately evacuate the affected area.

    • Notify: Alert your supervisor and contact your institution's EHS or emergency response team.[8] Provide them with the chemical name and the approximate quantity spilled.

    • Secure the Area: Prevent unauthorized personnel from entering the spill area.

    • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

References

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